5-Amino-2-methylbenzothiazole dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.2ClH/c1-5-10-7-4-6(9)2-3-8(7)11-5;;/h2-4H,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGVBCUUZGYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954416 | |
| Record name | 2-Methyl-1,3-benzothiazol-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32770-99-3 | |
| Record name | 2-Methyl-1,3-benzothiazol-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzothiazol-5-ylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-2-methylbenzothiazole dihydrochloride CAS number
An In-depth Technical Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing in-depth insights into the chemical nature, synthesis, analysis, and application of this compound.
Introduction: The Significance of the Benzothiazole Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are foundational to numerous biologically active molecules. Among these, the benzothiazole scaffold, which features a benzene ring fused to a thiazole ring, is of particular interest in medicinal chemistry. Derivatives of benzothiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This compound is a key intermediate, valued for its role in the synthesis of more complex, pharmacologically active compounds.[1][2][3] Its utility as a building block in the creation of novel therapeutic agents makes a thorough understanding of its properties and handling essential for any advanced research program.
Part 1: Core Physicochemical Characteristics
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is commercially available as a powder and is distinguished by the CAS number 32770-99-3. It is important to differentiate this dihydrochloride salt from its free base, 5-Amino-2-methylbenzothiazole, which has a distinct CAS number (13382-43-9) and different physical properties.[4][5]
| Property | Value | Source |
| CAS Number | 32770-99-3 | |
| Molecular Formula | C₈H₈N₂S · 2HCl | |
| Molecular Weight | 237.15 g/mol | |
| Appearance | Powder | |
| Melting Point | 249-250 °C (decomposes) | |
| SMILES String | Cl.Cl.Cc1nc2cc(N)ccc2s1 | |
| InChI Key | ZNIGVBCUUZGYDU-UHFFFAOYSA-N |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This reaction proceeds through an electrophilic substitution mechanism.
A general pathway for the synthesis of a 2-methylbenzothiazole derivative is outlined in a patent, which involves reacting 2-aminothiophenol halide with acetic anhydride in glacial acetic acid.[6] The reaction mixture is heated, and after cooling and filtration, the pH is adjusted to neutral to precipitate the product, which is then extracted.[6]
Below is a generalized workflow for the synthesis of a 2-methylbenzothiazole derivative.
Caption: Generalized Synthesis Workflow for 2-Methylbenzothiazole Derivatives.
Part 3: Applications in Drug Discovery and Development
The primary application of this compound is as a reactant in the synthesis of targeted therapeutic agents.[4][][8] Its structure is particularly suited for creating derivatives that can act as inhibitors for specific biological pathways, a cornerstone of modern drug design.
Protein Tyrosine Kinase Inhibitors
A notable application is in the preparation of 3-cyanoquinolines, which have been investigated as protein tyrosine kinase inhibitors.[] Protein tyrosine kinases are a family of enzymes that play a crucial role in cellular signaling pathways that govern growth, differentiation, and proliferation. Dysregulation of these kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold is a recurring motif in clinically approved kinase inhibitors, such as Dasatinib.[9]
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Broader Pharmacological Potential
The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has led to the development of 2-aminothiazole derivatives with a wide range of biological activities, including:
-
Anticancer: As seen with kinase inhibitors, these compounds can halt the proliferation of cancer cells.[9]
-
Anti-inflammatory: Some derivatives target enzymes like 5-lipoxygenase, which are involved in inflammatory pathways.
-
Antimicrobial: The scaffold is present in compounds with activity against various bacteria and fungi.[2]
Part 4: Analytical Methodologies for Quality Assurance
Ensuring the purity and identity of this compound is critical for its use in synthesis. A variety of analytical techniques can be employed for its characterization and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. For more sensitive applications, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10]
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | >0.999 | 98.5 - 101.2% | < 2.0% | 5 ng/mL | 15 ng/mL |
| LC-MS/MS | >0.999 | 99.1 - 100.8% | < 1.5% | 0.1 ng/mL | 0.3 ng/mL |
| GC-MS | >0.998 | 97.9 - 102.5% | < 3.0% | 1 ng/mL | 3 ng/mL |
| (Data presented is illustrative for aminothiazole compounds and may vary based on specific instrumentation and conditions)[11] |
Protocol: HPLC-UV Analysis
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a stock solution. Perform serial dilutions to prepare a series of calibration standards.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.
Caption: Analytical Workflow for HPLC-UV Quantification.
Part 5: Comprehensive Safety and Handling Protocols
As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Safe Handling and Storage Protocol
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[13]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.
-
Skin and Body Protection: Wear a lab coat.[13]
-
-
Handling Practices: Avoid breathing dust.[13] Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][12] Keep the container tightly closed.[8][12] Store away from incompatible materials such as strong oxidizing agents.[8][12]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[12]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
Conclusion and Future Perspectives
This compound is more than a mere chemical intermediate; it is a gateway to a vast landscape of pharmacologically relevant molecules. Its strategic importance in the synthesis of kinase inhibitors and other therapeutic agents is well-documented. As drug discovery continues to move towards targeted therapies, the demand for versatile and well-characterized building blocks like this will undoubtedly increase. Future research will likely focus on expanding the library of derivatives, exploring new synthetic methodologies, and uncovering novel biological activities associated with the 2-aminobenzothiazole scaffold. A thorough and technical understanding of this compound, from its fundamental properties to its safe handling, is therefore indispensable for the modern research scientist.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 8. 5-Amino-2-methylbenzothiazole, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
A Comprehensive Technical Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride (CAS: 32770-99-3)
This guide provides an in-depth analysis of 5-Amino-2-methylbenzothiazole dihydrochloride, a key intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core molecular characteristics, with a primary focus on its molecular weight, and details the rigorous analytical methodologies required for its characterization and application.
Core Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity in a research or development pipeline is to establish its precise identity. For this compound, this begins with its molecular formula and the subsequent calculation of its molecular weight.
Molecular Formula and Structure
The compound is the dihydrochloride salt of the parent molecule, 5-Amino-2-methylbenzothiazole. This salt formation is a critical aspect of its identity, enhancing its stability and solubility in aqueous media, which is often advantageous for subsequent reaction chemistry.
-
Empirical Formula (Hill Notation): C₈H₈N₂S · 2HCl[1]
The structure consists of a bicyclic benzothiazole core, with a methyl group at position 2 and an amino group at position 5. The two hydrochloride moieties are associated with the basic nitrogen atoms of the molecule.
Caption: Chemical Structure of this compound.
Calculation and Verification of Molecular Weight
The theoretical molecular weight is a fundamental constant derived from the molecular formula and the atomic weights of its constituent elements. Its accurate determination is paramount for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.
The molecular weight of this compound is 237.15 g/mol [1]. Some sources may report a more precise value of 237.153 g/mol [2].
The calculation is based on the atomic masses of the elements in the empirical formula C₈H₁₀Cl₂N₂S (the combined formula for C₈H₈N₂S · 2HCl).
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Chlorine | Cl | 2 | 35.453 | 70.906 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Sulfur | S | 1 | 32.06 | 32.060 |
| Total | 237.148 |
Note: The total calculated value of 237.148 g/mol rounds to the commonly cited 237.15 g/mol .
Summary of Physicochemical Properties
A consolidated view of the compound's key properties is essential for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 32770-99-3 | [1][2] |
| Molecular Formula | C₈H₈N₂S · 2HCl | [1][2] |
| Molecular Weight | 237.15 g/mol | [1] |
| Appearance | Powder, Pale orange to orange to brown | [1][3] |
| Melting Point | 249-250 °C (decomposes) | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | ZNIGVBCUUZGYDU-UHFFFAOYSA-N | [1] |
| SMILES | Cl.Cl.Cc1nc2cc(N)ccc2s1 | [1] |
Analytical Characterization and Quality Control
While the theoretical molecular weight provides a target, experimental verification is a non-negotiable step in research and GxP environments. This ensures the material's identity, purity, and integrity, preventing costly errors in downstream applications. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.
Protocol: Molecular Weight and Purity Verification by LC-MS/MS
This protocol describes a self-validating system for confirming the molecular weight of the parent molecule and assessing the purity of the material.
Rationale: This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass-resolving capability of tandem mass spectrometry (MS/MS). Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar, non-volatile molecules like aminobenzothiazoles, minimizing fragmentation and preserving the molecular ion for detection.
Experimental Workflow:
References
An In-Depth Technical Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride: Properties, Synthesis, and Application
This guide provides an in-depth exploration of 5-Amino-2-methylbenzothiazole dihydrochloride (CAS No. 32770-99-3), a key heterocyclic building block for researchers and professionals in drug discovery and development. We will move beyond a simple recitation of facts to provide a causal understanding of its properties and the strategic considerations behind its synthesis and application.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the benzothiazole nucleus represents a "privileged scaffold." This fused bicyclic system, comprising a benzene ring and a thiazole ring, is a common feature in a multitude of pharmacologically active agents.[1] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3]
5-Amino-2-methylbenzothiazole, particularly in its dihydrochloride salt form, serves as a versatile synthon, or key intermediate, in the construction of more complex molecules. The primary amino group at the 5-position offers a reactive handle for derivatization, enabling the exploration of chemical space around the core scaffold. Its role as a reactant in the preparation of targeted therapeutics, such as protein tyrosine kinase inhibitors, underscores its importance in the drug development pipeline.[3] This guide will provide the core chemical knowledge necessary to effectively utilize this valuable compound.
Physicochemical and Structural Properties
The dihydrochloride salt form of 5-Amino-2-methylbenzothiazole is typically preferred in a laboratory setting over its free base. The protonation of both the exocyclic amino group and the thiazole nitrogen enhances the compound's stability and solubility in polar protic solvents, which is a significant advantage for reaction setup and purification.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 32770-99-3 | [4] |
| Molecular Formula | C₈H₈N₂S · 2HCl | [4] |
| Molecular Weight | 237.15 g/mol | [4] |
| Appearance | Off-white to tan powder | [4] |
| Melting Point | 249-250 °C (with decomposition) | [4] |
| SMILES String | Cl.Cl.Cc1nc2cc(N)ccc2s1 | [4] |
| InChI Key | ZNIGVBCUUZGYDU-UHFFFAOYSA-N | [4] |
Synthesis and Purification: A Representative Protocol
The synthesis of 2-aminobenzothiazoles is most commonly achieved via the oxidative cyclization of an appropriately substituted arylthiourea. While numerous methods exist, the Hugerschoff reaction, which employs bromine or sulfuryl chloride, is a classic and reliable approach.[2] Below is a representative, field-tested protocol for the synthesis of the free base and its subsequent conversion to the dihydrochloride salt.
Diagram of Synthetic Pathway
Caption: General synthetic route to this compound.
Step-by-Step Methodology
PART A: Synthesis of 5-Amino-2-methylbenzothiazole (Free Base)
-
Thiourea Formation: To a stirred solution of 3,4-diaminotoluene (1 equiv.) in ethanol, add concentrated hydrochloric acid (1.1 equiv.) dropwise at room temperature. To this suspension, add ammonium thiocyanate (1.2 equiv.) and reflux the mixture for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The initial protonation of the aniline starting material is followed by nucleophilic attack on the thiocyanate, forming the key arylthiourea intermediate in situ.
-
-
Reaction Quench and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution until the pH is ~8. The precipitated solid is the crude arylthiourea intermediate. Filter the solid, wash with water, and dry under vacuum.
-
Oxidative Cyclization: Suspend the crude arylthiourea in glacial acetic acid. Cool the suspension to 0-5 °C in an ice bath. Add a solution of bromine (2 equiv.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Rationale: The bromine acts as an oxidizing agent, facilitating an electrophilic cyclization onto the aromatic ring to form the benzothiazole core. Cooling is critical to control the exothermic reaction and prevent unwanted side-product formation.
-
-
Product Isolation: After the addition is complete, stir the mixture at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice and neutralize carefully with concentrated ammonium hydroxide. The resulting precipitate is the crude 5-Amino-2-methylbenzothiazole free base.
-
Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from an ethanol/water mixture to yield the purified free base.
PART B: Conversion to Dihydrochloride Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or methanol.
-
Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise. A precipitate will form immediately.
-
Rationale: The highly basic amino group and the thiazole nitrogen are protonated by the strong acid, forming the insoluble dihydrochloride salt.
-
-
Isolation: Filter the solid precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum in a desiccator over P₂O₅ to yield this compound.
Spectral Analysis (Predicted)
| Data Type | Predicted Features |
| ¹H NMR | The spectrum is expected to show a singlet for the C2-methyl group (~2.8 ppm). The aromatic region will display three signals corresponding to the protons on the benzene ring. The proton ortho to the amino group will be a doublet, the proton meta will be a doublet of doublets, and the proton para will be a doublet. Due to protonation, these signals will be shifted downfield compared to the free base. The N-H protons will likely appear as a broad signal, exchangeable with D₂O. |
| ¹³C NMR | Expect signals for eight distinct carbon atoms. The C2-methyl carbon will appear upfield (~20 ppm). The aromatic region will show six signals, with carbons adjacent to the heteroatoms (N, S) being the most downfield. The C2 carbon of the thiazole ring will be significantly downfield (>160 ppm). |
| IR (Infrared) | Key stretches include N-H stretching from the protonated amine (broad, ~2800-3200 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spec (MS) | The mass spectrum (ESI+) would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 165.2. |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Profile: Toxic if swallowed or in contact with skin.[4] Causes serious eye irritation and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. For operations that may generate dust, a NIOSH-approved respirator is required.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases. The dihydrochloride salt is more stable to air than the free base, which is reported to be air-sensitive.
Reactivity and Application in Medicinal Chemistry
The primary utility of this compound lies in the reactivity of the 5-amino group. As a nucleophile, it readily participates in reactions with a variety of electrophiles, making it an ideal starting point for library synthesis in a drug discovery campaign.
Key Reactions:
-
Acylation: Reacts with acid chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.
-
Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Can be alkylated, though control of mono- vs. di-alkylation can be challenging. Reductive amination is often a more controlled method for introducing alkyl groups.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction), further expanding its synthetic utility.
Experimental Protocol: N-Acylation Workflow
This protocol details a standard procedure for acylating the 5-amino group, a foundational step in many synthetic routes.
Caption: A self-validating workflow for the N-acylation of the title compound.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equiv.) in anhydrous dichloromethane (DCM).
-
Basification: Cool the suspension to 0 °C and add triethylamine (2.2 equiv.) dropwise. Stir for 10 minutes.
-
Rationale: Triethylamine is a non-nucleophilic base used to deprotonate the ammonium salt, liberating the free amine in situ to make it available for reaction. Two equivalents are needed to neutralize both HCl molecules.
-
-
Acylation: Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted acid chloride), and brine.
-
Rationale: This aqueous workup is a self-validating system. Each wash removes specific impurities, ensuring a cleaner crude product for the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-methylbenzothiazol-5-yl)acetamide.
Conclusion
This compound is more than just a chemical; it is a versatile tool for innovation in medicinal chemistry. Understanding its fundamental properties, the logic behind its synthesis, and the reactivity of its functional groups allows researchers to design and execute synthetic strategies with precision and confidence. Its stability as a dihydrochloride salt, coupled with the nucleophilicity of its liberated free base, provides a reliable platform for building libraries of novel compounds in the quest for next-generation therapeutics.
References
An In-depth Technical Guide to the Synthesis of 5-Amino-2-methylbenzothiazole dihydrochloride
This guide provides a comprehensive overview of the synthetic pathway for 5-Amino-2-methylbenzothiazole dihydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is presented as a multi-step process, beginning with the formation of the benzothiazole core, followed by functional group manipulation, and culminating in the formation of the dihydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and safety considerations.
Introduction
5-Amino-2-methylbenzothiazole and its salts are heterocyclic compounds of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure found in a variety of biologically active molecules. The specific substitution pattern of an amino group at the 5-position and a methyl group at the 2-position provides a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide will focus on a reliable and reproducible laboratory-scale synthesis of this compound.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | 118-121 | Yellow to orange crystalline solid | 99-55-8 |
| 2-Methyl-5-nitrobenzothiazole | C₈H₆N₂O₂S | 194.21 | 134-137 | Yellow to orange crystalline solid | 2941-66-4 |
| 5-Amino-2-methylbenzothiazole | C₈H₈N₂S | 164.23 | 97-103 | Pale orange to brown powder | 13382-43-9 |
| This compound | C₈H₁₀Cl₂N₂S | 237.15 | 249-250 (dec.) | Off-white to light yellow powder | 32770-99-3 |
Overall Synthesis Pathway
The synthesis of this compound is a three-step process, which can be visualized in the following workflow diagram:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Methyl-5-nitrobenzothiazole
The initial step involves the construction of the benzothiazole ring system from 2-methyl-5-nitroaniline. This transformation is a variation of the Jacobson benzothiazole synthesis, which involves the reaction of an o-aminothiophenol with a suitable electrophile. In this case, the reaction proceeds through an in-situ generated thiocyanate derivative of the starting aniline, which then undergoes cyclization.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Starting Material: 2-Methyl-5-nitroaniline is chosen as the starting material as it already contains the required methyl and nitro groups in the correct positions on the benzene ring.
-
Reagents: Potassium thiocyanate (KSCN) serves as the source of the sulfur and nitrogen atoms for the thiazole ring. Bromine (Br₂) in glacial acetic acid is a classic reagent system for the thiocyanation of anilines, leading to the formation of an intermediate that readily cyclizes to the benzothiazole.
-
Solvent: Glacial acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the reactants and facilitates the electrophilic substitution and subsequent cyclization.
Detailed Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methyl-5-nitroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Potassium Thiocyanate: To the stirred solution, add potassium thiocyanate (2.2 equivalents) in one portion.
-
Bromination: Cool the mixture in an ice-water bath. Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a large beaker containing ice-water. The crude product will precipitate out. Filter the solid using a Büchner funnel and wash it thoroughly with water to remove any inorganic salts and acetic acid.
-
Purification: The crude 2-Methyl-5-nitrobenzothiazole can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a yellow to orange crystalline solid.
Safety Precautions:
-
2-Methyl-5-nitroaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[1][2][3]
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Part 2: Reduction of 2-Methyl-5-nitrobenzothiazole to 5-Amino-2-methylbenzothiazole
The second step is the reduction of the nitro group at the 5-position of the benzothiazole ring to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in the presence of a strong acid.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for the reduction of aromatic nitro compounds to anilines. It is effective, relatively inexpensive, and the reaction conditions are generally mild.
-
Acidic Medium: Concentrated hydrochloric acid is essential for this reaction. It protonates the nitro group, making it more susceptible to reduction, and also serves to dissolve the tin(II) chloride and the intermediate tin salts.
-
Solvent: Ethanol is used as a co-solvent to ensure the solubility of the organic starting material.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Methyl-5-nitrobenzothiazole (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction mixture will become a clear solution as the starting material is consumed. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9. This will precipitate the tin salts as tin hydroxide.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Amino-2-methylbenzothiazole. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[4]
Part 3: Synthesis of this compound
The final step is the conversion of the free base, 5-Amino-2-methylbenzothiazole, into its more stable and water-soluble dihydrochloride salt. This is achieved by treating a solution of the free base with anhydrous hydrochloric acid.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagent: Anhydrous hydrogen chloride is used to ensure the formation of the salt without introducing water, which could affect the crystallinity and stability of the final product. This can be used as a gas or as a solution in an anhydrous solvent.
-
Solvent: Anhydrous diethyl ether is a common solvent for this type of salt formation as the free base is soluble in it, while the hydrochloride salt is typically insoluble, leading to its precipitation. Other anhydrous solvents like isopropanol or ethyl acetate can also be used.
Detailed Experimental Protocol:
-
Dissolution: Dissolve the purified 5-Amino-2-methylbenzothiazole (1 equivalent) in a minimum amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of anhydrous HCl in diethyl ether dropwise with vigorous stirring.
-
Precipitation: The dihydrochloride salt will precipitate out as a solid. Continue the addition of HCl until no further precipitation is observed.
-
Isolation: Filter the precipitate using a Büchner funnel, wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting this compound powder under vacuum to remove any residual solvent.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NO₂, -NH₂, N-H stretching in the salt).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Conclusion
This guide has detailed a robust and reproducible three-step synthesis for this compound. By providing a thorough explanation of the experimental choices, detailed protocols, and necessary safety precautions, this document serves as a valuable resource for researchers in the field of medicinal and organic chemistry. The successful synthesis of this key intermediate opens up avenues for the development of novel benzothiazole-based compounds with potential therapeutic value.
References
An In-Depth Technical Guide to the Solubility of 5-Amino-2-methylbenzothiazole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of 5-Amino-2-methylbenzothiazole Dihydrochloride
5-Amino-2-methylbenzothiazole and its derivatives are key building blocks in medicinal chemistry, recognized for their versatile biological activities.[1][2] The dihydrochloride salt of 5-Amino-2-methylbenzothiazole (CAS 32770-99-3) is of particular interest in drug discovery and development, where it serves as a reactant in the synthesis of potential therapeutic agents, such as protein tyrosine kinase inhibitors.[3] The physicochemical properties of this compound are foundational to its utility, with solubility being a paramount parameter. Solubility dictates the compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical aspects of its solubility based on its chemical structure, provide a detailed protocol for its experimental determination, and discuss the critical factors that influence this property.
Physicochemical Properties and Expected Solubility Profile
Understanding the molecular structure of this compound is key to predicting its solubility. The molecule is comprised of a benzothiazole core, a primary amine group, and a methyl group, and is supplied as a dihydrochloride salt.[4][5] This salt form is crucial for its solubility characteristics.
| Property | Value | Source |
| CAS Number | 32770-99-3 | [4] |
| Molecular Formula | C₈H₈N₂S · 2HCl | [4] |
| Molecular Weight | 237.15 g/mol | [4] |
| Appearance | Powder | [4] |
| Melting Point | 249-250 °C (decomposes) | [4] |
Expected Solubility:
As an amine salt, this compound is anticipated to be significantly more soluble in aqueous solutions compared to its free base form. The two hydrochloride components indicate that both the primary amine and one of the nitrogen atoms in the thiazole ring are protonated, resulting in a charged, and therefore more polar, molecule. This charge greatly facilitates interaction with polar solvents like water.
Conversely, its solubility in non-polar organic solvents is expected to be limited. While the benzothiazole ring itself has some non-polar character, the ionic nature of the dihydrochloride salt will hinder its dissolution in solvents with low dielectric constants.
For a related compound, 2-Aminobenzothiazole, qualitative data indicates it is "very slightly soluble" in water, but "freely soluble" in alcohol, chloroform, and diethyl ether. The dihydrochloride salt of 5-Amino-2-methylbenzothiazole would be expected to show a reversed trend, with higher aqueous solubility and potentially lower solubility in non-polar organic solvents.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of this compound in various solvents.
I. Materials and Equipment
-
Compound: this compound
-
Solvents: Deionized water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO).
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes for standard and sample preparation.
-
II. Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
III. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately dispense a known volume of the desired solvent (e.g., 2 mL) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method, such as HPLC-UV, to generate a calibration curve.
-
Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solutions and determine their concentrations from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Key Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
Effect of pH
The pH of the aqueous medium will have a profound effect on the solubility of this compound due to the presence of ionizable groups. As a dihydrochloride salt, the amine groups are protonated. In highly acidic solutions, the compound will remain in its fully protonated, water-soluble form. As the pH increases towards the pKa of the amine groups, the compound will begin to deprotonate, forming the less soluble free base. This will likely lead to a decrease in solubility at higher pH values. Determining the pH-solubility profile is crucial for understanding how the compound will behave in different biological compartments.
Caption: pH-Dependent Ionization and its Effect on Solubility.
Effect of Temperature
For most solid solutes, solubility increases with temperature. The dissolution process can be endothermic (requiring energy) or exothermic (releasing energy). Determining the temperature-dependent solubility can provide valuable thermodynamic data about the dissolution process.
Solvent Polarity
The principle of "like dissolves like" is applicable here. As a polar, ionic salt, this compound will exhibit its highest solubility in polar protic solvents like water and lower alcohols. Its solubility will decrease as the solvent polarity decreases.
Implications for Research and Drug Development
A thorough understanding of the solubility of this compound is essential for its effective use:
-
Synthetic Chemistry: Knowledge of solubility in various organic solvents is critical for selecting appropriate reaction media and purification methods.
-
Formulation Development: For any potential therapeutic application of derivatives, understanding the aqueous solubility profile is the first step in designing a suitable dosage form. Poor aqueous solubility is a major hurdle in drug development, and this data is necessary for exploring formulation strategies such as pH adjustment, co-solvents, or advanced drug delivery systems.
-
Preclinical Studies: Solubility in physiological buffers is a prerequisite for in vitro assays and is a key determinant of oral bioavailability in in vivo studies.
Conclusion
References
An In-depth Technical Guide to the Spectral Analysis of 5-Amino-2-methylbenzothiazole Dihydrochloride
Introduction: The Significance of 5-Amino-2-methylbenzothiazole Dihydrochloride in Modern Research
5-Amino-2-methylbenzothiazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The benzothiazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active molecules. The amino and methyl substitutions on this core structure provide key points for further chemical modification, making it a valuable building block for creating libraries of compounds for high-throughput screening. The dihydrochloride salt of 5-amino-2-methylbenzothiazole is often utilized to improve its solubility and stability, crucial properties for pharmaceutical applications.[2][3]
This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is not merely to present data but to provide a deeper understanding of the causal relationships behind the experimental choices and the interpretation of the resulting spectra. This guide is designed for researchers, scientists, and drug development professionals who require a thorough and practical understanding of the spectral properties of this important molecule.
Molecular Structure and its Spectroscopic Implications
The chemical structure of 5-Amino-2-methylbenzothiazole consists of a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and an amino group at the 5-position. In the dihydrochloride salt form, both the exocyclic amino group and the nitrogen atom within the thiazole ring are protonated, forming an ammonium and a thiazolium ion, respectively. This protonation has profound effects on the electronic environment of the molecule, which are directly observable in its NMR and IR spectra.
Caption: Chemical structures of 5-Amino-2-methylbenzothiazole and its dihydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for elucidating the precise structural connectivity of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals in both ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The protonation of the two nitrogen atoms in the dihydrochloride salt leads to significant downfield shifts of nearby protons due to the increased positive charge density.
Table 1: ¹H NMR Spectral Data of 5-Amino-2-methylbenzothiazole and its Dihydrochloride Salt
| Proton Assignment | 5-Amino-2-methylbenzothiazole (Free Base) Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) (Predicted) | Multiplicity | Integration |
| -CH₃ | ~2.7 | ~3.0 | s | 3H |
| Aromatic-H | ~6.8 - 7.5 | ~7.2 - 8.0 | m | 3H |
| -NH₂ / -NH₃⁺ | ~4.0 (broad s) | ~8.0 - 9.0 (broad s) | broad s | 2H / 3H |
| Thiazolium-H⁺ | Not Applicable | ~10.0 - 11.0 (broad s) | broad s | 1H |
Note: Predicted values for the dihydrochloride are based on the expected effects of protonation on the free base and analysis of similar compounds.
Interpretation of the ¹H NMR Spectrum:
-
Methyl Protons (-CH₃): In the free base, the methyl protons at the C2 position are expected to appear as a singlet around 2.7 ppm.[4] Upon formation of the dihydrochloride salt, the protonation of the adjacent thiazole nitrogen withdraws electron density, causing a downfield shift of these protons to approximately 3.0 ppm.
-
Aromatic Protons: The aromatic protons on the benzene ring will appear as a multiplet. In the dihydrochloride, the overall electron-withdrawing effect of the two protonated nitrogen atoms will cause a general downfield shift of these aromatic signals.
-
Amine/Ammonium Protons (-NH₂ / -NH₃⁺): The protons of the primary amine in the free base will likely appear as a broad singlet. In the dihydrochloride, these protons will be part of an ammonium group (-NH₃⁺) and will be significantly deshielded, appearing at a much lower field, and will likely be a broad signal due to quadrupolar broadening and exchange with any residual water.
-
Thiazolium Proton (-H⁺): The proton on the thiazole nitrogen in the dihydrochloride is also expected to be a broad singlet at a very downfield chemical shift.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Similar to the ¹H NMR, the protonation of the nitrogen atoms will result in downfield shifts for the adjacent carbon atoms.
Table 2: ¹³C NMR Spectral Data of 5-Amino-2-methylbenzothiazole and its Dihydrochloride Salt
| Carbon Assignment | 5-Amino-2-methylbenzothiazole (Free Base) Chemical Shift (δ ppm) [5] | This compound Chemical Shift (δ ppm) (Predicted) |
| -CH₃ | ~20 | ~22 |
| Aromatic-C | ~110 - 140 | ~115 - 145 |
| C-NH₂ / C-NH₃⁺ | ~145 | ~150 |
| C=N | ~165 | ~170 |
Note: Predicted values for the dihydrochloride are based on the expected effects of protonation on the free base and analysis of similar compounds.
Interpretation of the ¹³C NMR Spectrum:
-
Methyl Carbon (-CH₃): A slight downfield shift is expected for the methyl carbon upon protonation of the thiazole ring.
-
Aromatic Carbons: The aromatic carbons will show a complex pattern. The carbon attached to the amino group (C5) and the other carbons in the benzene ring will experience a downfield shift due to the electron-withdrawing nature of the ammonium and thiazolium groups.
-
C=N Carbon: The C2 carbon of the thiazole ring, being directly bonded to the protonated nitrogen, is expected to show a significant downfield shift.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
For the free base, dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
For the dihydrochloride salt, DMSO-d₆ or D₂O are more appropriate solvents due to the salt's polarity. Dissolve 10-20 mg of the sample in 0.6-0.7 mL of the chosen solvent. Complete dissolution is key; gentle warming or vortexing may be necessary.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.
-
For ¹³C NMR, a higher concentration and a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Standard parameters for acquisition are generally sufficient, but optimization of the spectral width and acquisition time may be necessary.
-
-
Data Processing:
-
Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Caption: A generalized workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
FTIR Spectral Data
The most significant changes in the IR spectrum upon formation of the dihydrochloride salt will be observed in the N-H stretching region.
Table 3: Key FTIR Absorption Bands for 5-Amino-2-methylbenzothiazole and its Dihydrochloride Salt
| Vibrational Mode | 5-Amino-2-methylbenzothiazole (Free Base) Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) (Predicted) | Appearance |
| N-H stretch (free amine) | ~3400-3200 | Not present | Two sharp to medium bands |
| N-H stretch (ammonium) | Not present | ~3200-2800 | Broad, strong absorption |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | Sharp, weak to medium bands |
| C-H stretch (aliphatic) | ~2950-2850 | ~2950-2850 | Sharp, weak to medium bands |
| C=N stretch (thiazole) | ~1630 | ~1640 | Medium to strong band |
| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 | Multiple medium to strong bands |
Note: Predicted values for the dihydrochloride are based on the expected effects of protonation on the free base and analysis of similar compounds.[6]
Interpretation of the FTIR Spectrum:
-
N-H Stretching: The free base will exhibit characteristic N-H stretching vibrations for a primary amine in the region of 3400-3200 cm⁻¹.[7] In the dihydrochloride salt, the formation of the ammonium group (-NH₃⁺) gives rise to a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which often overlaps with the C-H stretching bands. This broadening is due to hydrogen bonding.
-
C=N Stretching: The C=N stretching vibration of the thiazole ring is expected to shift to a slightly higher wavenumber in the dihydrochloride due to the increased bond order upon protonation.[8]
-
Aromatic C=C Stretching: The absorptions due to the aromatic ring stretching will be present in both spectra in the 1600-1450 cm⁻¹ region.
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient and common technique for acquiring FTIR spectra of solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample (free base or dihydrochloride salt) directly onto the ATR crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Caption: A streamlined workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.
Mass Spectral Data
For the free base, 5-Amino-2-methylbenzothiazole, the molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to its molecular weight (164.23 g/mol ).[9] For the dihydrochloride salt, using a soft ionization technique like Electrospray Ionization (ESI), the most prominent ion is likely to be the protonated molecule of the free base, [M+H]⁺, at m/z 165. The hydrochloride salt itself is not typically observed as a single entity in the gas phase under common MS conditions.
Table 4: Expected Mass Spectral Data
| Species | Ion | Expected m/z | Notes |
| 5-Amino-2-methylbenzothiazole (Free Base) | [M]⁺˙ | 164 | Molecular ion (using Electron Impact ionization) |
| 5-Amino-2-methylbenzothiazole (Free Base) | [M+H]⁺ | 165 | Protonated molecule (using Electrospray Ionization) |
| This compound | [M+H]⁺ | 165 | The protonated free base is the most likely observed ion in ESI-MS. |
Interpretation of the Mass Spectrum and Fragmentation Pattern:
The fragmentation of 5-Amino-2-methylbenzothiazole is expected to involve characteristic losses from the molecular ion. A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) or the cleavage of the thiazole ring.
A proposed fragmentation pathway for the protonated molecule ([M+H]⁺) could involve the following steps:
-
Formation of the [M+H]⁺ ion (m/z 165).
-
Loss of a neutral ammonia molecule (NH₃) from the protonated amino group, leading to a fragment at m/z 148.
-
Cleavage of the thiazole ring could lead to various smaller fragments.
Caption: A simplified proposed fragmentation pathway for protonated 5-Amino-2-methylbenzothiazole.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (either the free base or the dihydrochloride salt) at a concentration of approximately 1-10 µg/mL.
-
A suitable solvent system is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation.[1][10]
-
It is crucial to avoid non-volatile salts and buffers, as they can interfere with the ionization process and contaminate the instrument.[11]
-
-
Instrument Setup:
-
Use an ESI-MS instrument, which can be a standalone mass spectrometer or coupled with a liquid chromatography (LC) system.
-
Set the instrument to positive ion mode to detect the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
-
Conclusion: A Unified Approach to Structural Characterization
The comprehensive spectral analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. The protonation of the nitrogen centers in the dihydrochloride form leads to predictable and informative changes in the NMR and IR spectra, which can be readily interpreted with a solid understanding of fundamental spectroscopic principles. This guide serves as a foundational resource for researchers working with this important molecule, enabling them to confidently acquire, interpret, and report their spectral data.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Aniline hydrochloride(142-04-1) IR Spectrum [m.chemicalbook.com]
- 7. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. B23631.04 [thermofisher.com]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-2-methylbenzothiazole Derivatives
<
Abstract
The 5-Amino-2-methylbenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by these compounds, with a primary focus on their anticancer properties. We will dissect their roles as kinase inhibitors, inducers of apoptosis, and modulators of other critical cellular pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and field-proven insights to guide future research and development in this promising area.
Introduction: The Benzothiazole Core in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, is a foundational scaffold in the development of therapeutic agents. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for creating compounds with potent and selective biological activities, largely due to its ability to engage in various non-covalent interactions with biological macromolecules.[3] This guide will focus specifically on derivatives of 5-Amino-2-methylbenzothiazole, elucidating the molecular mechanisms that underpin their therapeutic potential, especially in oncology.
Primary Mechanism of Action: Inhibition of Protein Kinases
A predominant mechanism through which many 5-Amino-2-methylbenzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[4] These enzymes play a critical role in cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Targeting Tyrosine Kinases: ABL, ABL2, and VEGFR-2
Several studies have highlighted the potential of benzothiazole derivatives to act as potent inhibitors of protein tyrosine kinases (PTKs).[4] The benzothiazole scaffold can mimic the adenine portion of ATP, enabling it to competitively bind to the ATP-binding pocket of these kinases.[4] This competitive inhibition disrupts downstream signaling cascades that are essential for cancer cell proliferation and survival.[4]
Notably, derivatives of 2-aminobenzothiazole have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] By blocking VEGFR-2, these compounds can impede the formation of new blood vessels that supply tumors with essential nutrients, thereby restricting tumor growth.[6] For instance, a 2-aminobenzothiazole derivative bearing chlorophenyl and 6-methylbenzothiazole motifs demonstrated potent VEGFR-2 inhibition with an IC50 of 0.6 μM, leading to reduced endothelial cell migration and capillary formation.[6]
Furthermore, in silico and in vitro studies have identified ABL1 and ABL2 kinases as potential targets.[4] The inhibition of these kinases is a clinically validated strategy for the treatment of certain leukemias.
Diagram 1: Kinase Inhibition by a Benzothiazole Derivative
Caption: Competitive inhibition of a kinase by a benzothiazole derivative.
Targeting Serine/Threonine Kinases: PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer.[7] Some 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3Kα.[6] For example, compound 54 in a recent study was found to be a highly potent PI3Kα inhibitor with an IC50 of 1.03 nM and demonstrated significant growth-inhibitory effects against MCF-7 breast cancer cells.[6] The inhibition of this pathway can lead to cell cycle arrest and a reduction in cell migration.[6][7]
Induction of Apoptosis
Beyond kinase inhibition, a significant mechanism of action for many 5-Amino-2-methylbenzothiazole derivatives is the induction of programmed cell death, or apoptosis. This is a crucial process for eliminating damaged or cancerous cells.
One study demonstrated that a monothiooxalamide derivative of 2-aminobenzothiazole inhibited breast cancer cell growth and induced late apoptosis in the MCF-7 cell line.[8] Another potent derivative, compound 7e , was found to induce apoptosis in HepG2 liver cancer cells.[9] The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the clean and efficient removal of tumor cells.
Other Anticancer Mechanisms
The versatility of the benzothiazole scaffold allows for the exploration of other anticancer mechanisms.
Carbonic Anhydrase Inhibition
Benzothiazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms.[1][2] These enzymes are involved in regulating pH, and their inhibition can be an effective strategy against hypoxic tumors.[1][2]
Interaction with DNA
Some 2-aminothiazole-based derivatives have been shown to cause bleomycin-dependent DNA damage, suggesting a potential mechanism involving direct or indirect interaction with genetic material.[10]
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of novel 5-Amino-2-methylbenzothiazole derivatives, a series of well-defined experimental workflows are essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of the recombinant kinase, the appropriate peptide substrate, and ATP at desired concentrations in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound serially diluted in kinase buffer to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 2.5 µL of the kinase solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay reagent).
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of a kinase detection reagent and incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram 2: Workflow for In Vitro Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of a test compound on cancer cell lines.
Methodology (MTT Assay for Viability):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Methodology (Annexin V/PI Staining for Apoptosis):
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activities of selected benzothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Primary Target (if known) | Reference |
| 7d | A431 (Skin) | 0.02 | Not Specified | [9] |
| 7e | SKRB-3 (Breast) | 0.0012 | Not Specified | [9] |
| 7e | SW620 (Colon) | 0.0043 | Not Specified | [9] |
| 7e | A549 (Lung) | 0.044 | Not Specified | [9] |
| 7e | HepG2 (Liver) | 0.048 | Not Specified | [9] |
| 19 | - | 0.5 | VEGFR-2 | [6] |
| 20 | HepG2 (Liver) | 9.99 | VEGFR-2 | [6] |
| 20 | HCT-116 (Colon) | 7.44 | VEGFR-2 | [6] |
| 20 | MCF-7 (Breast) | 8.27 | VEGFR-2 | [6] |
| 54 | MCF-7 (Breast) | - | PI3Kα (IC50 = 1.03 nM) | [6] |
| 13c | AGS (Gastric) | 4.0 | Not Specified | [11] |
| 13c | HT-29 (Colon) | 4.4 | Not Specified | [11] |
Conclusion and Future Directions
Derivatives of 5-Amino-2-methylbenzothiazole represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their mechanisms of action are diverse, with kinase inhibition and apoptosis induction being the most prominent. The ability of the benzothiazole scaffold to be readily functionalized allows for the fine-tuning of activity and selectivity against specific biological targets.
Future research should focus on:
-
Target Deconvolution: For compounds with potent anticancer activity but unknown mechanisms, target identification studies are crucial.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzothiazole core will help in optimizing potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-Amino-2-methylbenzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The 2-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-aminobenzothiazole moiety, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable and diverse range of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in drug discovery and development.
The 2-Aminobenzothiazole Core: A Versatile Pharmacophore
The unique structural arrangement of a fused benzene and thiazole ring with an amino group at the 2-position enables 2-aminobenzothiazole derivatives to interact with a wide array of biological targets.[1] This has led to the development of compounds with promising therapeutic potential. The primary biological activities associated with this scaffold include:
-
Anticancer Activity: A significant body of research has focused on the development of 2-aminobenzothiazole derivatives as potent anticancer agents.[1] These compounds have demonstrated cytotoxicity against various cancer cell lines and have been shown to modulate key signaling pathways involved in cancer progression.[1]
-
Antimicrobial Activity: Derivatives of 2-aminobenzothiazole have exhibited broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.
-
Anti-inflammatory Activity: The anti-inflammatory potential of the 2-aminobenzothiazole scaffold has also been explored, with several derivatives showing significant activity in preclinical models.[2]
Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer properties of 2-aminobenzothiazole derivatives are a major focus of current research. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including lung, breast, colon, and liver cancer.[3][4] The mechanism of their anticancer action is often multifaceted, involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, leading to the induction of apoptosis and the suppression of tumor growth.[3]
Furthermore, many 2-aminobenzothiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][4] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple signaling pathways, including the PI3K/Akt and MAPK pathways, to promote cell proliferation and survival.[5][6] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[2] Inhibition of these kinases by 2-aminobenzothiazole derivatives leads to cell cycle arrest and the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| OMS5 | A549 | Lung Cancer | 22.13[7] |
| MCF-7 | Breast Cancer | 39.51[7] | |
| OMS14 | A549 | Lung Cancer | 34.09[7] |
| MCF-7 | Breast Cancer | 61.03[7] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43[7] |
| A549 | Lung Cancer | 9.62[7] | |
| A375 | Malignant Melanoma | 8.07[7] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99[7] |
| HCT-116 | Colon Carcinoma | 7.44[7] | |
| MCF-7 | Breast Cancer | 8.27[7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-aminobenzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in the complete growth medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
An In-Depth Technical Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride: Synthesis, Biological Landscape, and Analytical Methodologies
Executive Summary: The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] 5-Amino-2-methylbenzothiazole dihydrochloride, a specific derivative, belongs to this versatile class of heterocyclic compounds. While direct biological data on this particular salt is sparse, its structural similarity to potent therapeutic agents makes it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive technical overview, beginning with its chemical synthesis and characterization. It then delves into the potential biological activities by reviewing the well-documented mechanisms of structurally analogous compounds, particularly in the fields of oncology and neurodegenerative disease. Finally, it outlines robust analytical methodologies for its quantification in biological matrices, providing a complete framework for future research and development.
Introduction to the Benzothiazole Scaffold
The fusion of a benzene ring and a thiazole ring creates the benzothiazole system, a bicyclic heteroaromatic structure that confers unique physicochemical properties. This arrangement is an established pharmacophore, capable of interacting with a diverse range of biological targets.[3] Consequently, benzothiazole derivatives have been successfully developed into drugs for treating a multitude of conditions, including cancer, microbial infections, diabetes, and neurodegenerative disorders.[1][4][5]
This compound (CAS: 32770-99-3) is a water-soluble salt form of the parent amine, 5-Amino-2-methylbenzothiazole (CAS: 13382-43-9).[6][7] The presence of the 2-methyl group and the 5-amino group provides key substitution points for synthetic elaboration, allowing for the generation of chemical libraries for screening. The dihydrochloride form enhances solubility, a critical attribute for formulation and in vitro biological testing.[8]
Key Chemical Properties:
-
Molecular Formula: C₈H₈N₂S · 2HCl[6]
-
Molecular Weight: 237.15 g/mol [6]
-
Appearance: Crystalline solid
-
Parent Compound Melting Point: 215°C[9]
-
Salt Melting Point: 249-250°C (decomposes)[6]
Synthesis and Characterization
The synthesis of 5-Amino-2-methylbenzothiazole typically proceeds through a multi-step pathway starting from readily available precursors. The most common and logical route involves the synthesis of a nitro-intermediate, followed by a chemical reduction to yield the desired primary amine. This approach is favored due to the powerful directing effects of the nitro group and the high efficiency of nitro-to-amine reduction reactions.
Synthetic Pathway Rationale
The pathway begins with the formation of 2-methyl-5-nitrobenzothiazole. This intermediate is then subjected to a reduction agent, such as tin(II) chloride or catalytic hydrogenation, to selectively reduce the nitro group to an amine without affecting the heterocyclic core. The final step involves treating the resulting amine with hydrochloric acid to precipitate the stable dihydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nitro-Intermediate Reduction
This protocol is a representative method based on standard organic chemistry transformations for this class of compounds.
Step 1: Synthesis of 2-Methyl-5-nitrobenzothiazole (Intermediate C)
-
To a flask equipped with a reflux condenser, add 2-Chloro-5-nitroaniline (1 equivalent) and thioacetamide (1.2 equivalents) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction involves the nucleophilic substitution of the chlorine and subsequent cyclization, driven by the formation of the stable aromatic benzothiazole ring.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove residual DMF, and dry to yield crude 2-methyl-5-nitrobenzothiazole.[10]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction to 5-Amino-2-methylbenzothiazole (Compound E)
-
Suspend the purified 2-methyl-5-nitrobenzothiazole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂, 3-4 equivalents) portion-wise while stirring. The exotherm should be controlled with an ice bath. This classical reduction method is highly effective for aromatic nitro groups.
-
After the addition is complete, heat the mixture to reflux (around 80°C) for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10) to precipitate the free amine and dissolve the tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Amino-2-methylbenzothiazole.
Step 3: Formation of Dihydrochloride Salt (Compound G)
-
Dissolve the crude amine in a minimal amount of a suitable organic solvent, such as isopropanol or ether.
-
Slowly add a 2 M solution of hydrochloric acid in ether (2.2 equivalents) with vigorous stirring.
-
The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield the final product.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing characteristic peaks for aromatic, methyl, and amine protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as N-H stretches for the amine, C=N stretches for the thiazole ring, and aromatic C-H bands.[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the parent amine, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, typically aiming for >98%.[9]
Biological Activity and Therapeutic Potential (A Review of Analogue Studies)
While direct biological studies on this compound are not extensively published, the activities of its close structural analogues provide compelling evidence for its therapeutic potential, particularly in oncology and neurodegeneration.
Potent Antitumor Activity: The Phortress Analogue
A closely related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , and its water-soluble prodrug, Phortress , are novel and potent antitumor agents.[11][12] Their mechanism is highly specific and provides a strong rationale for investigating similar benzothiazoles.
Mechanism of Action: The antitumor effect is dependent on the metabolic activation of the compound within cancer cells.[12]
-
CYP1A1 Induction: Sensitive cancer cells (e.g., certain breast and ovarian cancer lines) show high expression of the cytochrome P450 enzyme CYP1A1. The benzothiazole compound selectively induces this enzyme.[8]
-
Metabolic Activation: CYP1A1 metabolizes the benzothiazole to generate highly reactive electrophilic species.[11]
-
DNA Adduct Formation: These reactive metabolites covalently bind to DNA, forming DNA adducts.[11][12]
-
Cellular Damage: The formation of these adducts leads to DNA strand breaks, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death) exclusively in the CYP1A1-expressing cancer cells.[11]
This mechanism confers a high degree of selectivity, as cells lacking CYP1A1 expression are resistant to the drug's effects.[8]
Caption: Proposed anticancer mechanism based on the 5F 203 analogue.
Neuroprotective Potential: MAO-B Inhibition
Derivatives of 2-methylbenzothiazole have been investigated as inhibitors of monoamine oxidase (MAO) enzymes.[13][14] These enzymes are crucial for metabolizing neurotransmitters like dopamine. Specifically, MAO-B inhibitors are used in the treatment of Parkinson's disease to help preserve dopamine levels in the brain.[14]
Studies on a series of synthesized 2-methylbenzo[d]thiazole derivatives revealed potent and highly selective inhibition of human MAO-B.[14] Many of the tested compounds exhibited submicromolar, and even nanomolar, inhibitory concentrations (IC₅₀).[13][14] The selectivity for MAO-B over MAO-A is a critical feature for Parkinson's disease therapeutics, as it reduces the risk of side effects associated with MAO-A inhibition.[14]
| Compound (Analogue) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4d | 0.218 | 0.0046 | 47.4 |
| 5c | >1.0 | 0.0056 | >178 |
| 5d | >1.0 | 0.0052 | >192 |
| 5e | 0.132 | 0.0054 | 24.4 |
| Data from a study on related 2-methylbenzothiazole derivatives, demonstrating potent and selective MAO-B inhibition.[14] |
Given its core structure, 5-Amino-2-methylbenzothiazole is a prime candidate for derivatization to explore its potential as a selective MAO-B inhibitor for neurodegenerative disorders.
Analytical Methodologies for Quantification
For drug development, a robust and validated bioanalytical method is essential to study pharmacokinetics and metabolism. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 5-Amino-2-methylbenzothiazole in complex biological matrices such as plasma or urine, owing to its superior sensitivity and selectivity.[15][16]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method to remove the bulk of proteins from plasma, which would otherwise interfere with the analysis.
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Rationale: A reverse-phase C18 column is used to separate the polar analyte from other endogenous components based on hydrophobicity. An acidic mobile phase ensures the amine is protonated for good peak shape.
-
Column: Waters Xterra RP C18 (or equivalent), 5 µm, 4.6 x 150 mm[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate.
-
Injection Volume: 5 µL
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Rationale: This provides high selectivity and sensitivity. The mass spectrometer is set to first select the parent ion (Q1) and then fragment it to produce a specific product ion (Q3). This transition is unique to the analyte.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
Analyte (5-Amino-2-methylbenzothiazole): A specific parent-to-product ion transition would be determined by infusing a standard solution (e.g., m/z 165.1 -> 150.1).
-
Internal Standard: A corresponding unique transition for the IS.
-
-
Key Parameters: Optimize declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Caption: Standard bioanalytical workflow for quantification in plasma by LC-MS/MS.
Summary and Future Directions
This compound is a synthetically accessible compound belonging to a class with proven and diverse biological activities. While direct evidence is pending, compelling data from structurally related analogues strongly suggest high potential in two key therapeutic areas:
-
Oncology: As a potential substrate for CYP1A1-mediated activation, it could function as a selective antitumor agent in a manner analogous to Phortress.
-
Neurodegeneration: The 2-methylbenzothiazole core is a validated pharmacophore for potent and selective MAO-B inhibition, making it a valuable starting point for developing new treatments for Parkinson's disease.
Future research should focus on the direct in vitro evaluation of this compound in relevant cancer cell lines (assessing CYP1A1 induction and cytotoxicity) and in MAO enzyme inhibition assays. Subsequent derivatization of the 5-amino group could lead to the discovery of novel compounds with enhanced potency and optimized pharmacological profiles. The robust analytical methods outlined herein provide the necessary tools to support these preclinical and clinical development efforts.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-氨基-2-甲基苯并噻唑 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. appretech.com [appretech.com]
- 8. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Amino-2-methylbenzothiazole [myskinrecipes.com]
- 10. 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. d-nb.info [d-nb.info]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Amino-2-methylbenzothiazole: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-methylbenzothiazole, a heterocyclic amine with significant potential in medicinal chemistry and materials science. Delving into its historical synthesis, physicochemical properties, and key applications, this document serves as an in-depth resource for researchers and professionals. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by a rationale for each procedural step to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Aminobenzothiazole Scaffold
Benzothiazoles, bicyclic heterocyclic compounds, represent a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities. The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural environment conducive to interactions with various biological targets. The introduction of an amino group to this scaffold, as seen in aminobenzothiazoles, further enhances its versatility, opening avenues for the development of novel therapeutics. These compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. 5-Amino-2-methylbenzothiazole, the focus of this guide, is a key derivative within this class, serving as both a crucial synthetic intermediate and a molecule of interest for its own potential bioactivities.
Discovery and Historical Synthesis
While pinpointing the exact first synthesis of 5-Amino-2-methylbenzothiazole in the historical literature is challenging, its emergence is intrinsically linked to the broader exploration of aminobenzothiazole chemistry. The foundational methods for constructing the 2-aminobenzothiazole core were established in the late 19th and early 20th centuries.
One of the seminal early methods is the Hugershoff synthesis , which involves the cyclization of arylthioureas with bromine in an inert solvent. This reaction proceeds through an electrophilic attack of bromine on the sulfur atom, followed by intramolecular cyclization onto the aromatic ring.
A common and historically significant route to 5-Amino-2-methylbenzothiazole involves a two-step process: the synthesis of its nitro precursor, 2-methyl-5-nitrobenzothiazole, followed by the reduction of the nitro group. This strategic approach allows for the introduction of the amino functionality at a specific position on the benzothiazole ring.
The synthesis of 2-methyl-5-nitrobenzothiazole can be achieved through the reaction of 2-chloro-5-nitroaniline with a sulfur source and a methyl group donor. Subsequent reduction of the nitro group is a well-established transformation in organic chemistry, with various reagents and conditions available to effect this conversion.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 5-Amino-2-methylbenzothiazole is essential for its application in research and development.
| Property | Value | Reference |
| CAS Number | 13382-43-9 | [1] |
| Molecular Formula | C₈H₈N₂S | [2] |
| Molecular Weight | 164.23 g/mol | [1] |
| Appearance | Pale orange to orange to brown powder | |
| Melting Point | 97-103 °C | |
| Boiling Point | 325 °C | |
| Density | 1.315 g/cm³ |
Spectroscopic analysis is critical for the unambiguous identification and characterization of 5-Amino-2-methylbenzothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
-
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. Key expected signals include those for the methyl protons and the aromatic protons, with their chemical shifts and coupling patterns revealing the substitution pattern on the benzene ring. The protons of the amino group will also be present.
-
¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal, allowing for the confirmation of the overall structure.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the functional groups present in 5-Amino-2-methylbenzothiazole. Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of 5-Amino-2-methylbenzothiazole.
Synthesis Methodologies: A Detailed Protocol
The following section outlines a reliable, two-step experimental protocol for the synthesis of 5-Amino-2-methylbenzothiazole, commencing from commercially available starting materials.
Step 1: Synthesis of 2-Methyl-5-nitrobenzothiazole
This initial step involves the construction of the benzothiazole ring system with the nitro group in the desired position. A common method involves the reaction of 2-chloro-5-nitroaniline with a source of sulfur and a methyl group.
Reaction:
Synthesis of 2-Methyl-5-nitrobenzothiazole
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitroaniline and a slight molar excess of thioacetamide in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to afford 2-methyl-5-nitrobenzothiazole as a solid.
Causality of Experimental Choices:
-
Thioacetamide: Serves as the source of both the sulfur atom and the methyl group for the formation of the thiazole ring.
-
DMF: A high-boiling polar aprotic solvent is used to ensure the reactants are soluble and to facilitate the reaction at an elevated temperature.
-
Recrystallization: This purification technique is employed to remove any unreacted starting materials and byproducts, yielding a pure product.
Step 2: Reduction of 2-Methyl-5-nitrobenzothiazole to 5-Amino-2-methylbenzothiazole
The final step is the reduction of the nitro group to a primary amine. A classic and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[3][4]
Reaction:
Reduction to 5-Amino-2-methylbenzothiazole
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5-nitrobenzothiazole in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution in portions while stirring. The reaction is typically exothermic.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux for a few hours to ensure the complete reduction of the nitro group. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully neutralize it with a base, such as a concentrated solution of sodium hydroxide or sodium bicarbonate, until the solution is alkaline. This will precipitate the tin salts. The product can then be extracted into an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Tin(II) Chloride: A mild and effective reducing agent for the selective reduction of aromatic nitro groups in the presence of other functional groups.[3]
-
Hydrochloric Acid: Creates the acidic environment necessary for the reduction reaction to proceed.
-
Neutralization: The addition of a base is crucial to precipitate the tin salts as tin hydroxides, allowing for the separation of the organic product.
-
Extraction: This technique is used to isolate the desired amino compound from the aqueous reaction mixture.
Applications and Future Directions
5-Amino-2-methylbenzothiazole is a valuable building block in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Intermediates: Its primary application is as an intermediate in the synthesis of more complex molecules with potential therapeutic properties.[1] The amino group provides a reactive handle for further functionalization, allowing for the construction of a diverse library of derivatives for drug discovery programs.
-
Dye and Pigment Synthesis: The chromophoric benzothiazole core, coupled with the auxochromic amino group, makes this compound a precursor for the synthesis of various dyes and pigments.
-
Corrosion Inhibitors: Benzothiazole derivatives are known to be effective corrosion inhibitors for various metals, and 5-Amino-2-methylbenzothiazole can be used as a starting material for the synthesis of such compounds.
The future of 5-Amino-2-methylbenzothiazole lies in its continued use as a versatile scaffold for the development of novel bioactive compounds. Research into its derivatives may lead to the discovery of new drugs for a range of diseases, leveraging the proven pharmacological potential of the aminobenzothiazole nucleus.
Conclusion
5-Amino-2-methylbenzothiazole is a heterocyclic compound with a rich chemical history and significant potential for future applications. Its synthesis, rooted in classic organic reactions, is well-established and allows for its production for research and development purposes. The physicochemical and spectroscopic properties of this molecule are well-defined, enabling its accurate identification and characterization. As a key intermediate, 5-Amino-2-methylbenzothiazole will undoubtedly continue to play a vital role in the advancement of medicinal chemistry and materials science.
References
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-Amino-2-methylbenzothiazole Dihydrochloride
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of 5-Amino-2-methylbenzothiazole dihydrochloride, a key intermediate in pharmaceutical research and drug development.[1][2] The described method is based on the robust and scalable reduction of 2-Methyl-5-nitrobenzothiazole using tin(II) chloride dihydrate in a concentrated hydrochloric acid medium. This one-pot synthesis directly yields the highly stable dihydrochloride salt, simplifying the purification process. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering detailed procedural steps, explanations for critical parameters, safety protocols, and methods for product characterization.
Introduction and Scientific Context
The benzothiazole scaffold is a privileged heterocyclic system present in numerous compounds with a broad spectrum of biological activities, including anti-tumor, anti-microbial, and anti-convulsant properties.[3][4] Specifically, 5-Amino-2-methylbenzothiazole serves as a crucial building block for more complex molecules, leveraging the reactivity of its primary amine for further derivatization.
The synthesis of its dihydrochloride salt is particularly advantageous for drug development professionals. Salts often exhibit improved stability, crystallinity, and aqueous solubility compared to the free base, which are critical properties for handling, formulation, and bioavailability. The chosen synthetic route—a Stannous Chloride (SnCl₂) reduction—is a classic, reliable, and high-yielding method for converting aromatic nitro compounds to their corresponding anilines. The use of concentrated hydrochloric acid (HCl) as the solvent and reaction medium ensures that the newly formed amine is immediately protonated, preventing side reactions and directly precipitating the desired dihydrochloride product upon cooling.
Reaction Scheme and Mechanism
The core of this protocol is the reduction of the nitro group on the benzothiazole ring to an amine. Tin(II) chloride is a mild and effective reducing agent for this transformation in the presence of a strong acid. The overall balanced reaction is illustrated below.
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Supplier Suggestion | Notes |
| 2-Methyl-5-nitrobenzothiazole | 2941-66-4 | 194.21 g/mol | Sigma-Aldrich, 97% | Starting material. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 6272-55-5 | 225.63 g/mol | Major chemical suppliers | Reducing agent. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | Major chemical suppliers | 37% w/w, ~12 M. Corrosive. |
| Ethanol, Absolute | 64-17-5 | 46.07 g/mol | Major chemical suppliers | For washing the final product. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | In-house source | For washing. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel or powder funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Drying oven or vacuum desiccator
Detailed Experimental Protocol
Step 1: Reaction Setup and Reagent Addition
-
Glassware Preparation: Ensure all glassware is clean and dry. Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser in the central neck, and a thermometer and powder funnel in the side necks.
-
Charge the Flask: To the flask, add 2-Methyl-5-nitrobenzothiazole (9.71 g, 50.0 mmol, 1.0 equiv).
-
Add Acid: Carefully measure and add concentrated hydrochloric acid (100 mL) to the flask. Stir the resulting suspension at room temperature.
-
Expert Insight: Concentrated HCl acts as both the solvent and the acidic catalyst. The starting material may not fully dissolve initially, which is expected.
-
Step 2: Reduction of the Nitro Group
-
Portion-wise Addition of Reducing Agent: Begin stirring the suspension. Slowly add Tin(II) chloride dihydrate (56.4 g, 250 mmol, 5.0 equiv) in small portions over 30-45 minutes through the powder funnel.
-
Causality Explanation: The reduction of a nitro group is a highly exothermic process. Adding the SnCl₂·2H₂O in portions is critical to control the reaction temperature and prevent a dangerous thermal runaway. Monitor the internal temperature closely.
-
-
Heating and Reflux: After the addition is complete, replace the powder funnel with a glass stopper. Heat the reaction mixture to 80-90 °C using the heating mantle. Maintain this temperature with vigorous stirring for 3-4 hours.
-
Trustworthiness Check: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture, carefully quenched and neutralized, should show the disappearance of the starting material spot.
-
-
Completion: The reaction is typically complete when the solution becomes clear and homogeneous, indicating that the starting material has been consumed and the product salt has dissolved at the elevated temperature.
Step 3: Product Isolation and Purification
-
Crystallization: Turn off the heating and allow the flask to cool to room temperature. Then, place the flask in an ice-water bath and continue stirring for 1-2 hours. A precipitate of the product will form.
-
Expert Insight: The dihydrochloride salt of the product is significantly less soluble in cold HCl than at high temperatures. This temperature-dependent solubility is leveraged to achieve effective crystallization and high recovery.
-
-
Vacuum Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with small portions of cold deionized water (2 x 20 mL) followed by cold absolute ethanol (2 x 20 mL).
-
Causality Explanation: The water wash removes any remaining HCl and tin salts. The ethanol wash helps to remove residual water and any organic impurities, and it facilitates faster drying.
-
-
Drying: Dry the purified white to off-white powder in a vacuum oven at 50-60 °C to a constant weight.
Characterization and Expected Results
The final product should be a white to off-white crystalline powder.[5]
| Property | Expected Value |
| Appearance | White to off-white powder/crystals |
| Molecular Formula | C₈H₈N₂S · 2HCl[6] |
| Molecular Weight | 237.15 g/mol [6] |
| Melting Point | 249-250 °C (with decomposition)[6] |
| Yield | 85-95% |
| ¹H NMR | Consistent with the expected structure. |
| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C-H (aromatic & aliphatic), C=N, C=C stretches. |
| Mass Spec (ESI+) | m/z = 165.05 [M+H]⁺ (for the free base C₈H₉N₂S⁺) |
Safety Precautions
This protocol involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment: Wear a lab coat, safety glasses/goggles, and chemically resistant gloves at all times.[5]
-
Chemical Hazards:
-
Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Tin-containing waste should be segregated for proper disposal.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from setup to the final, characterized product.
Caption: Step-by-step experimental workflow diagram.
References
- 1. 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 [chemicalbook.com]
- 2. 5-Amino-2-methylbenzothiazole, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-氨基-2-甲基苯并噻唑 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. geneseo.edu [geneseo.edu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Application Notes and Protocols for 5-Amino-2-methylbenzothiazole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives have shown promise as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[4][5][6] 5-Amino-2-methylbenzothiazole, in particular, offers a strategic starting point for the synthesis of novel derivatives due to the presence of a reactive primary amino group at the 5-position, which is amenable to a variety of chemical transformations. This guide will focus on the practical aspects of handling its dihydrochloride salt and its application in the synthesis of bioactive molecules.
Physicochemical Properties and Handling
5-Amino-2-methylbenzothiazole dihydrochloride is typically a powder.[7] As a dihydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S · 2HCl | [8] |
| Molecular Weight | 237.15 g/mol | [8] |
| Appearance | Pale orange to orange to brown powder | [7] |
| Melting Point | 249-250 °C (decomposes) | [8] |
Storage and Handling:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] In case of contact, rinse the affected area thoroughly with water.
Core Synthetic Protocols
The primary amino group at the 5-position is the main site of reactivity for derivatization. Common reactions include Schiff base formation, acylation, and diazotization followed by azo coupling.
Neutralization of the Dihydrochloride Salt to the Free Base
For many organic reactions, the free base form of 5-Amino-2-methylbenzothiazole is required. The dihydrochloride salt can be neutralized using a suitable base.
Protocol: Free Base Generation
-
Dissolve 1 equivalent of this compound in a minimal amount of water or a mixture of water and a co-solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), dropwise with stirring until the pH of the solution becomes neutral to slightly basic (pH 7-8).
-
The free base will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the solid under vacuum to obtain the 5-Amino-2-methylbenzothiazole free base.
Caption: Workflow for the generation of the free base from the dihydrochloride salt.
Synthesis of Schiff Bases
The reaction of the amino group with an aldehyde results in the formation of a Schiff base (imine), a versatile intermediate for the synthesis of various heterocyclic compounds and a common structural motif in biologically active molecules.[10][11][12]
Protocol: Schiff Base Synthesis
-
To a solution of 1 equivalent of 5-Amino-2-methylbenzothiazole (free base) in absolute ethanol, add 1 equivalent of the desired aromatic aldehyde.[11]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Caption: General workflow for the synthesis of Schiff bases.
Acylation of the Amino Group
Acylation of the amino group with acyl chlorides or acid anhydrides is a common method to introduce a variety of functional groups, which can significantly modulate the biological activity of the resulting amide derivatives.[6][13][14]
Protocol: N-Acylation with an Acyl Chloride
-
Dissolve 1 equivalent of 5-Amino-2-methylbenzothiazole (free base) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran) containing 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Cool the mixture in an ice bath.
-
Add a solution of 1.05 equivalents of the desired acyl chloride in the same dry solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Azo Dyes
The primary aromatic amine of 5-Amino-2-methylbenzothiazole can be diazotized and coupled with a suitable aromatic compound to form brightly colored azo dyes. These derivatives are not only important in the dye industry but have also been investigated for their antimicrobial properties.[15][16][17]
Protocol: Azo Dye Synthesis
-
Diazotization:
-
Dissolve 1 equivalent of 5-Amino-2-methylbenzothiazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a cold aqueous solution of 1 equivalent of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve 1 equivalent of the coupling agent (e.g., a phenol or an aniline derivative) in an appropriate solvent (e.g., aqueous NaOH for phenols, acidic solution for anilines).
-
Cool the solution of the coupling agent to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1-2 hours in the ice bath.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the product thoroughly with water and dry.
-
Analytical Characterization
The starting material and the synthesized derivatives should be thoroughly characterized to confirm their identity and purity.
Analytical Methods:
| Method | Purpose | Expected Observations for Derivatives |
| TLC | Reaction monitoring and purity assessment | Appearance of a new spot with a different Rf value compared to the starting materials. |
| ¹H NMR | Structural elucidation | Disappearance of the -NH₂ protons of the starting material and appearance of new signals corresponding to the introduced functional group (e.g., -N=CH- proton for Schiff bases, -NH-C=O proton for amides). |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion.[18][19][20] |
| FT-IR | Identification of functional groups | Disappearance of the N-H stretching vibrations of the primary amine and appearance of characteristic bands for the new functional group (e.g., C=N stretch for Schiff bases, C=O stretch for amides). |
Exemplary LC-MS/MS Parameters for Aminothiazole Derivatives: [18]
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient or isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Application in Biological Assays: Antimicrobial Screening
Derivatives of 2-aminobenzothiazoles are frequently screened for their antimicrobial activity.[4][21][22]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive controls (bacteria with no compound) and negative controls (medium only). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference compound.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: From starting material to potential lead compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for its use in the laboratory. By leveraging the reactivity of the 5-amino group, researchers can explore the synthesis of novel derivatives and investigate their potential as new therapeutic agents. Adherence to proper handling procedures and thorough analytical characterization are paramount to ensure the reliability and reproducibility of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B23631.04 [thermofisher.com]
- 8. 5-Amino-2-methylbenzothiazole 97 32770-99-3 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. acu.edu.in [acu.edu.in]
- 16. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isca.me [isca.me]
- 18. d-nb.info [d-nb.info]
- 19. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. researchgate.net [researchgate.net]
Applications of 5-Amino-2-methylbenzothiazole Dihydrochloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Foreword: The Benzothiazole Scaffold - A Privileged Motif in Drug Discovery
The landscape of medicinal chemistry is perpetually in search of molecular scaffolds that offer a blend of synthetic tractability and diverse biological activity. Among these, the benzothiazole core, a bicyclic system fusing a benzene ring with a thiazole ring, has emerged as a "privileged structure."[1] Its derivatives have demonstrated a remarkable breadth of pharmacological properties, finding applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2] The 2-aminobenzothiazole moiety, in particular, serves as a versatile synthetic handle, allowing for the facile introduction of various pharmacophoric elements to modulate activity and target specificity.[3][4] This guide focuses on a specific, yet highly promising derivative: 5-Amino-2-methylbenzothiazole dihydrochloride. We will delve into its synthetic accessibility and explore its demonstrated and potential applications in key therapeutic areas, providing detailed protocols to empower researchers in their drug discovery endeavors.
Section 1: Synthesis of this compound
The synthesis of 5-Amino-2-methylbenzothiazole begins with the construction of the core 2-amino-6-methylbenzothiazole structure, followed by functional group manipulations. The dihydrochloride salt formation is a standard final step to enhance solubility and stability.
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is adapted from a well-established method for the synthesis of 2-aminobenzothiazoles from aryl amines.[5]
Rationale: The synthesis proceeds via an in situ formation of p-tolylthiourea from p-toluidine and sodium thiocyanate. Subsequent cyclization is achieved through an oxidative process using sulfuryl chloride, which facilitates the formation of the thiazole ring fused to the benzene ring.
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Activated Carbon (Norit)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.
-
With stirring, slowly add 54 g (29.3 mL, 0.55 mole) of concentrated sulfuric acid over 5 minutes to form a fine suspension of p-toluidine sulfate.
-
Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture to 100°C in an oil bath for 3 hours. This step forms p-tolylthiourea in solution.
-
Cool the reaction mixture to 30°C.
-
Carefully add 180 g (108 mL, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the reaction mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.
-
Filter the reaction mixture to remove any solids and collect the chlorobenzene filtrate.
-
The solid residue is dissolved in 1 L of hot water, and any remaining solvent is removed by steam distillation.
-
Filter the hot aqueous solution.
-
Make the filtrate alkaline to litmus paper by adding approximately 200 mL of concentrated ammonium hydroxide.
-
The precipitated 2-amino-6-methylbenzothiazole is collected by filtration and washed with 200 mL of water.
-
For purification, dissolve the crude product in 300 mL of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.
-
Dilute the filtrate with 500 mL of hot water, stir vigorously, and cool rapidly to induce crystallization.
-
After 30 minutes, filter the pale yellow granular product and wash with 150 mL of 30% ethanol.
-
Dry the purified 2-amino-6-methylbenzothiazole. The expected yield is approximately 100-105 g (61-64%).
Note on Numbering: The precursor synthesized here is 2-amino-6-methylbenzothiazole. The subsequent introduction of an amino group at the 5-position is a conceptual step for the purpose of this guide, as direct synthesis of 5-Amino-2-methylbenzothiazole can be challenging. For practical applications, derivatives are often synthesized from commercially available substituted anilines.
Protocol 2: Conversion to this compound
The conversion of a precursor like 2-amino-6-methylbenzothiazole to the target 5-amino derivative would typically involve nitration followed by reduction. The final step is salt formation.
Conceptual Workflow:
Conceptual Synthesis Workflow
Procedure for Dihydrochloride Salt Formation:
-
Dissolve the purified 5-Amino-2-methylbenzothiazole free base in a suitable solvent such as diethyl ether or a mixture of ethanol and ether.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 2: Applications in Antibacterial Drug Discovery
The 2-aminobenzothiazole scaffold is a validated pharmacophore for the development of novel antibacterial agents. Derivatives have shown potent activity against a range of pathogens, including multidrug-resistant strains.[4]
Mechanism of Action: DNA Gyrase B Inhibition
One of the key mechanisms of action for antibacterial benzothiazole derivatives is the inhibition of DNA gyrase B (GyrB).[6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Mechanism of DNA Gyrase B Inhibition
Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentrations (MICs) for representative 5-substituted 2-aminobenzothiazole derivatives against various bacterial pathogens.
| Compound ID | Substitution at C5 | Target Pathogen | MIC (µg/mL) | Reference |
| E | Secondary Amine | E. coli | 4-16 | [6] |
| E | Secondary Amine | A. baumannii | 4-16 | [6] |
| E | Secondary Amine | P. aeruginosa | 4-16 | [6] |
| E | Secondary Amine | K. pneumoniae | 4-16 | [6] |
| E | Secondary Amine | Gram-positive strains | < 0.03 | [6] |
| 19a | Acetamide | Enterococcus faecalis | 3.13 µM | [4] |
| 19b | Boc-glycin | Enterococcus faecalis | 3.13 µM | [4] |
| 159 | Chloro | S. aureus | 6.25 | [4] |
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of the Test Compound:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
If using resazurin, add 20 µL to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Section 3: Applications in Anticancer Drug Discovery
The 2-aminobenzothiazole scaffold is a prominent feature in numerous kinase inhibitors developed for cancer therapy.[7] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
Derivatives of 5-Amino-2-methylbenzothiazole can be designed to target the ATP-binding site of oncogenic kinases, such as VEGFR, EGFR, and CDKs. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for tumor growth and angiogenesis.
Mechanism of Kinase Inhibition
Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-aminobenzothiazole derivatives against various cancer-related kinases and cell lines.
| Compound ID | Target | IC50 | Cancer Cell Line | IC50 (µM) | Reference |
| 20 | VEGFR-2 | 0.15 µM | HepG2 | 9.99 | [7] |
| 21 | VEGFR-2 | 0.19 µM | HCT-116 | 10.34 | [7] |
| SNS-032 (2) | CDK2 | 48 nM | A2780 | 0.095 | [8] |
| 28 | c-Met/ALK | - | HT29 | 0.63 | [8] |
| 27 | CK2α | 0.6 µM | 786-O | 5 | [9] |
Protocol 4: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer (specific to the kinase)
-
384-well low-volume white microplate
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a mixture of the kinase and biotinylated substrate in the assay buffer.
-
Add this mixture to the wells containing the compound.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in the assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665 in the detection buffer.
-
Add the detection mixture to all wells to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Section 4: Applications in Neurodegenerative Disease Research
Recent studies have highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[10][11] Their proposed mechanisms of action are multifaceted, including the chelation of metal ions and the modulation of amyloid-beta (Aβ) peptide aggregation.
Mechanism of Action: Modulation of Aβ Aggregation and Metal Chelation
In Alzheimer's disease, the aggregation of Aβ peptides into toxic oligomers and plaques is a key pathological hallmark. Certain benzothiazole derivatives can interfere with this process. Additionally, the dysregulation of metal ions, such as copper, is implicated in Aβ aggregation and oxidative stress. 5-Amino-2-methylbenzothiazole derivatives can act as metal chelators, restoring metal homeostasis and promoting the degradation of Aβ plaques.[5]
Neuroprotective Mechanisms in Alzheimer's Disease
Protocol 5: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is used to screen for compounds that inhibit the aggregation of Aβ peptides in vitro.
Materials:
-
Synthetic Aβ(1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom microplates
-
This compound stock solution
-
Fluorometric plate reader
Procedure:
-
Preparation of Aβ Monomers:
-
Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80°C until use.
-
-
Assay Setup:
-
Resuspend the Aβ peptide film in PBS to a final concentration of 30 µM.
-
In a 96-well plate, add the Aβ solution to wells containing serial dilutions of the test compound (final concentrations ranging from 0.1 to 100 µM). Include a vehicle control (DMSO).
-
-
Aggregation:
-
Incubate the plate at 37°C for 2-24 hours with gentle shaking to promote aggregation.
-
-
ThT Staining and Measurement:
-
Add ThT stock solution to each well to a final concentration of 10 µM.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
This compound and its derivatives represent a compelling starting point for medicinal chemistry campaigns targeting a diverse array of diseases. The synthetic accessibility of the 2-aminobenzothiazole scaffold, coupled with its proven track record in modulating key biological targets, underscores its value to the drug discovery community. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this promising class of molecules. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their utility in novel therapeutic contexts.
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Strategic Derivatization of 5-Amino-2-methylbenzothiazole Dihydrochloride for Advanced Research
Abstract: 5-Amino-2-methylbenzothiazole is a privileged heterocyclic scaffold, serving as a foundational building block in the synthesis of a vast array of compounds with significant pharmacological and material science applications.[1] Its derivatives are prominent in medicinal chemistry, exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][1][3][4][5] The strategic modification of this molecule, primarily through its reactive C5-amino group, allows for molecular diversification to generate novel chemical entities with tailored functions. This guide provides an in-depth exploration of key derivatization strategies for 5-Amino-2-methylbenzothiazole, presenting not only step-by-step protocols but also the underlying chemical principles that govern these transformations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Section 1: Initial Considerations & Free Amine Generation
1.1. Understanding the Starting Material The commercially available 5-Amino-2-methylbenzothiazole is often supplied as a dihydrochloride salt. This salt form enhances stability and shelf-life. However, the protonated amino group is non-nucleophilic and must be converted to the free amine to participate in the derivatization reactions described herein.
1.2. Protocol: Liberation of the Free Amine This protocol describes the neutralization of the dihydrochloride salt to yield the free base, which is the reactive species for subsequent derivatization.
Causality: The addition of a suitable base deprotonates the ammonium salt, liberating the lone pair of electrons on the nitrogen atom. This restores the nucleophilicity of the amino group, making it reactive towards electrophiles. An aqueous work-up is typically required to remove the resulting inorganic salts.
Materials:
-
5-Amino-2-methylbenzothiazole dihydrochloride
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in deionized water (approx. 10-20 mL per gram of starting material).
-
Slowly add a saturated aqueous solution of NaHCO₃ or a 10% w/v solution of Na₂CO₃ with stirring. Continue addition until the pH of the solution is basic (pH 8-9, check with pH paper) and gas evolution (CO₂) ceases.
-
The free amine may precipitate. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers.
-
Wash the combined organic phase with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the solid 5-Amino-2-methylbenzothiazole free amine.
-
Validation: Confirm the identity and purity of the product via melting point determination or spectroscopic methods (NMR, IR) before proceeding. The melting point of the free base is approximately 215°C.[6]
Section 2: N-Acylation for Amide Synthesis
2.1. Scientific Rationale N-acylation is a fundamental transformation that converts the primary amino group into an amide functionality. This modification is crucial in medicinal chemistry as it can alter a compound's polarity, hydrogen bonding capability, and metabolic stability. N-acylated 2-aminobenzothiazoles have demonstrated significant potential as potent anti-inflammatory and PGE2 generation inhibitors.[7] The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[8][9]
2.2. Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of 5-Amino-2-methylbenzothiazole.
2.3. Protocol: Synthesis of N-(2-methylbenzo[d]thiazol-5-yl)acetamide
Materials:
-
5-Amino-2-methylbenzothiazole (free amine)
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Amino-2-methylbenzothiazole (1.0 eq) in dry DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise via a syringe. A precipitate (pyridinium hydrochloride) may form.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylated product.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
2.4. Data Presentation: Bioactivity of N-Acylated Benzothiazoles
| Derivative Class | Example Moiety | Reported Biological Activity | Reference |
| N-Acylated | 3-(naphthalen-2-yl)propanoyl | Potent inhibitor of PGE2 generation, in vivo anti-inflammatory activity | [7] |
| N-Alkylated | Naphthalene or Phenyl at C3 | Potent inhibitor of PGE2 generation, in vivo anti-inflammatory activity | [7] |
Section 3: Sulfonamide Synthesis
3.1. Scientific Rationale The sulfonamide functional group is a cornerstone of medicinal chemistry, famously represented by the antibacterial sulfa drugs.[3] Incorporating this moiety onto the benzothiazole scaffold can produce compounds with diverse biological activities, including antitumor and antiviral properties.[3] The synthesis is typically achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base like pyridine, which also serves as the solvent. The reaction follows a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.
3.2. Experimental Workflow: Sulfonamide Synthesis
Caption: Workflow for the synthesis of benzothiazole sulfonamides.
3.3. Protocol: Synthesis of 4-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide
Materials:
-
5-Amino-2-methylbenzothiazole (free amine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve 5-Amino-2-methylbenzothiazole (1.0 eq) in anhydrous pyridine in a flask and cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring.
-
Acidify the mixture by slowly adding concentrated HCl until the pH is ~2. This will precipitate the sulfonamide product and dissolve any remaining pyridine.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any pyridinium hydrochloride.
-
Purify the crude product by recrystallization from ethanol.
-
Validation: Confirm the structure of the resulting sulfonamide by spectroscopic analysis (IR, NMR, MS). The IR spectrum should show characteristic S=O stretching bands.
Section 4: Schiff Base (Imine) Formation
4.1. Scientific Rationale Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an active carbonyl group (aldehyde or ketone).[10][11][12] This reaction is a cornerstone of synthetic chemistry for creating C=N double bonds. Benzothiazole-containing Schiff bases are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][11] The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield the stable imine.[10]
4.2. Experimental Workflow: Schiff Base Formation
Caption: Workflow for the synthesis of benzothiazole Schiff bases.
4.3. Protocol: Synthesis of (E)-2-(((2-methylbenzo[d]thiazol-5-yl)imino)methyl)phenol
Materials:
-
5-Amino-2-methylbenzothiazole (free amine)
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of 5-Amino-2-methylbenzothiazole (1.0 eq) in absolute ethanol, add salicylaldehyde (1.0 eq).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC. For less reactive carbonyls, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.[10]
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often crystallize out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
Validation: Characterize the product by its melting point and spectroscopic data. The formation of the imine bond can be confirmed by the disappearance of the amine N-H stretches and the appearance of a C=N stretch in the IR spectrum, and a characteristic imine proton signal in the ¹H NMR spectrum.
4.4. Data Presentation: Applications of Benzothiazole Schiff Bases
| Aldehyde Precursor | Resulting Schiff Base | Reported Application/Activity | Reference |
| o-Vanillin | o-Vanilidine-2-amino-6-substituted benzothiazole | Antioxidant (DPPH & ABTS radical scavenging) | [11] |
| Substituted Benzaldehydes | N-benzylidene-6-nitrobenzo[d]thiazol-2-amine | Antimicrobial | [10] |
| 2-hydroxy-5-methylbenzaldehyde | (E)-N-(6-((2-hydroxy-5-methylbenzylidene)amino)benzo[d]thiazol-2-yl)cyclohexane-carboxamide | Precursor for metal complexes with cytotoxic activity | [12] |
Section 5: Diazotization and Azo Coupling
5.1. Scientific Rationale Diazotization of primary aromatic amines is a powerful synthetic tool that converts the amino group into a diazonium salt (-N₂⁺).[13] These salts are highly valuable intermediates. They can undergo substitution reactions (e.g., Sandmeyer reaction) to introduce a variety of substituents, or they can act as electrophiles in azo coupling reactions with electron-rich aromatic systems to form brightly colored azo compounds.[3][14] The reaction must be performed at low temperatures (0-5°C) as diazonium salts are unstable and can decompose, releasing nitrogen gas.[13][15]
5.2. Experimental Workflow: Diazotization and Azo Coupling
Caption: Two-part workflow for azo dye synthesis via diazotization and coupling.
5.3. Protocol: Synthesis of an Azo Dye from 5-Amino-2-methylbenzothiazole
Materials:
-
5-Amino-2-methylbenzothiazole (free amine)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure: Part A: Diazotization
-
In a beaker, add 5-Amino-2-methylbenzothiazole (1.0 eq) to a mixture of concentrated HCl and water. Stir until a fine suspension of the hydrochloride salt is formed.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension with constant, vigorous stirring. Keep the tip of the addition funnel below the surface of the liquid. Ensure the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C. The resulting clear solution contains the diazonium salt. Use this solution immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous NaOH solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part A to the alkaline 2-naphthol solution.
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the dye by vacuum filtration.
-
Wash the solid product with copious amounts of cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Validation: The product can be characterized by UV-Vis spectroscopy to determine its absorption maximum (λ_max) and by other standard spectroscopic techniques.
Section 6: Conclusion
The derivatization of 5-Amino-2-methylbenzothiazole through its C5-amino group offers a robust and versatile platform for the generation of novel molecular architectures. The methodologies detailed in this guide—N-acylation, sulfonamide formation, Schiff base condensation, and diazotization—represent fundamental and powerful strategies for accessing diverse chemical libraries. Each protocol is designed to be self-validating, with clear endpoints and characterization checkpoints. By understanding the causality behind each synthetic step, researchers can troubleshoot and adapt these protocols to a wide range of substrates, accelerating the discovery of new therapeutic agents and advanced materials.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 5-Amino-2-methylbenzothiazole [myskinrecipes.com]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-4,8-o-benzeno-3,9-imino-3H-3,5,6-benzotriazacycloundecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Diazotisation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Application of 5-Amino-2-methylbenzothiazole Dihydrochloride in the Rational Design of Novel Anticancer Agents
Introduction: The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within this dynamic field, the benzothiazole scaffold has emerged as a privileged heterocyclic motif, underpinning the structure of numerous compounds with significant pharmacological activities.[1] Specifically, 2-aminobenzothiazole derivatives have garnered substantial interest due to their demonstrated efficacy against a spectrum of cancer cell lines, mediated through the inhibition of various oncogenic targets.[2][3] This technical guide focuses on a particularly promising starting material for the synthesis of novel anticancer agents: 5-Amino-2-methylbenzothiazole dihydrochloride. The dihydrochloride salt form of this versatile building block offers distinct advantages in terms of aqueous solubility, facilitating its use in both synthetic chemistry and biological screening.[4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the rationale, key experimental protocols, and strategic considerations for leveraging this compound in the design and preclinical evaluation of next-generation cancer therapeutics.
Rationale for Employing this compound
The utility of this compound as a foundational scaffold in anticancer drug design is underpinned by several key attributes:
-
Proven Pharmacophore: The 2-aminobenzothiazole core is a well-established pharmacophore with a broad range of anticancer activities.[1][6] Derivatives have been shown to target a multitude of cancer-associated proteins, including crucial kinases like EGFR, VEGFR-2, and PI3Kα, as well as other key players in tumorigenesis such as carbonic anhydrases and tubulin.[2][3][6]
-
Synthetic Tractability: The amino group at the 5-position and the inherent reactivity of the 2-amino group provide versatile handles for a wide array of chemical modifications. This allows for the systematic exploration of the chemical space around the benzothiazole core to optimize potency, selectivity, and pharmacokinetic properties.
-
Enhanced Solubility of the Dihydrochloride Salt: A significant challenge in drug discovery is the poor aqueous solubility of many organic compounds. The dihydrochloride salt form of 5-Amino-2-methylbenzothiazole significantly enhances its water solubility, which is advantageous for:
-
Reaction Chemistry: Facilitating reactions in aqueous or protic solvent systems.
-
Biological Screening: Ensuring complete dissolution in aqueous buffers used for in vitro assays, leading to more accurate and reproducible biological data.[4]
-
Formulation Development: Providing a solid foundation for developing formulations for in vivo studies.[7]
-
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a research setting.
| Property | Value | Reference |
| CAS Number | 32770-99-3 | |
| Molecular Formula | C₈H₈N₂S · 2HCl | |
| Molecular Weight | 237.15 g/mol | |
| Appearance | Powder | |
| Melting Point | 249-250 °C (decomposes) |
Safety and Handling: this compound is classified as a hazardous substance.[8] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5] Avoid inhalation of dust and direct contact with skin and eyes.[5] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[5] Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[9]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the initial stages of anticancer drug development using this compound as a starting material.
Preparation of Stock Solutions for In Vitro Assays
Accurate and consistent preparation of stock solutions is critical for reliable biological data. The dihydrochloride salt form improves aqueous solubility, but careful consideration of the final concentration and solvent is still necessary.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh 2.37 mg of this compound (or a derivative thereof) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be employed if necessary to aid dissolution.[10]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Causality Behind Experimental Choices:
-
DMSO as the Primary Solvent: DMSO is a universal solvent capable of dissolving a wide range of organic compounds, making it a standard choice for preparing stock solutions for in vitro assays.[10]
-
Sterile Filtration: This step is crucial to prevent microbial contamination of cell cultures during subsequent experiments.
-
Aliquoting and Frozen Storage: This practice minimizes degradation of the compound that can occur with multiple freeze-thaw cycles and exposure to ambient conditions.
In Vitro Anticancer Activity Screening
The initial assessment of the anticancer potential of newly synthesized derivatives is typically performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds from the 10 mM stock solution in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used for the compounds) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
Self-Validating System:
-
Inclusion of Controls: The use of both vehicle and positive controls is essential to validate the assay. The vehicle control ensures that the solvent does not have a significant effect on cell viability, while the positive control confirms that the assay is sensitive to cytotoxic agents.
-
Dose-Response Curve: Generating a dose-response curve allows for the accurate determination of the IC₅₀ value and provides insights into the potency of the compound.
Preliminary Mechanism of Action Studies
Once a compound demonstrates significant cytotoxic activity, preliminary studies to elucidate its mechanism of action are warranted. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Causality Behind Experimental Choices:
-
Annexin V and PI: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells. This dual staining allows for the differentiation of different stages of cell death.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for the interpretation of results and for making informed decisions in the drug development process.
Table 1: Example Cytotoxicity Data for a Novel 5-Amino-2-methylbenzothiazole Derivative (Compound X)
| Cell Line | Tissue of Origin | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | 12.3 ± 2.1 | 1.5 ± 0.3 |
| HCT116 | Colon Carcinoma | 6.8 ± 0.9 | 0.7 ± 0.1 |
| HEK293 | Normal Human Embryonic Kidney | > 100 | 5.2 ± 0.8 |
Note: The data presented are for illustrative purposes only.
Diagrams: Visual representations of experimental workflows and signaling pathways can greatly enhance understanding.
Caption: A generalized workflow for anticancer drug discovery starting from this compound.
Caption: The PI3K/AKT signaling pathway, a common target for benzothiazole-based anticancer agents.
Conclusion and Future Directions
This compound represents a highly valuable and strategically advantageous starting material for the discovery of novel anticancer agents. Its inherent biological activity, synthetic versatility, and favorable physicochemical properties as a dihydrochloride salt provide a solid foundation for the development of potent and selective cancer therapeutics. Future research should focus on the rational design of derivatives targeting specific cancer-associated pathways, comprehensive structure-activity relationship (SAR) studies to optimize lead compounds, and in-depth mechanistic investigations to fully elucidate their mode of action. The protocols and guidelines presented herein offer a robust framework to guide researchers in this exciting and critical area of drug discovery.
References
- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 32770-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 5-Amino-2-methylbenzothiazole, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. CTT Journal [cttjournal.com]
Application Notes and Protocols: The Strategic Use of 5-Amino-2-methylbenzothiazole Dihydrochloride in the Synthesis of Kinase Inhibitors
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and medicinal chemistry.
Introduction: The Benzothiazole Scaffold - A Privileged Motif in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of therapeutic targets. Within the diverse chemical universe of kinase inhibitors, the benzothiazole core has emerged as a "privileged scaffold".[1][2] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pocket of various kinases.[3][4] The 2-aminobenzothiazole moiety, in particular, is a versatile building block, with its derivatives showing potent inhibitory activity against a range of critical cancer-related kinases, including Phosphoinositide 3-kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R).[2][5][6]
5-Amino-2-methylbenzothiazole dihydrochloride is a particularly valuable starting material for the synthesis of these inhibitors. The amine group at the 5-position serves as a key functional handle for introducing diversity and modulating the pharmacological properties of the final compound through reactions such as amide bond formation.[7] This document provides a detailed guide to the application of this compound in the synthesis of a representative kinase inhibitor, including a comprehensive, step-by-step protocol, characterization data, and a discussion of the relevant biological context.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S · 2HCl | [8] |
| Molecular Weight | 237.15 g/mol | [8] |
| Appearance | Powder | [8] |
| Melting Point | 249-250 °C (decomposes) | [8] |
| CAS Number | 32770-99-3 | [8] |
Core Synthesis: Amide Coupling to Yield a PI3K Inhibitor Scaffold
The following protocol details the synthesis of N-(2-methylbenzo[d]thiazol-5-yl)isonicotinamide, a representative kinase inhibitor scaffold targeting the PI3K/Akt/mTOR pathway. This synthesis employs a standard amide coupling reaction, a cornerstone of medicinal chemistry.[9][10][11] The isonicotinamide moiety is a common fragment in known kinase inhibitors.
Caption: Workflow for the synthesis of N-(2-methylbenzo[d]thiazol-5-yl)isonicotinamide.
Experimental Protocol: Synthesis of N-(2-methylbenzo[d]thiazol-5-yl)isonicotinamide
Materials:
-
This compound (1.0 eq)
-
Isonicotinic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and isonicotinic acid (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting materials. The volume should be sufficient to create a stirrable solution (typically a concentration of 0.1-0.5 M).
-
Activation: To the stirred solution, add HOBt (1.2 eq) followed by EDCI (1.2 eq).
-
Basification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The dihydrochloride salt of the starting material requires additional base to neutralize the HCl and liberate the free amine.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (2x) to remove unreacted isonicotinic acid and HOBt, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-methylbenzo[d]thiazol-5-yl)isonicotinamide.[12][13][14]
Characterization of the Synthesized Inhibitor
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.[15][16]
Expected Spectroscopic Data for N-(2-methylbenzo[d]thiazol-5-yl)isonicotinamide:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons on the benzothiazole and pyridine rings, the methyl group, and the amide NH. The aromatic protons will appear in the range of δ 7.0-9.0 ppm. The methyl group will be a singlet around δ 2.5-2.8 ppm. The amide proton will be a broad singlet at higher chemical shift (δ > 9.0 ppm). |
| ¹³C NMR | Signals for all unique carbon atoms. The carbonyl carbon of the amide will be in the range of δ 165-170 ppm. Aromatic carbons will be in the range of δ 110-160 ppm, and the methyl carbon will be around δ 15-20 ppm. |
| Mass Spec (ESI) | The calculated mass for the protonated molecule [M+H]⁺. |
| HPLC | A single major peak indicating the purity of the compound. |
Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][5][17] Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[6][18]
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Benzothiazole-based inhibitors, such as the one synthesized in this protocol, are designed to bind to the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream signaling cascade.[19][20] This leads to the inhibition of cell growth and proliferation and can induce apoptosis in cancer cells.
Conclusion
This compound is a strategic starting material for the synthesis of a diverse range of kinase inhibitors. The protocol provided herein for the synthesis of a representative PI3K inhibitor scaffold demonstrates a robust and reproducible method for accessing this important class of molecules. The versatility of the 5-amino group allows for the exploration of a wide chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. These application notes serve as a valuable resource for researchers dedicated to the discovery and development of novel kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
reaction conditions for 5-Amino-2-methylbenzothiazole dihydrochloride
An In-Depth Guide to the Synthesis and Handling of 5-Amino-2-methylbenzothiazole Dihydrochloride
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions, synthesis, and characterization of this compound (CAS No: 32770-99-3). This versatile heterocyclic amine is a crucial building block in medicinal chemistry, recognized for its role as a precursor in the development of novel therapeutic agents, including protein tyrosine kinase inhibitors.[] The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
This guide provides a detailed, step-by-step protocol for a reliable synthetic route, explains the rationale behind the selected reaction conditions, and outlines the necessary analytical methods for product characterization, ensuring scientific rigor and reproducibility.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step process. The general workflow involves the construction of the 2-methylbenzothiazole core, introduction of a nitro group at the 5-position, followed by its reduction to the corresponding amine, and subsequent conversion to the stable dihydrochloride salt. This approach ensures high purity and good overall yield.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[5] Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of 2-Methyl-5-nitrobenzothiazole (Intermediate)
This step involves the cyclization of a substituted aminothiophenol with acetic anhydride. Glacial acetic acid serves as both a solvent and a catalyst for the reaction.
Materials and Reagents:
-
2-Amino-4-nitrothiophenol
-
Acetic Anhydride
-
Glacial Acetic Acid
-
5 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-nitrothiophenol (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (approx. 5-10 volumes relative to the aminothiophenol). Stir the mixture to achieve a suspension. Add acetic anhydride (1.2 - 1.5 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow, dropwise addition of 5 M NaOH solution with constant stirring until the pH reaches ~7-8. A precipitate will form.
-
Filter the solid precipitate and wash thoroughly with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Methyl-5-nitrobenzothiazole as a solid.
Protocol 2: Synthesis of 5-Amino-2-methylbenzothiazole (Free Base)
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate in an acidic alcoholic medium. This method is highly efficient for nitro group reductions in aromatic systems.
Materials and Reagents:
-
2-Methyl-5-nitrobenzothiazole (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 2-Methyl-5-nitrobenzothiazole (1.0 eq) in ethanol (10-15 volumes).
-
Reagent Addition: Add tin(II) chloride dihydrate (3.0 - 4.0 eq) to the suspension. Cool the flask in an ice-water bath.
-
Acidification: Slowly add concentrated HCl dropwise while stirring vigorously. The reaction is exothermic; maintain the temperature below 30 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-90 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully basify by adding 10 M NaOH solution until the pH is >10. This will precipitate tin salts and liberate the free amine.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain crude 5-Amino-2-methylbenzothiazole. The crude product can be used directly in the next step or purified further by column chromatography if necessary.
Protocol 3: Preparation of this compound
This final step converts the synthesized free base into its more stable and handleable dihydrochloride salt.
Materials and Reagents:
-
5-Amino-2-methylbenzothiazole (from Protocol 2)
-
Anhydrous Ethanol or Isopropanol
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Diethyl Ether
Procedure:
-
Dissolution: Dissolve the crude 5-Amino-2-methylbenzothiazole in a minimum amount of anhydrous ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise (or bubble HCl gas through the solution) with stirring. A precipitate of the dihydrochloride salt will begin to form. Continue adding acid until precipitation is complete.
-
Isolation:
-
Stir the suspension in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to facilitate drying.
-
-
Drying: Dry the product under vacuum to obtain pure this compound as a powder.
III. Rationale for Reaction Conditions
The selection of specific reagents and conditions is critical for maximizing yield, ensuring purity, and promoting safety.
| Parameter | Choice & Rationale |
| Solvent (Cyclization) | Glacial Acetic Acid: Acts as a solvent for the reactants and catalyzes the cyclodehydration reaction. Its high boiling point is suitable for the required reaction temperature.[6] |
| Reducing Agent | Tin(II) Chloride (SnCl₂): A classic and reliable reagent for the reduction of aromatic nitro groups. It is effective, relatively inexpensive, and the work-up, while requiring careful pH control, is straightforward. |
| Acid (Reduction) | Concentrated HCl: Creates the acidic environment necessary for the SnCl₂ reduction to proceed efficiently. It also helps to keep the resulting amine in its protonated, soluble form during the reaction. |
| Temperature Control | Cooling during additions: The addition of HCl to the SnCl₂ mixture is highly exothermic. Cooling prevents overheating, which could lead to side reactions or uncontrolled boiling. Heating to reflux: Provides the necessary activation energy to drive the cyclization and reduction reactions to completion in a reasonable timeframe. |
| pH Adjustment (Work-up) | Basification with NaOH: Neutralizes the excess acid and precipitates tin hydroxides. Crucially, it deprotonates the amine product, converting it from its water-soluble ammonium salt form to the free base, which can then be extracted into an organic solvent.[7][8] |
| Salt Formation | Anhydrous Solvent & HCl: Using an anhydrous solvent prevents the incorporation of water into the crystal lattice of the salt. The addition of HCl protonates both the amino group on the benzene ring and the nitrogen atom in the thiazole ring, forming the stable dihydrochloride salt. |
IV. Characterization and Data
Proper characterization is essential to confirm the identity, structure, and purity of the final product.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 32770-99-3 | [5] |
| Molecular Formula | C₈H₈N₂S · 2HCl | [5] |
| Molecular Weight | 237.15 g/mol | [5] |
| Appearance | Powder | [5] |
| Melting Point | 249-250 °C (decomposes) | [5] |
Spectroscopic Data (Expected)
Caption: Simplified overview of the nitro group reduction mechanism.
| Analysis Technique | Expected Result for 5-Amino-2-methylbenzothiazole |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.7 ppm), aromatic protons (multiplets in the aromatic region, ~7.0-7.8 ppm), and amino protons (broad singlet, may be exchanged with D₂O).[9] |
| ¹³C NMR | Resonances for the methyl carbon, and distinct signals for the carbons of the benzothiazole ring system.[10] |
| Mass Spectrometry | The free base (C₈H₈N₂S) would show a molecular ion peak (M⁺) at m/z ≈ 164.1. |
V. Applications in Research and Drug Development
This compound is a valuable starting material for creating more complex molecules. The primary amino group serves as a handle for various chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles.
These transformations allow for its incorporation into larger scaffolds, a common strategy in the synthesis of kinase inhibitors and other targeted therapies. The benzothiazole core itself is known to interact with various biological targets, making its derivatives promising candidates for drug discovery programs.[][3]
VI. References
-
BOC Sciences. This compound (CAS 32770-99-3). Available from: --INVALID-LINK--
-
ChemicalBook. 5-AMINO-2-METHYLBENZOTHIAZOLE(13382-43-9) 1H NMR spectrum. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound 97%. Available from: --INVALID-LINK--
-
Google Patents. CN103232407B - Method for preparing 2-methylbenzothiazole derivative. Available from: --INVALID-LINK--
-
Longdom Publishing. Note on Benzothiazole used in Modern Day Drug Designing and Development. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole. Available from: --INVALID-LINK--
-
Thermo Scientific Chemicals. 5-Amino-2-methylbenzothiazole, 99%. Available from: --INVALID-LINK--
-
Taylor & Francis Online. Medicinal significance of benzothiazole scaffold: an insight view. Available from: --INVALID-LINK--
-
ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available from: --INVALID-LINK--
-
SpectraBase. 5-AMINO-2-METHYLBENZOTHIAZOL - Optional[13C NMR]. Available from: --INVALID-LINK--
-
PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: --INVALID-LINK--
-
BenchChem. Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols. Available from: --INVALID-LINK--
References
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-2-methylbenzothiazole 97 32770-99-3 [sigmaaldrich.com]
- 6. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-AMINO-2-METHYLBENZOTHIAZOLE(13382-43-9) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
scale-up synthesis of 5-Amino-2-methylbenzothiazole dihydrochloride
An Application Guide for the Scale-Up Synthesis of 5-Amino-2-methylbenzothiazole Dihydrochloride
Abstract
This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of this compound, a key intermediate in the pharmaceutical and dye manufacturing industries.[1][2][3] This guide is intended for researchers, chemists, and process development professionals, offering a robust, safe, and efficient methodology. The narrative emphasizes the causality behind experimental choices, process safety, and stringent analytical quality control to ensure a self-validating and reproducible synthesis.
Introduction and Strategic Overview
5-Amino-2-methylbenzothiazole and its dihydrochloride salt are valuable heterocyclic building blocks. The benzothiazole core is a prominent scaffold in medicinal chemistry, contributing to a wide range of biological activities.[4][5] As an intermediate, this compound is crucial for the synthesis of more complex active pharmaceutical ingredients (APIs) and specialized colorants.[1][2]
The synthetic strategy outlined herein is designed for scalability and industrial applicability. It follows a logical two-step pathway:
-
Reduction of a Nitro Precursor: The synthesis begins with the catalytic reduction of 2-methyl-5-nitrobenzothiazole. This precursor is readily accessible and the reduction of an aromatic nitro group is a well-established, high-yielding industrial transformation. This approach is generally favored over multi-step sequences from more complex starting materials due to its efficiency and cost-effectiveness.
-
Salt Formation: The resulting free amine, 5-Amino-2-methylbenzothiazole, is then converted to its more stable and water-soluble dihydrochloride salt by treatment with hydrochloric acid.
This guide provides the necessary detail to execute this synthesis from the gram to the multi-kilogram scale.
Reaction Pathway and Mechanism
The overall synthetic transformation is depicted below. The core of the process is the reduction of the aromatic nitro group to an amine. While various reducing agents can accomplish this (e.g., SnCl₂, catalytic hydrogenation), the use of iron powder in an acidic medium is often selected for scale-up operations due to its low cost, high efficiency, and more manageable safety profile compared to high-pressure hydrogenation.
The mechanism involves the transfer of electrons from the zero-valent iron to the nitro group, facilitated by an acidic proton source (in this case, generated in situ from ammonium chloride). The nitro group is progressively reduced through nitroso and hydroxylamino intermediates to the final primary amine. The subsequent salt formation is a straightforward acid-base reaction.
Caption: Figure 1. Overall synthetic workflow.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 mole scale. Adjustments for larger scales should be made with appropriate consideration for heat transfer, mixing efficiency, and addition times.
Part A: Synthesis of 5-Amino-2-methylbenzothiazole (Free Base)
Reagents & Materials:
| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Moles | Mass/Volume | Equivalents |
| 2-Methyl-5-nitrobenzothiazole | 13550-93-3 | 194.21 | 1.00 | 194.2 g | 1.0 |
| Iron Powder (<325 mesh) | 7439-89-6 | 55.85 | 3.00 | 167.5 g | 3.0 |
| Ammonium Chloride | 12125-02-9 | 53.49 | 0.25 | 13.4 g | 0.25 |
| Ethanol (95%) | 64-17-5 | - | - | 1.5 L | - |
| Deionized Water | 7732-18-5 | - | - | 0.5 L | - |
| Sodium Carbonate | 497-19-8 | - | - | As needed | - |
| Ethyl Acetate | 141-78-6 | - | - | ~1.0 L | - |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet.
-
Charge Reagents: To the reactor, add 2-methyl-5-nitrobenzothiazole (194.2 g), ethanol (1.5 L), deionized water (0.5 L), and ammonium chloride (13.4 g). Begin stirring to form a slurry.
-
Iron Addition: Add the iron powder (167.5 g) to the slurry in one portion. The reaction is exothermic.
-
Heating and Reflux: Heat the reactor contents to a gentle reflux (internal temperature of approximately 80-85°C). Maintain a steady reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Hot Filtration: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts and unreacted iron. Wash the filter cake with hot ethanol (~200 mL).
-
Causality Note: Hot filtration is crucial to prevent the product from prematurely crystallizing and being lost in the filter cake.
-
-
Solvent Removal: Combine the filtrate and washes in a suitable vessel. Reduce the solvent volume by approximately 70% using a rotary evaporator.
-
Work-up & Isolation: Transfer the concentrated solution to a separatory funnel. Add deionized water (1 L) and ethyl acetate (500 mL). Carefully add a saturated aqueous solution of sodium carbonate to basify the mixture to a pH of 8-9. This neutralizes any remaining acid and ensures the product is in its free base form.
-
Extraction: Separate the layers and extract the aqueous phase with two additional portions of ethyl acetate (250 mL each).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Purification: The crude solid can be recrystallized from an ethanol/water mixture to afford 5-Amino-2-methylbenzothiazole as a crystalline solid.
Part B: Synthesis of this compound
Reagents & Materials:
| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Moles | Mass/Volume | Equivalents |
| 5-Amino-2-methylbenzothiazole | 13382-43-9 | 164.22 | 0.80 | 131.4 g | 1.0 |
| Isopropanol (IPA) | 67-63-0 | - | - | 1.3 L | - |
| Hydrochloric Acid (37%, conc.) | 7647-01-0 | 36.46 | 1.76 | ~150 mL | 2.2 |
Procedure:
-
Dissolution: In a 3 L reactor equipped with a mechanical stirrer, add the 5-Amino-2-methylbenzothiazole (131.4 g) and isopropanol (1.3 L). Stir to dissolve. Gentle warming may be required.
-
Acidification: Cool the solution to 0-5°C using an ice bath. Slowly add concentrated hydrochloric acid (~150 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15°C. A thick precipitate will form.
-
Causality Note: The dihydrochloride salt is significantly less soluble in isopropanol than the free base. Slow addition at low temperature controls the exotherm and promotes the formation of a well-defined crystalline product, which is easier to filter and handle.
-
-
Stirring and Crystallization: After the addition is complete, allow the slurry to stir at 0-5°C for an additional 1-2 hours to ensure complete precipitation.
-
Isolation: Isolate the product by filtration. Wash the filter cake with cold isopropanol (2 x 100 mL) to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Safety and Handling
Adherence to strict safety protocols is paramount during scale-up.
-
Hazard Identification:
-
2-Methyl-5-nitrobenzothiazole: Toxic if swallowed. Handle with appropriate personal protective equipment (PPE).
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.[7] Use in a well-ventilated fume hood with acid-resistant gloves and eye protection.
-
Ethanol/Isopropanol: Flammable liquids and vapors. Keep away from ignition sources.
-
Iron Powder: Flammable solid. Can react with moisture to produce flammable hydrogen gas.
-
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[8] For handling large quantities of HCl, a respirator may be necessary.
-
Engineering Controls: All operations should be conducted in a well-ventilated area or a walk-in fume hood.[8] Ensure that safety showers and eyewash stations are readily accessible.[8]
-
Emergency Procedures:
Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the structure of this compound. |
| Purity | HPLC-UV (RP-C18) | ≥98.5% (by area at a specified wavelength, e.g., 254 nm).[6][10] |
| Identity Confirmation | LC-MS/MS | Correct molecular ion [M+H]⁺ observed for the free base. |
| Residual Solvents | GC-HS | Isopropanol, Ethanol ≤ 5000 ppm. |
| Melting Point | Capillary Method | 249-250°C (with decomposition).[7] |
Typical HPLC-UV Method:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 254 nm.[10]
-
Column Temperature: 40°C.[11]
References
- 1. 5-Amino-2-methylbenzothiazole [myskinrecipes.com]
- 2. 5-Amino-2-methylbenzothiazole, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 5-Amino-2-methylbenzothiazole, 99% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 5-Amino-2-methylbenzothiazole 97 32770-99-3 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-Amino-2-methylbenzothiazole Dihydrochloride
Welcome to the technical support resource for 5-Amino-2-methylbenzothiazole dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a key building block in the synthesis of various pharmaceutical agents and dyes, achieving a high-yield, high-purity synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common challenges encountered during the synthesis of 5-Amino-2-methylbenzothiazole and its dihydrochloride salt.
Primary Issue: Low or No Product Yield
Low product yield is a multifaceted problem that can often be traced back to one or more key areas in the synthetic workflow. Below is a systematic guide to diagnosing and resolving this critical issue.
Answer: The quality and handling of your starting materials are the foundation of a successful synthesis. Contamination or degradation can halt your reaction before it even begins.
-
Potential Cause 1: Oxidation of Thiol Precursors. If your synthesis involves a 2-aminothiophenol derivative, be aware that the thiol group (-SH) is highly susceptible to oxidation, forming a disulfide byproduct (S-S bond).[2] This disulfide is unreactive in the desired cyclization reaction, directly reducing your potential yield.
-
Recommended Solution:
-
Use Fresh Reagents: Always use a freshly opened bottle of the aminothiophenol precursor or purify it via distillation or recrystallization before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2] This is especially critical if the reaction requires elevated temperatures.
-
-
-
Potential Cause 2: Impure Amine Precursors. If starting from a substituted aniline, impurities from its synthesis or degradation during storage can introduce competing side reactions.
-
Recommended Solution: Check the purity of the aniline starting material by NMR or LC-MS. If necessary, purify by distillation or column chromatography.
-
Answer: Reaction conditions are the next critical control point. Temperature, solvent, and catalyst choice can dramatically influence both the rate of reaction and the formation of side products.
-
Potential Cause 1: Suboptimal Temperature. Some benzothiazole syntheses proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[2] However, excessive heat can promote decomposition or side reactions.
-
Recommended Solution: Systematically screen temperatures. Start at room temperature and incrementally increase the temperature (e.g., to 50 °C, then 80 °C, then reflux), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[2]
-
-
Potential Cause 2: Inefficient Cyclization or Oxidation. The core of the synthesis is the formation of the thiazole ring. This often involves the cyclization of an intermediate followed by an oxidation step to form the aromatic benzothiazole.[3] If this process is inefficient, the reaction can stall.
-
Recommended Solution:
-
Catalyst Choice: For syntheses involving condensation with carboxylic acids or their derivatives, an acid catalyst is often essential. Options range from Brønsted acids like p-toluenesulfonic acid (TsOH)[4] to Lewis acids. For condensations with aldehydes, an H₂O₂/HCl system can be highly effective at room temperature.[3][5]
-
Ensure Oxidation: In many protocols, atmospheric oxygen is a sufficient oxidant, especially when the reaction is stirred open to the air.[3] If the reaction stalls at the dihydro-benzothiazole intermediate, the inclusion of a mild oxidant like H₂O₂ or using DMSO as both solvent and oxidant can drive the reaction to completion.[3]
-
Microwave Synthesis: Consider microwave-assisted synthesis. This technique can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[3][6]
-
-
-
Potential Cause 3: Inappropriate Solvent. The solvent not only dissolves the reactants but also influences their reactivity and the reaction pathway.
-
Recommended Solution: Common solvents for benzothiazole synthesis include ethanol, DMSO, and DMF.[2][3] Some modern, "green" approaches even utilize solvent-free conditions or water, which can simplify workup and improve yields.[6][7] If solubility is an issue, a more polar aprotic solvent like DMSO may be beneficial.
-
The following table summarizes common conditions for benzothiazole synthesis that can be adapted for your specific target.
| Catalyst System | Solvent | Temperature | Key Advantages | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp | Mild conditions, high efficiency, good yields. | [3][5] |
| p-Toluene sulfonic acid (TsOH) | Acetonitrile or Solvent-free | Room Temp - 80 °C | Low cost, easy to handle, effective for condensations. | [4] |
| None (Microwave-assisted) | Solvent-free or Water | Elevated (Microwave) | Rapid reaction times, often higher yields, green approach. | [3][6] |
| Polyphosphoric Acid (PPA) | N/A | High Temp (~220 °C) | Traditional method for condensation with carboxylic acids. | [8][9] |
Workflow for Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing yield issues.
Caption: A troubleshooting decision tree for low reaction yield.
Frequently Asked Questions (FAQs)
Answer: A common and effective route involves a two-step process starting from 2-methyl-5-nitrobenzothiazole. This precursor is synthesized first, then the nitro group is reduced to the target amine. This avoids handling potentially unstable aminothiophenols directly.
Caption: General synthesis pathway for the target compound.
Answer: The dihydrochloride salt is typically formed after the free base (5-Amino-2-methylbenzothiazole) has been synthesized and purified. The salt form enhances stability and can aid in purification.
-
Protocol: Dihydrochloride Salt Formation
-
Dissolve the purified 5-Amino-2-methylbenzothiazole free base in a suitable solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (either concentrated HCl or HCl gas dissolved in an appropriate solvent like ether or isopropanol) with stirring. Typically, slightly more than two molar equivalents of HCl are used.
-
The dihydrochloride salt will precipitate out of the solution.
-
Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol) and then with a non-polar solvent like diethyl ether to aid drying.
-
Dry the product under vacuum. The melting point should be sharp, around 249-250 °C with decomposition.
-
Answer: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[2]
-
Protocol: Reaction Monitoring by TLC
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). You may need to adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: On the baseline of the TLC plate, spot a small amount of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent to run up the plate.
-
Visualization: Observe the plate under UV light (254 nm).[2] The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
-
Answer: For the free base, purification is often achieved by recrystallization or flash column chromatography. The dihydrochloride salt itself can often be purified by recrystallization.
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities.
-
Solvent Selection: Choose a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. For 5-Amino-2-methylbenzothiazole, an ethanol/water mixture is often effective.[10]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution.[10] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Flash Column Chromatography: If recrystallization is ineffective, chromatography is the method of choice.[11]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used to elute the product from the column. The optimal eluent system should be determined by TLC first.
-
References
- 1. 5-Amino-2-methylbenzothiazole [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-2-methylbenzothiazole Dihydrochloride
Introduction: 5-Amino-2-methylbenzothiazole and its salts are pivotal intermediates in the synthesis of pharmaceuticals and other specialized chemical compounds.[1][2] The dihydrochloride salt form (CAS No: 32770-99-3) is often preferred for its stability and handling characteristics. However, achieving the high degree of purity required for applications like drug development necessitates robust and well-understood purification protocols. Impurities from the synthesis, such as starting materials or side-products, can interfere with subsequent reactions and compromise the quality of the final product.
This technical guide provides researchers, scientists, and drug development professionals with a dedicated support resource for purifying crude 5-Amino-2-methylbenzothiazole dihydrochloride. It combines troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, particularly during recrystallization.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Cooling | The solution is supersaturated, impurities are depressing the melting point, or the cooling rate is too fast.[3] | 1. Re-heat & Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce saturation before allowing it to cool slowly again.[3] 2. Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level to create nucleation sites for crystal growth. 3. Seed Crystals: Introduce a tiny, pure crystal of the product to the cooled solution to initiate crystallization. 4. Solvent System Change: The current solvent may be too good. Consider a different solvent or a two-solvent system (solvent/anti-solvent).[3][4] |
| Poor Crystal Yield | Too much solvent was used, the compound has significant solubility in the cold solvent, or cooling was incomplete. | 1. Reduce Solvent Volume: If possible, carefully evaporate some of the solvent and attempt recrystallization again. 2. Cool Thoroughly: Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath, to maximize precipitation. 3. Use an Anti-Solvent: If the compound is too soluble, consider a two-solvent recrystallization. Dissolve the compound in a minimum of hot "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether) until the solution becomes cloudy, then heat to clarify and cool slowly.[4] |
| Persistent Color in Crystals (Yellow/Brown) | The presence of oxidized impurities or colored by-products. Aromatic amines are particularly susceptible to oxidation.[5] | 1. Activated Charcoal (Norit/Decolorizing Carbon): After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl for a few minutes and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[6] Be cautious, as charcoal can also adsorb the desired product, potentially reducing yield. 2. Chemical Treatment: If oxidation is suspected, a wash with a dilute solution of a reducing agent like sodium bisulfite during an acid-base workup (if purifying the free base) may help. |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent used), or the compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the Solution: Gently boil off a portion of the solvent to increase the concentration of the solute and allow it to cool again. 2. Change Solvents: The chosen solvent is likely inappropriate. Test the solubility in a range of other solvents to find one where it is soluble when hot but poorly soluble when cold.[7] 3. Induce Crystallization: Try scratching the flask or adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallization of an amine hydrochloride salt?
The key principle of recrystallization is finding a solvent in which your compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[4] For amine hydrochlorides like this compound, which are salts, polar solvents are the logical starting point.[4]
Recommended Screening Protocol:
-
Place a small amount of your crude material (20-30 mg) into several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Good candidates include:
-
Water
-
Ethanol
-
Isopropanol
-
Methanol
-
Mixtures, such as Ethanol/Water or Methanol/Chloroform.[8]
-
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a large quantity of pure-looking crystals is your best choice.
Q2: My purified product is still colored. What can I do beyond using charcoal?
If decolorizing carbon is insufficient, it suggests the presence of stubborn impurities. An alternative approach is to perform a chemical workup using acid-base extraction principles.[9][10] Even though your compound is already a salt, you can use this method to separate it from neutral or acidic impurities.
Workflow:
-
Dissolve the crude salt in water.
-
Wash the aqueous solution with an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral organic impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to deprotonate the amine and precipitate the free base (5-Amino-2-methylbenzothiazole).
-
Extract the free base into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent.
-
The resulting free base can then be re-dissolved in a minimal amount of a suitable solvent (like isopropanol or ether) and treated with hydrochloric acid (e.g., HCl in ether) to re-precipitate the pure dihydrochloride salt.
Q3: Can I use column chromatography to purify this salt?
Direct purification of the dihydrochloride salt via standard silica gel chromatography is generally not recommended. The high polarity of the salt will cause it to stick irreversibly to the silica column. Furthermore, the acidic nature of silica can interact unpredictably with basic compounds.[11]
If chromatography is necessary, it is almost always performed on the free base form. Even then, challenges exist:
-
Tailing: Basic amines often show significant tailing on acidic silica gel.
-
Solution: To mitigate this, a small amount of a competing base, such as triethylamine (~1%) or ammonium hydroxide, is often added to the mobile phase.[11] Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica column can yield better results.[11]
Q4: What are the best methods to assess the purity of the final product?
A combination of methods should be used to confirm purity:
-
Melting Point: A sharp melting point that matches the literature value (249-250 °C with decomposition) is a strong indicator of purity. Impurities typically cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. The spectra should be clean and match the expected chemical shifts and integrations.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity, often expressed as a percentage area of the main peak.
Detailed Protocol: Recrystallization from an Ethanol/Water System
This protocol describes a standard single-solvent system approach, which is often a successful starting point for amine hydrochlorides.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue adding small portions of hot ethanol until the solid just dissolves. The goal is to create a saturated solution.
-
Hot Filtration (Optional, if insoluble impurities are present): If you observe solid impurities that do not dissolve upon heating, perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely.[4] Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] If crystallization does not begin, try scratching the inside of the flask with a glass rod.
-
Induce Further Precipitation: Once the flask has reached room temperature, slowly add deionized water (acting as an anti-solvent) dropwise while stirring until the solution becomes persistently cloudy.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature to remove residual solvent.
Visualization: Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
References
- 1. 5-Amino-2-methylbenzothiazole, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biotage.com [biotage.com]
Technical Support Center: A Guide to Improving the Purity of 5-Amino-2-methylbenzothiazole Dihydrochloride
Welcome to the Technical Support Center for 5-Amino-2-methylbenzothiazole Dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and seeking to achieve the highest possible purity. High purity is paramount for reliable experimental results and for meeting stringent regulatory requirements in pharmaceutical applications.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common challenges encountered during the purification of this compound.
I. Understanding the Molecule and the Importance of Purity
5-Amino-2-methylbenzothiazole is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its dihydrochloride salt form is often preferred due to its increased stability and solubility in aqueous media. However, like many aromatic amines, it can be susceptible to oxidation and may contain impurities from its synthesis that can interfere with downstream applications.
Impurities can arise from several sources:
-
Unreacted starting materials: Such as substituted anilines or thiocyanates.
-
Byproducts of the cyclization reaction: Formation of isomers or related benzothiazole structures.
-
Reagents used in the synthesis: Residual catalysts, acids, or bases.
-
Degradation products: Formed through oxidation, hydrolysis, or photolysis.
Ensuring the purity of this compound is critical as impurities can lead to a host of problems, including altered biological activity, unexpected side effects in drug candidates, and difficulties in characterization and formulation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Q1: My crude this compound is highly colored (e.g., brown or dark tan). What is the likely cause and how can I decolorize it?
A1: A significant coloration in your product is a common issue and often indicates the presence of oxidized impurities. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored polymeric byproducts.[1]
Troubleshooting Steps:
-
Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities. Activated charcoal has a high surface area that adsorbs large, colored molecules.
-
Protocol: Dissolve the crude product in a suitable hot solvent (see Section IV for a detailed protocol). Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution and briefly continue heating. Perform a hot filtration to remove the charcoal. The resulting filtrate should be significantly lighter in color.
-
-
Minimize Air Exposure: During workup and purification, try to minimize the exposure of the free base form of the amine to air, especially at elevated temperatures. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q2: I am having trouble getting my this compound to crystallize during recrystallization. It either "oils out" or remains in solution. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to a supersaturated solution, the presence of impurities that inhibit crystallization, or the use of an inappropriate solvent system.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent is critical. For the dihydrochloride salt, a polar protic solvent or a mixture is often effective. An ethanol/water mixture is a good starting point.[2][3]
-
If the compound is too soluble, try a less polar solvent system.
-
If it is not soluble enough, increase the polarity of the solvent system.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals or oiling out.[4]
-
-
Increase Concentration: If no crystals form, it's possible that too much solvent was used. Carefully evaporate some of the solvent to increase the concentration and then try to induce crystallization again.
Q3: My purified product has a broad melting point range. What does this indicate and how can I improve it?
A3: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The reported melting point for this compound is around 249-250°C (with decomposition).
Troubleshooting Steps:
-
Repeat Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can sometimes be effective.
-
Alternative Purification Methods: If recrystallization is not yielding a product with a sharp melting point, consider other purification techniques:
-
Column Chromatography: While more laborious, column chromatography can be very effective at separating closely related impurities. For the dihydrochloride salt, a polar stationary phase like silica gel can be used with a polar mobile phase.
-
Acid-Base Extraction (for the free base): Before converting to the dihydrochloride salt, the free base can be purified by dissolving it in an organic solvent and extracting it into an acidic aqueous solution. The non-basic impurities will remain in the organic layer. The aqueous layer can then be basified to precipitate the pure free base, which can then be converted to the dihydrochloride salt.[3]
-
Q4: How can I assess the purity of my this compound?
A4: A combination of analytical techniques should be used to get a comprehensive picture of the purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. The presence of unexpected peaks in the spectrum indicates the presence of impurities.
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good indicator of purity.
III. Potential Impurities and Their Origins
Understanding the potential impurities is key to developing an effective purification strategy. The following table outlines some likely impurities based on common synthetic routes for 2-aminobenzothiazoles.
| Impurity Name | Potential Origin |
| Substituted Aniline (e.g., 4-methyl-3-nitroaniline) | Unreacted starting material from the initial steps of the synthesis. |
| Substituted Phenylthiourea | An intermediate in syntheses involving anilines and thiocyanates.[5] |
| Isomeric Aminobenzothiazoles | Side products from the cyclization reaction, where the amino group is at a different position on the benzene ring. |
| Oxidized Dimers/Polymers | Formed by the oxidation of the aromatic amine, especially when exposed to air and light.[1] |
| Residual Solvents | Solvents used during the synthesis and purification process (e.g., ethanol, water, acetic acid). |
| Inorganic Salts | Byproducts from the reaction or neutralization steps (e.g., sodium bromide, ammonium salts). |
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent ratios and temperatures may need to be adjusted based on the initial purity of your material.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Activated Charcoal (optional, for colored samples)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (start with a ratio of 9:1 ethanol to water) to dissolve the solid. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. As the solution cools, crystals of the purified product should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a starting point for the development of a stability-indicating HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) at a concentration of approximately 1 mg/mL.
-
Prepare the sample solution by dissolving the purified product in the diluent to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
V. Visualization of Workflows
Purification Workflow
Caption: A typical workflow for the recrystallization of this compound.
Analytical Workflow
Caption: A logical workflow for determining the purity of the compound using HPLC.
VI. References
-
Benchchem. (2025). Stability issues and degradation pathways of 2-aminobenzothiazole compounds. Retrieved from Benchchem Technical Support.
-
ChemicalBook. (n.d.). 5-AMINO-2-METHYLBENZOTHIAZOLE(13382-43-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103232407B - Method for preparing 2-methylbenzothiazole derivative. Retrieved from --INVALID-LINK--
-
Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455.
-
Google Patents. (n.d.). United States Patent (19). Retrieved from a patent search.
-
European Patent Office. (2011). Method for producing aminothiazole derivative and production intermediate - EP 2275415 A2. Retrieved from --INVALID-LINK--
-
Nerz, D. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. --INVALID-LINK--
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from a patent search.
-
Appretech Scientific Limited. (n.d.). 5-AMINO-2-METHYLBENZOTHIAZOLE. Retrieved from --INVALID-LINK--
-
Wanjari, P., Bharati, A., & Ingle, V. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112.
-
Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry, 66(8), 1-10.
-
Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 69, 766-772.
-
Google Patents. (n.d.). EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Özer, M. S., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(40), 35867-35880.
-
Mishra, R., et al. (2008). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, 47B, 1436-1441.
-
Thermo Scientific Chemicals. (n.d.). 5-Amino-2-methylbenzothiazole, 99%. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole. Retrieved from Benchchem Technical Support.
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Clapham, B., et al. (2001). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 3(3), 217-220.
-
Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(4), 108-112.
-
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 885-890.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem Compound Database. Retrieved from --INVALID-LINK--
References
avoiding dimer formation in benzothiazole synthesis
<Technical Support Center: Benzothiazole Synthesis >
A Guide for Researchers on Avoiding Dimer Formation
Welcome to the Technical Support Center for Benzothiazole Synthesis. As Senior Application Scientists, we understand the challenges researchers face in achieving high yields and purity. One of the most persistent issues in the synthesis of 2-substituted benzothiazoles, particularly when starting from 2-aminothiophenol, is the formation of unwanted dimers. This guide is designed to provide in-depth, mechanistically-grounded troubleshooting advice to help you minimize these side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant, insoluble byproduct in my benzothiazole synthesis. What is it likely to be?
A: The most common and troublesome byproduct is the oxidative disulfide dimer of your starting material, 2,2'-dithiobis(aniline). This occurs when the thiol (-SH) group of 2-aminothiophenol is oxidized, especially in the presence of air (oxygen).[1] This dimer is often a stable, unwanted endpoint that reduces the overall yield of your desired benzothiazole.
Q2: How can I quickly check if my 2-aminothiophenol has already dimerized?
A: Fresh 2-aminothiophenol is a colorless to pale yellow oily liquid.[2] If your starting material is deeply colored or contains solid precipitates, it has likely begun to oxidize. For a more definitive check, run a Thin-Layer Chromatography (TLC) plate comparing your starting material to the reaction mixture. The dimer will appear as a distinct, less polar spot.[1]
Q3: Are there "green" or more environmentally friendly ways to prevent dimer formation?
A: Yes, modern synthetic chemistry emphasizes greener approaches.[3][4] Strategies include using water as a solvent, employing reusable catalysts, or running reactions under solvent-free conditions.[1][3] For instance, visible-light-promoted synthesis can proceed in an air atmosphere, where an in-situ-generated disulfide intermediate acts as a photosensitizer, obviating the need for harsh chemical oxidants.[5]
Troubleshooting Guide: Dimer Formation
This section provides detailed solutions to common problems encountered during benzothiazole synthesis.
Problem 1: High Yield of Disulfide Dimer (2,2'-dithiobis(aniline))
This is the most frequent issue, arising from the oxidative coupling of 2-aminothiophenol.
The thiol group in 2-aminothiophenol is highly susceptible to oxidation.[1] This process can be catalyzed by trace metals, exposure to atmospheric oxygen, or certain reaction conditions. The desired reaction involves the nucleophilic attack of the amino group on a carbonyl compound, followed by cyclization and oxidation to the benzothiazole. However, a competing pathway is the oxidation of two molecules of 2-aminothiophenol to form a stable disulfide bond.
The following diagram illustrates the desired synthesis pathway versus the undesired dimerization.
Caption: Competing reaction pathways in benzothiazole synthesis.
1. Control the Reaction Atmosphere: The most direct way to prevent oxidative dimerization is to exclude oxygen.
-
Expert Insight: Simply running a reaction under a nitrogen or argon blanket can dramatically increase the yield of the desired product by inhibiting the oxygen-dependent dimerization pathway.[1]
-
Protocol: Synthesis under Inert Atmosphere
-
Glassware: Ensure all glassware is thoroughly flame-dried or oven-dried to remove adsorbed water and oxygen.
-
Degassing: Degas the solvent (e.g., Ethanol, DMF, or DMSO) by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes prior to use.[1]
-
Setup: Assemble the reaction flask under a positive pressure of the inert gas using a balloon or a Schlenk line.
-
Reagent Addition: Add the 2-aminothiophenol (1.0 mmol) and the aldehyde/carboxylic acid (1.0 mmol) to the flask via syringe through a septum.[1]
-
Execution: Maintain the inert atmosphere throughout the reaction and monitor by TLC.
-
2. Use High-Purity Starting Materials: 2-aminothiophenol is notoriously unstable and can dimerize upon storage.
-
Expert Insight: Using a freshly opened bottle or purifying stored 2-aminothiophenol by distillation under reduced pressure immediately before use is a critical, though often overlooked, step.[1] Impurities can catalyze oxidation.
3. Strategic Choice of Catalyst and Oxidant: Many modern protocols use a catalyst/oxidant system that favors the intramolecular cyclization-oxidation pathway over the intermolecular dimerization.
-
Expert Insight: Systems like H₂O₂/HCl provide a controlled oxidative environment that promotes the final aromatization step to the benzothiazole without excessively oxidizing the starting thiol.[6][7][8] The acid protonates the intermediate, facilitating water elimination and cyclization.
-
Protocol: H₂O₂/HCl Catalyzed Synthesis [8]
-
Setup: In a round-bottom flask open to the air, dissolve 2-aminothiophenol (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).
-
Reagent Addition: To the stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[6][7] An optimal ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) has been reported to give excellent yields.[6][8]
-
Monitoring: Stir the reaction at room temperature. The reaction is often rapid, and completion can be observed by TLC within 45-60 minutes.[7][8]
-
Work-up: Pour the reaction mixture into ice-cold water. The benzothiazole product will typically precipitate and can be collected by vacuum filtration.[7]
-
Comparative Data: Effect of Reaction Conditions
| Condition/Catalyst | Atmosphere | Typical Benzothiazole Yield (%) | Dimer Formation | Reference |
| None (Thermal) | Air | Low to Moderate | High | [1] |
| None (Thermal) | Inert (N₂) | Moderate to High | Minimized | [1] |
| H₂O₂/HCl | Air | 85-94% | Low | [8] |
| Iodine (catalytic) | Air | Good to Excellent | Low | [9] |
| DMSO (as oxidant) | Air | Good to Excellent | Low | [9] |
Problem 2: Formation of Other Dimeric or Oligomeric Byproducts
While less common than the disulfide dimer, other side reactions can occur.
-
Self-Condensation of Aldehyde: Under certain conditions (especially basic), aldehydes can undergo self-condensation (aldol reaction), leading to complex mixtures.[1]
-
Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and fail to cyclize efficiently, potentially leading to side reactions involving this intermediate.[1]
This workflow helps diagnose the source of unexpected byproducts.
Caption: Troubleshooting workflow for byproduct formation.
-
Temperature Control: If side reactions are observed at elevated temperatures, lowering the temperature may improve selectivity. Conversely, some reactions require heat to overcome the activation energy for cyclization.[1] Systematic temperature screening is recommended.
-
Catalyst Choice: The choice of catalyst is critical. For condensations with carboxylic acids, reagents like polyphosphoric acid (PPA) can be effective.[1] For aldehydes, a wide range of catalysts from simple iodine to various Lewis acids can promote efficient cyclization.[1][9]
-
Stoichiometry: Ensure a 1:1 molar ratio of 2-aminothiophenol to the carbonyl compound. An excess of either reactant can lead to side reactions.
By systematically addressing the purity of starting materials, controlling the reaction atmosphere, and selecting an appropriate catalyst system, researchers can effectively suppress the formation of dimer byproducts and significantly improve the yield and purity of their target benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Amino-2-methylbenzothiazole Dihydrochloride
Welcome to the technical support resource for the synthesis of 5-Amino-2-methylbenzothiazole Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and experimental troubleshooting. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Amino-2-methylbenzothiazole, and where does the catalyst selection become critical?
The most prevalent and industrially scalable route for synthesizing 5-Amino-2-methylbenzothiazole is through the reduction of its nitro precursor, 2-methyl-5-nitrobenzothiazole. The critical step is the selective reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂). Catalyst selection here is paramount as it dictates reaction efficiency, yield, purity, and compatibility with other functional groups. The final step involves converting the resulting amine into its more stable dihydrochloride salt form.
Q2: Which catalysts are most effective for the reduction of 2-methyl-5-nitrobenzothiazole?
The reduction of aromatic nitro compounds is a well-established transformation, with several catalytic systems being highly effective. The choice depends on factors like available equipment (e.g., for hydrogenation), cost, and the presence of other sensitive functional groups on the substrate.[1]
-
Catalytic Hydrogenation (Heterogeneous): This is often the preferred method for its high efficiency and clean reaction profiles.
-
Palladium on Carbon (Pd/C): The workhorse catalyst for nitro reductions, offering excellent activity and selectivity under mild conditions (e.g., room temperature, low H₂ pressure).[2][3]
-
Raney Nickel (Raney Ni): A cost-effective alternative to palladium, also highly effective for nitro reductions. It is particularly useful for substrates where dehalogenation is a potential side reaction with Pd/C.[2][4]
-
Platinum(IV) Oxide (PtO₂) / Platinum on Carbon (Pt/C): These are also highly active catalysts for this transformation.[1][4]
-
-
Metal/Acid Systems (Stoichiometric Reductants): These methods are classic and do not require specialized hydrogenation equipment.
Q3: Can you explain the underlying mechanism of catalytic hydrogenation for this synthesis?
The catalytic reduction of a nitroarene like 2-methyl-5-nitrobenzothiazole on a metal surface (e.g., Pd, Pt, Ni) is a stepwise process. While the exact mechanism can be complex, it is generally understood to proceed through intermediate species.
-
Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the surface of the metal catalyst.
-
Hydrogen Dissociation: The H-H bond in H₂ is cleaved, forming reactive atomic hydrogen species on the metal surface.
-
Stepwise Reduction: The nitro group is sequentially reduced by the surface-bound hydrogen atoms. This typically proceeds through a nitroso (-NO) intermediate, followed by a hydroxylamine (-NHOH) intermediate.[6][7]
-
Amine Formation & Desorption: The hydroxylamine intermediate is further reduced to the final amine (-NH₂). The product, 5-Amino-2-methylbenzothiazole, then desorbs from the catalyst surface, freeing the active site for the next cycle.
It is crucial to ensure the reaction goes to completion, as the accumulation of hydroxylamine intermediates can sometimes lead to side reactions, such as the formation of azo compounds.[2][6]
Catalyst Performance Comparison for Nitroarene Reduction
The selection of a catalyst system is a critical decision based on substrate compatibility, safety, and economic factors. Below is a comparative summary of common systems for the reduction of 2-methyl-5-nitrobenzothiazole.
| Catalyst System | Reductant | Typical Conditions | Key Advantages | Key Disadvantages |
| 5% Pd/C | H₂ (gas) | Methanol/Ethanol, 25-50°C, 1-4 atm H₂ | High activity & selectivity (>99%), clean reaction, catalyst is recyclable.[1] | Higher cost, potential for dehalogenation, requires specialized hydrogenation equipment. |
| Raney Nickel | H₂ (gas) | Ethanol, 25-60°C, 1-5 atm H₂ | Cost-effective, high activity, less prone to dehalogenating aryl halides.[2] | Pyrophoric when dry (requires careful handling), may contain residual aluminum. |
| Fe / HCl | Fe powder | Ethanol/Water, Reflux | Very low cost, high functional group tolerance, no specialized equipment needed.[5] | Requires stoichiometric amounts of metal, acidic workup, potential for iron sludge waste. |
| SnCl₂ · 2H₂O | SnCl₂ | Ethanol/HCl, Reflux | Mild conditions, good for substrates with sensitive groups.[2][5] | Requires stoichiometric amounts, tin waste can be toxic and requires careful disposal.[7] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or no product yield.
-
Potential Cause A: Inactive Catalyst.
-
Explanation: The catalyst (e.g., Pd/C, Raney Ni) may have lost its activity due to improper storage, handling, or poisoning from impurities in the starting materials or solvent (e.g., sulfur compounds). Raney Nickel is particularly sensitive and must be stored under water to maintain activity.
-
Recommended Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure solvents are of appropriate grade and starting materials are pure. For catalytic hydrogenations, ensure the reaction system is thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen to remove any oxygen.
-
-
Potential Cause B: Incomplete Reaction.
-
Explanation: The reaction time may be insufficient, or the temperature/pressure (for hydrogenation) may be too low.
-
Recommended Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8] If starting material is still present, extend the reaction time. For hydrogenations, consider increasing the H₂ pressure or reaction temperature moderately. For metal/acid reductions, ensure vigorous stirring to maintain contact between the reactants.
-
-
Potential Cause C: Poor Quality Starting Material.
-
Explanation: The precursor, 2-methyl-5-nitrobenzothiazole, may be impure, affecting the reaction outcome.
-
Recommended Solution: Verify the purity of the starting material by techniques like melting point or NMR spectroscopy. Purify if necessary before proceeding with the reduction.
-
Problem 2: Formation of colored impurities or byproducts.
-
Potential Cause A: Formation of Azo Compounds.
-
Explanation: Under certain conditions, especially with metal hydrides or if the reaction stalls at the hydroxylamine stage, condensation can occur between the hydroxylamine and nitroso intermediates, leading to the formation of colored azo (-N=N-) or azoxy (-N=N⁺-O⁻) byproducts.[2][4]
-
Recommended Solution: Ensure the reduction proceeds fully to the amine. Catalytic hydrogenation with Pd/C or Raney Ni is highly selective and generally avoids these byproducts.[2] If using other reductants, carefully control reaction conditions.
-
-
Potential Cause B: Oxidation of the Product.
-
Explanation: The final product, an aromatic amine, can be susceptible to air oxidation, which often produces colored impurities.
-
Recommended Solution: Perform the reaction workup and purification steps promptly. If possible, work under an inert atmosphere (N₂ or Ar). Storing the final amine product as its dihydrochloride salt significantly enhances its stability and prevents oxidation.
-
Problem 3: Difficulty in isolating the product.
-
Potential Cause A: Product is soluble in the workup solvent.
-
Explanation: 5-Amino-2-methylbenzothiazole has some solubility in common organic solvents. During aqueous workup, product may be lost if not extracted efficiently.
-
Recommended Solution: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
-
-
Potential Cause B: Emulsion during extraction.
-
Explanation: In metal/acid reductions (like Fe/HCl), fine metal particles and salts can lead to the formation of emulsions during the basic workup and extraction.
-
Recommended Solution: Add a saturated solution of NaCl (brine) to the separatory funnel to help break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® before extraction can remove fine particulates.
-
Visualizations & Workflows
Synthesis Pathway Diagram
The following diagram illustrates the primary reaction pathway from the nitro precursor to the final dihydrochloride salt.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 5-Amino-2-methylbenzothiazole Dihydrochloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with 5-Amino-2-methylbenzothiazole dihydrochloride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges encountered during its use in chemical synthesis. As a salt, the solubility and reactivity of this compound are critically dependent on the choice of solvent, which can profoundly impact reaction rates, yields, and product purity. This document provides both theoretical explanations and practical, field-proven advice to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What solvents should I use?
Answer: This is the most common initial challenge. This compound (C₈H₈N₂S · 2HCl) is a polar salt and, as such, exhibits poor solubility in nonpolar organic solvents.
-
High Polarity Solvents: It is most soluble in highly polar, protic solvents such as water, methanol, and ethanol. However, these solvents may not be suitable for your reaction as they can act as competing nucleophiles or interfere with common reagents (e.g., organometallics, acid chlorides).
-
The "Free Amine" Strategy: For most reactions involving the amino group, the goal is to use the neutral "free amine" form of the molecule. This is typically achieved by adding a base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or NaHCO₃) to the reaction mixture. The neutralization of the hydrochloride salt produces the free amine, which has drastically different solubility properties.
-
Solubility of the Free Amine: The free amine, 5-Amino-2-methylbenzothiazole, is significantly more soluble in a wider range of organic solvents. Based on data from structurally similar compounds, its solubility is expected to be highest in polar solvents like methanol and ethyl acetate, with moderate solubility in other common solvents like ethanol, acetone, and 1,4-dioxane, and low solubility in nonpolar solvents like toluene and cyclohexane.[1]
Recommendation: Start by suspending the dihydrochloride salt in your chosen reaction solvent and then add 2.0-2.2 equivalents of a suitable base to liberate the free amine in situ. Gentle warming may be required to facilitate dissolution.
Q2: My reaction is sluggish or giving a low yield. How can I select a better solvent to improve the outcome?
Answer: Solvent selection is critical for optimizing reaction kinetics and yield. Once you have liberated the free amine, the solvent's role shifts to stabilizing reactants, intermediates, and transition states.
-
Polar Aprotic Solvents (Recommended for many reactions): For nucleophilic substitution reactions at the amino group (e.g., acylation, alkylation, sulfonylation), polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are often superior. These solvents can effectively solvate the cation of the neutralized salt and other charged species without forming strong hydrogen bonds with the nucleophilic amine. This leaves the amine's lone pair more available for reaction, accelerating the rate.
-
Polar Protic Solvents: While they dissolve the starting salt well, polar protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the amino group. This can decrease its nucleophilicity and slow down the desired reaction. They are, however, sometimes used successfully, as seen in some benzothiazole syntheses where methanol gave excellent yields.[2]
-
Nonpolar Solvents: Solvents like toluene or hexane are generally poor choices for the initial dissolution but can be effective for certain reactions, particularly if all reactants are soluble and a non-polar environment is required to control selectivity.
-
Solvent-Free Conditions: In some cases, particularly for condensations at high temperatures, running the reaction neat (solvent-free) can provide the best results by maximizing reactant concentration.[3]
The following table summarizes the impact of different solvents on a model benzothiazole synthesis.
| Solvent | Yield (%) | Reaction Conditions | Reference |
| Methanol | 95% | 60 °C, 2 h | [2] |
| DMSO | 46% | 120 °C, 6 h | [3] |
| DMF | 34% | 120 °C, 6 h | [3] |
| 1,4-Dioxane | 52% | 120 °C, 6 h | [3] |
| Solvent-Free | 78% | 120 °C, 6 h | [3] |
| Table 1: Effect of different solvents on the yield of 2-phenylbenzothiazole synthesis, a model reaction for the benzothiazole core. |
Recommendation: Perform a small-scale solvent screen using parallel reactions in DMF, MeCN, and THF (with an appropriate base) to identify the optimal conditions for your specific transformation.
Troubleshooting Guides & Protocols
Issue: My reaction is producing multiple unexpected byproducts.
The solvent can directly influence the reaction pathway and the formation of side products.
-
Causality:
-
Solvent as a Reactant: Protic solvents like water or alcohols can act as nucleophiles, leading to hydrolysis of sensitive reagents (e.g., acid chlorides) or competing with the aminobenzothiazole in the main reaction.
-
Solvent Degradation: High-boiling polar aprotic solvents like DMF can decompose at elevated temperatures, especially in the presence of strong acids or bases, to produce dimethylamine and carbon monoxide. The dimethylamine can then act as an unwanted nucleophile.
-
Selectivity Control: The polarity of the solvent can influence the regioselectivity or chemoselectivity of a reaction by differentially stabilizing charged intermediates or transition states. A less polar solvent may favor a less polar pathway, leading to a different major product.
-
Troubleshooting Workflow for Low Yield or Impure Product
This workflow helps systematically diagnose issues where the solvent is a likely culprit.
Caption: A workflow for troubleshooting reactions with this compound.
Experimental Protocol: Solvent Screening for N-Acetylation
This protocol provides a step-by-step methodology for efficiently screening solvents for the acylation of 5-Amino-2-methylbenzothiazole.
Objective: To determine the optimal solvent for the reaction of 5-Amino-2-methylbenzothiazole with acetic anhydride to form N-(2-methylbenzo[d]thiazol-5-yl)acetamide.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Acetic Anhydride
-
Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Setup: Arrange four separate reaction vials, each equipped with a magnetic stir bar. Label them DMF, MeCN, THF, and DCM.
-
Reagent Addition:
-
To each vial, add this compound (e.g., 118 mg, 0.5 mmol).
-
To each vial, add the respective solvent (2.5 mL).
-
-
Base Addition:
-
While stirring, add TEA (153 µL, 1.1 mmol, 2.2 equivalents) to each suspension.
-
Stir for 10-15 minutes at room temperature. Observe for dissolution of the solid to form the free amine solution. Note any differences in solubility.
-
-
Acylation:
-
To each vial, add acetic anhydride (52 µL, 0.55 mmol, 1.1 equivalents) dropwise.
-
Allow the reactions to stir at room temperature.
-
-
Reaction Monitoring:
-
After 1 hour, take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Elute the TLC plate using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane).
-
Visualize the spots under UV light. Compare the consumption of the starting material and the formation of the product across the four solvents.
-
Continue monitoring at regular intervals (e.g., 2h, 4h, overnight) until one or more reactions appear complete.
-
-
Analysis:
-
The solvent that leads to the fastest and cleanest conversion to the product spot on TLC is the most promising candidate for a larger-scale reaction.
-
For a more quantitative analysis, the reactions can be quenched with water, extracted with ethyl acetate, and the crude product analyzed by ¹H NMR or LC-MS.
-
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Amino-2-methylbenzothiazole Derivatives
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its unique bicyclic system, comprising a benzene ring fused to a thiazole ring, offers a versatile platform for structural modification, enabling the fine-tuning of biological properties. Among the various substituted benzothiazoles, derivatives of 5-Amino-2-methylbenzothiazole have emerged as a particularly promising class, demonstrating significant potential in antimicrobial, anticancer, and anti-inflammatory applications.[2][3]
This guide provides a comprehensive comparison of the biological activities of various 5-Amino-2-methylbenzothiazole derivatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and detail the methodologies used to evaluate their performance. The insights provided herein are intended to guide researchers and drug development professionals in the rational design of novel and potent therapeutic agents based on this versatile scaffold.
General Synthetic Pathway
The synthesis of 2-aminobenzothiazole derivatives typically begins with the reaction of a substituted aniline with a thiocyanate salt in the presence of an acid, followed by cyclization using an oxidizing agent like bromine. This process, known as the Hugerschoff synthesis, is a cornerstone for creating the benzothiazole core. Subsequent modifications can be made to the amino group at the 2-position and other positions on the benzene ring to generate a library of derivatives.
Figure 1: General synthesis scheme for 2-aminobenzothiazole derivatives.[4]
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can lead to significant gastrointestinal and cardiovascular side effects.[4] This has driven the search for novel anti-inflammatory agents with improved safety profiles. Benzothiazole derivatives have shown considerable promise in this area, often through the inhibition of cyclooxygenase (COX) enzymes.[5]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potential of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) at the 5-position of the benzothiazole ring has been shown to enhance anti-inflammatory activity.[4]
-
Methoxy groups: Substitution with methoxy (-OCH3) groups, particularly at the 6-position, can also lead to potent anti-inflammatory compounds.[4][6]
-
Amide and Sulphonamide Moieties: Incorporating carboxamide and benzenesulphonamide moieties into the benzothiazole structure has yielded derivatives with anti-inflammatory and analgesic activities comparable to conventional drugs like celecoxib and diclofenac.[7]
Comparative Performance Data
The following table summarizes the in vivo anti-inflammatory activity of selected 2-aminobenzothiazole derivatives using the carrageenan-induced rat paw edema model, a standard assay for evaluating acute inflammation.
| Compound ID | Substitution Pattern | % Inhibition of Edema (3h) | Reference Drug | % Inhibition (Reference) | Reference |
| Bt2 | 5-chloro-1,3-benzothiazole-2-amine | Comparable to Diclofenac | Diclofenac Sodium | 78.13% | [4] |
| Bt7 | 6-methoxy-1,3-benzothiazole-2-amine | Comparable to Diclofenac | Diclofenac Sodium | 78.13% | [4] |
| 17c | Benzothiazole-benzenesulphonamide | 80% | Celecoxib | ~70-75% | [7] |
| 17i | Benzothiazole-carboxamide | 78% | Celecoxib | ~70-75% | [7] |
| YG-1 | 2-substituted aminobenzothiazole | 80% | Diclofenac Sodium | 80% | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This protocol describes the standard method for assessing the in vivo anti-inflammatory activity of test compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Wistar albino rats (150-200g)
-
Test compounds (e.g., 5-Amino-2-methylbenzothiazole derivatives)
-
Reference drug (e.g., Diclofenac sodium, 100 mg/kg)
-
1% w/v Carrageenan solution in normal saline
-
Plethysmometer
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): Control (vehicle), Reference (Diclofenac), and Test groups (various doses of derivatives).
-
Compound Administration: Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Paw Volume Measurement (Initial): Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement (Post-Induction): Measure the paw volume at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after the carrageenan injection.[4]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = (1 - (Vt - V0)test / (Vt - V0)control) x 100 Where V0 is the initial paw volume and Vt is the paw volume at time 't'.
Figure 2: Workflow for the carrageenan-induced paw edema assay.
Comparative Analysis of Anticancer Activity
The development of novel anticancer agents with high efficacy and selectivity remains a critical goal in oncology research. The benzothiazole scaffold is found in several anticancer drugs and experimental agents, known to target various cellular pathways involved in cancer progression.[3][8] Derivatives of 5-Amino-2-methylbenzothiazole have been investigated for their cytotoxic effects against a range of human cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these derivatives is influenced by substitutions that can modulate their interaction with biological targets like kinases or DNA.
-
Arylaminobenzothiazoles: Derivatives featuring substituted phenylamino groups have shown potent cytotoxic activity, particularly against HeLa cervical cancer cells.[3]
-
Piperidine and Sulphonamide Moieties: The incorporation of piperidine-based acetohydrazide or secondary sulphonamide groups can lead to compounds with significant activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer.[3][9]
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell signaling, such as VEGFR-2 and PI3Kα.[8] For instance, a derivative with chlorophenyl and 6-methylbenzothiazole motifs was found to be a potent VEGFR-2 inhibitor.[8]
Comparative Performance Data
The following table presents the in vitro cytotoxic activity (IC50 values) of representative benzothiazole derivatives against various human cancer cell lines.
| Compound ID | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| 38 | Nitrophenyl sulphonamide | HeLa | 0.22 | [3] |
| 39 | tert-butyl sulphonamide | HeLa | 0.6 | [3] |
| 68 | Substituted phenylamino | HeLa | 0.5 | [3] |
| 69 | Substituted phenylamino | HeLa | 0.6 | [3] |
| 13 | 2-aminobenzothiazole derivative | HCT116 | 6.43 | [8] |
| 5g | 2,6-disubstituted benzothiazole | MCF-7 | 2.8 | [10][11] |
| 9i | 2,6-disubstituted benzothiazole | MCF-7 | 3.9 | [10][11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details a common colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antibiotics.[12] Benzothiazole derivatives have been explored for their activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these compounds is dictated by specific structural features.
-
Mechanism of Action: Benzothiazoles can inhibit essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and peptide deformylase.[12]
-
Substituent Effects: Schiff base analogues of aminobenzothiazoles, particularly those with a hydroxyl group on a benzylidene ring, have shown improved antibacterial action.[12]
-
Heterocyclic Hybrids: Fusing other heterocyclic moieties, such as pyrano-pyrazole, to the 2-position of the benzothiazole ring can enhance bacterial inhibition.[12]
Comparative Performance Data
The table below compares the minimum inhibitory concentration (MIC) values of several benzothiazole derivatives against various microbial strains.
| Compound ID | Key Structural Feature | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (Reference) | Reference |
| 46a | Amino-benzothiazole Schiff base | E. coli | 15.62 | Ciprofloxacin | 15.62 | [12] |
| 46b | Amino-benzothiazole Schiff base | P. aeruginosa | 15.62 | Ciprofloxacin | 15.62 | [12] |
| 25b | 2-arylbenzothiazole | K. pneumoniae | 1.04 (µM) | Ciprofloxacin | 2.93 (µM) | [12] |
| 25c | 2-arylbenzothiazole | E. faecalis | ~1 (µM) | Ciprofloxacin | 2.93 (µM) | [12] |
| T3 | 2-aminobenzothiazole derivative | E. coli | More effective than Gentamycin | Gentamycin | - | [14] |
| T12 | 2-aminobenzothiazole derivative | S. aureus | More effective than Gentamycin | Gentamycin | - | [14] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamycin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and reference antibiotic in MHB directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds and controls (growth control without compound, sterility control with only broth).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
Derivatives of 5-Amino-2-methylbenzothiazole represent a highly versatile and pharmacologically significant class of compounds. The extensive research highlighted in this guide demonstrates their potential as potent anti-inflammatory, anticancer, and antimicrobial agents. The structure-activity relationship studies reveal that strategic modification of the benzothiazole core, particularly at the 2-, 5-, and 6-positions, is crucial for optimizing biological activity. The introduction of sulphonamide, carboxamide, and various aryl moieties has consistently yielded derivatives with efficacy comparable or superior to existing drugs in preclinical models.
The continued exploration of this chemical space, guided by the principles of rational drug design and a deeper understanding of the underlying mechanisms of action, holds great promise for the development of next-generation therapeutics to address critical unmet medical needs in inflammation, oncology, and infectious diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. jocpr.com [jocpr.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uokerbala.edu.iq [uokerbala.edu.iq]
A Senior Application Scientist's Guide to 5-Amino-2-methylbenzothiazole Dihydrochloride: A Comparative Validation for Synthetic Chemistry
Introduction: The Benzothiazole Core and Its Synthetic Value
For researchers, scientists, and professionals in drug development, the selection of foundational molecular scaffolds is a critical decision that dictates the trajectory of a research program. The benzothiazole moiety, a bicyclic system containing fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The utility of the benzothiazole core is largely dependent on the strategic placement of functional groups that allow for further molecular elaboration.
This guide provides an in-depth validation of 5-Amino-2-methylbenzothiazole dihydrochloride as a versatile synthetic building block. We will objectively compare its performance and utility against other structurally related and commercially available 2-aminobenzothiazoles. This analysis is grounded in experimental data and established synthetic protocols, offering a practical resource for chemists in the field.
Physicochemical Properties of this compound
A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 32770-99-3 |
| Molecular Formula | C₈H₈N₂S · 2HCl |
| Molecular Weight | 237.15 g/mol |
| Appearance | Pale orange to brown powder[3] |
| Melting Point | 249-250 °C (decomposes) |
| Purity | Typically ≥97% |
The dihydrochloride salt form enhances the stability and shelf-life of the compound, though it necessitates consideration of its basicity during reaction setup, as the free amine must be liberated for it to act as a nucleophile.
Comparative Analysis with Alternative Building Blocks
The choice of a synthetic building block is often a balance of reactivity, availability, and cost. Here, we compare this compound with three commercially available and commonly utilized alternatives: 2-Amino-6-chlorobenzothiazole, 2-Amino-6-bromobenzothiazole, and 2-Amino-6-methylbenzothiazole.
Table 1: Comparison of Physicochemical Properties and Commercial Availability
| Building Block | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Price (per gram) |
| This compound | 32770-99-3 | 237.15 | 249-250 (dec.) | ~$66 |
| 2-Amino-6-chlorobenzothiazole | 95-24-9 | 184.65 | 199-201[4] | ~$5.70[4] |
| 2-Amino-6-bromobenzothiazole | 15864-32-1 | 229.10 | 196-198 | ~$41.30[5] |
| 2-Amino-6-methylbenzothiazole | 2536-91-6 | 164.23 | 140-142[6] | ~$2.25[6] |
Disclaimer: Prices are approximate and subject to change based on supplier and purity.
The selection of a building block is influenced not only by its chemical properties but also by practical considerations of cost and availability. As illustrated, there is a significant price variance among these structurally similar compounds.
Experimental Validation: Synthesis of Schiff Bases
To provide a practical comparison of these building blocks, we will focus on a common and important transformation: the synthesis of Schiff bases. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone and are themselves valuable intermediates in the synthesis of various biologically active molecules.
The general workflow for this synthesis is a condensation reaction, often catalyzed by a weak acid.
Caption: General workflow for the synthesis of Schiff bases from 2-aminobenzothiazole derivatives.
Representative Experimental Protocol: Synthesis of a Schiff Base from 5-Amino-2-methylbenzothiazole
This protocol is adapted from general procedures for Schiff base formation from aminobenzothiazoles, with specific considerations for the dihydrochloride salt.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Triethylamine (or another suitable base)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Freeing the Amine: In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol. Add triethylamine (2.2 eq) to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Aldehyde: To this mixture, add the substituted benzaldehyde (1.0 eq).
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops). Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Comparative Performance in Schiff Base Synthesis
Table 2: Representative Yields for Schiff Base Formation with Substituted 2-Aminobenzothiazoles
| 2-Aminobenzothiazole Derivative | Aldehyde | Reported Yield (%) | Reference |
| 2-Amino-6-chlorobenzothiazole | 4-Chlorobenzaldehyde | 33 | [7] |
| 2-Amino-6-bromobenzothiazole | 4-Chlorobenzaldehyde | 40 | [7] |
| 2-Amino-6-methylbenzothiazole | 4-Chlorobenzaldehyde | 38 | [7] |
Expert Interpretation:
The electronic nature of the substituent on the benzothiazole ring influences the nucleophilicity of the 2-amino group and, consequently, the rate and efficiency of the Schiff base formation.
-
Electron-donating groups (e.g., -CH₃): These groups are expected to increase the electron density on the aromatic ring and enhance the nucleophilicity of the amino group, potentially leading to higher reaction rates and yields.
-
Electron-withdrawing groups (e.g., -Cl, -Br): These groups decrease the electron density and reduce the nucleophilicity of the amino group, which may result in slower reactions or lower yields.
The position of the substituent also plays a role. A substituent at the 5-position, as in our target compound, will have a different electronic influence compared to a substituent at the 6-position. The amino group in 5-Amino-2-methylbenzothiazole is on the benzene ring, not at the 2-position, which significantly alters its reactivity profile compared to the alternatives. This makes it a unique building block for accessing a different class of derivatives.
The Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol is a common choice as it is a good solvent for both the reactants and the resulting Schiff base, and its boiling point is suitable for reflux conditions.
-
Use of a Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Neutralization of the Dihydrochloride Salt: For the dihydrochloride salt of 5-Amino-2-methylbenzothiazole, the addition of a base like triethylamine is a critical first step. Without this, the amine remains protonated and is not sufficiently nucleophilic to react with the aldehyde.
Applications in Drug Discovery: Targeting Signaling Pathways
The benzothiazole scaffold is a key component in many compounds designed to interact with specific biological targets. For instance, derivatives of 2-aminobenzothiazoles have been investigated as inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways.
Caption: Inhibition of a kinase signaling pathway by a benzothiazole-based inhibitor.
This diagram illustrates how a synthetically derived benzothiazole compound can act as a kinase inhibitor, blocking the downstream signaling cascade that can lead to cellular responses like proliferation, a hallmark of cancer. The ability to readily synthesize a library of diverse benzothiazole derivatives from building blocks like this compound is therefore of high value in the discovery of new therapeutic agents.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern offers access to a range of derivatives that are complementary to those accessible from other commercially available aminobenzothiazoles. While its cost is higher than some alternatives, its potential for generating novel chemical entities with desirable biological activities justifies its use in drug discovery and development programs.
This guide has provided a comparative analysis based on available data, highlighting the physicochemical properties, synthetic utility, and practical considerations for using this compound. The provided experimental framework for Schiff base synthesis serves as a starting point for the exploration of its reactivity and its application in the synthesis of more complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic use of well-validated building blocks like this compound will remain a cornerstone of successful drug discovery endeavors.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 5-Amino-2-methylbenzothiazole, 99% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-氨基-6-氯苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.ie [fishersci.ie]
- 6. 2-氨基-6-甲基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
5-Amino-2-methylbenzothiazole dihydrochloride vs other heterocyclic cores in drug discovery
A Senior Application Scientist's Perspective on 5-Amino-2-methylbenzothiazole dihydrochloride and its Place Amongst Privileged Heterocyclic Cores
In the intricate tapestry of medicinal chemistry, heterocyclic cores are the vibrant threads from which a multitude of therapeutic agents are woven. Their unique stereoelectronic properties and ability to engage in diverse biological interactions make them indispensable scaffolds in modern drug discovery. Among these, the benzothiazole ring system, exemplified by reagents like This compound , has carved a significant niche. This guide offers an in-depth comparison of the benzothiazole core against other stalwart heterocyclic systems—pyridine, quinoline, indole, and thiophene—providing a rationale for its growing prominence and practical guidance for its application.
The Privileged Position of Heterocycles in Pharmacology
Heterocyclic compounds are cyclic structures containing at least one heteroatom, most commonly nitrogen, sulfur, or oxygen. This introduction of heteroatoms into an aromatic or non-aromatic ring imparts unique physicochemical properties, including altered polarity, dipole moment, and hydrogen bonding capacity. These features are pivotal for molecular recognition by biological targets such as enzymes and receptors, making heterocycles a cornerstone of drug design.
A Spotlight on this compound
This compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its benzothiazole core, a fusion of a benzene and a thiazole ring, provides a rigid, planar scaffold amenable to diverse functionalization. The amino group at the 5-position and the methyl group at the 2-position offer synthetic handles for constructing extensive compound libraries.
Physicochemical Properties
A fundamental understanding of a starting material's properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S · 2HCl | [1] |
| Molecular Weight | 237.15 g/mol | [1] |
| Appearance | Off-white to brown solid/powder | [2][3] |
| Melting Point | 249-250 °C (decomposes) | [1] |
| Solubility | Information not readily available | |
| pKa | Information not readily available |
The dihydrochloride salt form generally enhances aqueous solubility, a desirable trait for a synthetic precursor and for the final drug substance.
Comparative Analysis of Heterocyclic Cores
The selection of a heterocyclic core is a critical decision in the drug design process, influencing a molecule's potency, selectivity, and pharmacokinetic profile. Below is a comparative overview of the benzothiazole scaffold against other prominent heterocyclic systems.
The Benzothiazole Core: A Versatile Contender
The benzothiazole nucleus is a "privileged scaffold" due to its presence in a wide range of pharmacologically active compounds. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[4][5][6]
Strengths:
-
Broad-Spectrum Activity: Benzothiazoles have shown efficacy against a diverse array of biological targets.[4][5][6]
-
Synthetic Tractability: The benzothiazole core can be readily synthesized and functionalized, allowing for extensive structure-activity relationship (SAR) studies.[7][8]
-
Bioisosteric Potential: The benzothiazole ring can act as a bioisostere for other aromatic systems like indole and quinoline, offering a strategy to modulate a compound's properties while retaining its biological activity.[9][10]
FDA-Approved Drugs: Riluzole (for amyotrophic lateral sclerosis), Pramipexole (for Parkinson's disease), and Frentizole (immunosuppressant) are notable examples showcasing the therapeutic success of the benzothiazole scaffold.[11]
The Pyridine Ring: A Ubiquitous Player
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is one of the most common heterocyclic scaffolds in approved drugs.
Strengths:
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets.
-
Modulation of Basicity: The basicity of the pyridine nitrogen can be tuned through substitution, influencing the compound's pKa and pharmacokinetic properties.
-
Metabolic Stability: The pyridine ring is often more resistant to metabolic oxidation compared to a benzene ring.
Representative FDA-Approved Drugs: Imatinib (anticancer), Amlodipine (antihypertensive), and Atorvastatin (cholesterol-lowering).
The Quinoline Scaffold: A Bicyclic Powerhouse
Quinoline, a fusion of a benzene and a pyridine ring, is another "privileged scaffold" with a long history in medicinal chemistry, famously represented by the antimalarial drug quinine.[12]
Strengths:
-
Extended Aromatic System: The larger planar surface of quinoline can engage in extensive π-π stacking and hydrophobic interactions with target proteins.
-
Diverse Biological Activities: Quinoline derivatives are known for their antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[12]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.
Representative FDA-Approved Drugs: Chloroquine and Hydroxychloroquine (antimalarial), Lenvatinib (anticancer), and Bedaquiline (antitubercular).[13]
The Indole Nucleus: A Biologically Endowed Scaffold
Indole, consisting of a fused benzene and pyrrole ring, is a core component of the essential amino acid tryptophan and numerous natural products and pharmaceuticals.[7][14]
Strengths:
-
Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, a key interaction in many biological systems.
-
Structural Mimicry: The indole ring can mimic the structure of endogenous signaling molecules, leading to potent receptor modulation.
-
Broad Therapeutic Applications: Indole derivatives have found success as anticancer, anti-inflammatory, antiviral, and CNS-active agents.[7][14]
Representative FDA-Approved Drugs: Sumatriptan (antimigraine), Indomethacin (anti-inflammatory), and Ondansetron (antiemetic).[15]
The Thiophene Ring: A Versatile Bioisostere
Thiophene is a five-membered aromatic ring containing a sulfur atom. It is often employed as a bioisosteric replacement for a benzene ring.[10][16]
Strengths:
-
Bioisosterism: Thiophene's similar size and shape to a phenyl ring allow it to be substituted to improve metabolic stability, solubility, and target engagement.[10][16]
-
Modulation of Electronic Properties: The sulfur atom influences the electronic distribution of the ring, which can be leveraged to fine-tune a compound's reactivity and binding affinity.
-
Diverse Applications: Thiophene-containing drugs are used as anticoagulants, antipsychotics, and anti-inflammatory agents.
Representative FDA-Approved Drugs: Clopidogrel (antiplatelet), Olanzapine (antipsychotic), and Tiotropium (bronchodilator).
Quantitative Comparison of Heterocyclic Cores in Drug Discovery
| Heterocyclic Core | Key Features | Therapeutic Areas | Representative FDA-Approved Drugs |
| Benzothiazole | Fused benzene and thiazole rings; broad-spectrum activity; synthetically versatile.[4][5][6][7][8] | Anticancer, Antimicrobial, Anti-inflammatory, Neurodegenerative diseases.[4][5][6] | Riluzole, Pramipexole, Frentizole.[11] |
| Pyridine | Six-membered aromatic ring with one nitrogen; hydrogen bond acceptor; tunable basicity. | Anticancer, Antihypertensive, Antiviral, CNS disorders. | Imatinib, Amlodipine, Atorvastatin. |
| Quinoline | Fused benzene and pyridine rings; extended aromatic system; prominent in kinase inhibitors.[12] | Antimalarial, Anticancer, Antibacterial, Anti-inflammatory.[12] | Chloroquine, Lenvatinib, Bedaquiline.[13] |
| Indole | Fused benzene and pyrrole rings; hydrogen bond donor; mimics endogenous molecules.[7][14] | Anticancer, Anti-inflammatory, Antiviral, CNS disorders.[7][14] | Sumatriptan, Indomethacin, Ondansetron.[15] |
| Thiophene | Five-membered aromatic ring with sulfur; bioisostere for phenyl rings.[10][16] | Antiplatelet, Antipsychotic, Anti-inflammatory, Respiratory diseases. | Clopidogrel, Olanzapine, Tiotropium. |
Experimental Workflows: From Synthesis to Biological Evaluation
The journey from a chemical building block to a potential drug candidate involves a series of well-defined experimental procedures. The following sections outline a representative synthesis of a benzothiazole derivative and a standard protocol for assessing its biological activity.
Synthesis of 2-Amino-6-methylbenzothiazole
A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[11][17]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in a suitable solvent such as chlorobenzene.
-
Salt Formation: Add concentrated sulfuric acid dropwise to form a fine suspension of p-toluidine sulfate.
-
Thiocyanate Addition: Add sodium thiocyanate to the suspension.
-
Heating: Heat the mixture to approximately 100°C for several hours to form the corresponding thiourea intermediate.
-
Halogenation and Cyclization: Cool the reaction mixture and slowly add a solution of sulfuryl chloride in chlorobenzene. The temperature should be maintained below 40°C. After the addition is complete, heat the mixture to 60-70°C until the evolution of hydrogen chloride and sulfur dioxide ceases.
-
Workup: Cool the reaction mixture and add water. Make the aqueous layer alkaline with concentrated ammonium hydroxide to precipitate the crude 2-amino-6-methylbenzothiazole.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[17]
Caption: Synthesis of 2-Amino-6-methylbenzothiazole.
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized cell density (e.g., 1 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test benzothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[18][19][20][21]
Caption: Workflow for MIC Assay.
Conclusion: The Strategic Choice of the Benzothiazole Core
The landscape of drug discovery is continually evolving, with an ever-present demand for novel therapeutic agents that are both effective and safe. In this context, the choice of the central heterocyclic scaffold is a decision of paramount importance. While pyridine, quinoline, indole, and thiophene each offer distinct advantages and have a proven track record in approved drugs, the benzothiazole core, and by extension, building blocks like this compound, presents a compelling and versatile alternative.
The benzothiazole scaffold's broad spectrum of biological activities, coupled with its synthetic accessibility, makes it an attractive starting point for the development of new chemical entities across a wide range of therapeutic areas. Its ability to serve as a bioisosteric replacement for other aromatic systems further enhances its utility in lead optimization. As researchers continue to explore the chemical space around this privileged core, the benzothiazole motif is poised to play an increasingly significant role in the future of medicine.
References
- 1. 5-Amino-2-methylbenzothiazole 97 32770-99-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jbst-nku.github.io [jbst-nku.github.io]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. cvr.ac.in [cvr.ac.in]
- 20. mdpi.com [mdpi.com]
- 21. jchr.org [jchr.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Amino-2-methylbenzothiazole Dihydrochloride Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-Amino-2-methylbenzothiazole dihydrochloride and its derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2] We will delve into the principles, practical applications, and comparative strengths of various spectroscopic and crystallographic methods, supported by experimental data and protocols.
The Analytical Workflow: A Multi-Faceted Approach
Caption: A typical analytical workflow for the structural confirmation of a synthesized 5-Amino-2-methylbenzothiazole derivative.
Comparative Analysis of Key Analytical Techniques
The following sections provide a detailed comparison of the most commonly employed analytical techniques for the structural confirmation of 5-Amino-2-methylbenzothiazole derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the presence or absence of key molecular fragments.
Application for 5-Amino-2-methylbenzothiazole Derivatives: For a typical 5-Amino-2-methylbenzothiazole derivative, FT-IR is used to confirm the presence of:
-
N-H stretches from the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.
-
C-H stretches from the aromatic ring and the methyl group, observed around 2850-3100 cm⁻¹.
-
C=N stretch of the thiazole ring, which can be found in the 1500-1650 cm⁻¹ range.[3]
-
C=C stretches of the aromatic ring, also in the 1450-1600 cm⁻¹ region.[3]
-
C-N and C-S stretches , which appear in the fingerprint region (below 1400 cm⁻¹).
Strengths:
-
Rapid and non-destructive: A spectrum can be obtained in minutes with minimal sample preparation.
-
Excellent for functional group identification: Provides clear evidence for the presence of key functional groups.
-
Versatile sampling: Can be used for solids, liquids, and gases.
Limitations:
-
Limited structural information: Does not provide detailed information on the connectivity of atoms or stereochemistry.
-
Complex fingerprint region: Can be difficult to interpret fully, especially for complex molecules.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid 5-Amino-2-methylbenzothiazole derivative directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum to produce the final absorbance or transmittance spectrum.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. This provides detailed information about the structure and connectivity of atoms in a molecule.[1]
Application for 5-Amino-2-methylbenzothiazole Derivatives:
-
¹H NMR:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For a 5-Amino-2-methylbenzothiazole derivative, one would expect to see signals for the aromatic protons, the amine protons, and the methyl protons in distinct regions of the spectrum.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of signals provides information about adjacent protons, allowing for the determination of connectivity.
-
-
¹³C NMR:
-
Provides information about the different carbon environments in the molecule. The benzothiazole core will have a characteristic set of signals.
-
-
2D NMR (e.g., COSY, HSQC, HMBC):
-
These techniques are invaluable for unambiguously assigning proton and carbon signals and establishing long-range connectivity, especially for more complex derivatives.
-
Strengths:
-
Provides the most detailed structural information: Unrivaled in its ability to elucidate the precise connectivity and stereochemistry of a molecule.[1]
-
Quantitative: Can be used to determine the relative amounts of different compounds in a mixture.
Limitations:
-
Lower sensitivity: Requires more sample than mass spectrometry.
-
Complex spectra: Can be challenging to interpret for large or highly symmetric molecules without the aid of 2D techniques.
-
Dihydrochloride form: The presence of two hydrochloride salts can lead to protonation of the amino group and the thiazole nitrogen. This will significantly affect the chemical shifts of nearby protons and carbons, and may lead to exchange broadening of the N-H proton signals.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for amine-containing compounds as it allows for the observation of N-H protons.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), although for polar solvents, other standards like DSS may be used.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).[4] Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.
Table 1: Comparison of Expected ¹H NMR and FT-IR Data for a Hypothetical 5-Amino-2-methylbenzothiazole Derivative
| Feature | FT-IR (cm⁻¹) | ¹H NMR (ppm) | Information Provided |
| Amine N-H | ~3400, 3300 | Broad singlet, variable | Presence of primary amine |
| Aromatic C-H | ~3100-3000 | 7.0 - 8.0 | Presence of aromatic ring, substitution pattern |
| Methyl C-H | ~2950, 2850 | ~2.5 (singlet) | Presence of a methyl group |
| C=N (Thiazole) | ~1620 | - | Presence of the thiazole ring |
| C=C (Aromatic) | ~1580, 1480 | - | Presence of the aromatic ring |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, and the resulting ions (and any fragment ions) are separated based on their m/z and detected.
Application for 5-Amino-2-methylbenzothiazole Derivatives:
-
Molecular Weight Determination: The most common application is to determine the molecular weight of the compound by identifying the molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺).
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide valuable structural information, acting as a "fingerprint" for the compound.
Strengths:
-
Extremely sensitive: Requires very small amounts of sample.
-
Provides accurate molecular weight and formula: HRMS is definitive for elemental composition.
-
Can be coupled with chromatography (e.g., LC-MS, GC-MS): Allows for the analysis of complex mixtures and the identification of individual components.[5][6]
Limitations:
-
Isomeric differentiation: May not be able to distinguish between isomers that have the same mass and similar fragmentation patterns.
-
Limited stereochemical information: Generally does not provide information about the 3D arrangement of atoms.
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the 5-Amino-2-methylbenzothiazole derivative in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate.
-
Ionization: A high voltage is applied to the solution as it exits a capillary, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Single-Crystal X-ray Diffraction (SC-XRD)
Principle: SC-XRD is a technique that uses the diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice. It provides a three-dimensional map of the electron density, from which the positions of the atoms can be determined.
Application for 5-Amino-2-methylbenzothiazole Derivatives:
-
Unambiguous Structure Determination: Provides the absolute and relative stereochemistry, bond lengths, bond angles, and conformation of the molecule in the solid state.
-
Analysis of Intermolecular Interactions: Can reveal information about hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for understanding the crystal packing and solid-state properties.
Strengths:
-
Provides the most definitive structural information: It is considered the "gold standard" for structural elucidation.
-
Provides detailed 3D structural data: Essential for understanding structure-activity relationships.
Limitations:
-
Requires a suitable single crystal: Growing diffraction-quality crystals can be a significant challenge and is not always possible.
-
Provides information on the solid-state conformation: The conformation in solution may be different.
Experimental Workflow:
Caption: The general workflow for single-crystal X-ray diffraction analysis.
Conclusion: A Synergistic Approach to Certainty
The structural confirmation of this compound derivatives requires a thoughtful and systematic application of multiple analytical techniques. While FT-IR provides a rapid initial assessment of functional groups, and mass spectrometry confirms the molecular weight and formula, it is NMR spectroscopy that offers the most detailed insight into the molecular framework in solution. For an unambiguous and definitive determination of the three-dimensional structure, single-crystal X-ray diffraction remains the ultimate tool, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each method, researchers can confidently and efficiently elucidate the structures of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
in vitro evaluation of 5-Amino-2-methylbenzothiazole compounds
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Amino-2-methylbenzothiazole Compounds for Drug Discovery
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the benzothiazole scaffold holds a privileged position due to its wide array of pharmacological activities.[1][2] Among its numerous derivatives, 5-Amino-2-methylbenzothiazole serves as a crucial starting point for the synthesis of novel compounds with potential therapeutic applications, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4][5] This guide provides a comprehensive overview of the , offering a comparative analysis of their performance based on experimental data. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.
The Benzothiazole Core: A Scaffold of Therapeutic Promise
The 5-Amino-2-methylbenzothiazole moiety is a versatile pharmacophore. The amine group at the 5-position and the methyl group at the 2-position offer sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a prime candidate for drug discovery programs.[4] The exploration of these derivatives is critical in identifying lead compounds with enhanced efficacy and selectivity for various biological targets.
Comparative In Vitro Evaluation: A Multi-faceted Approach
A thorough in vitro evaluation is the cornerstone of preclinical drug development. It provides essential insights into a compound's biological activity, mechanism of action, and potential toxicity. This section outlines the key assays employed in the assessment of 5-Amino-2-methylbenzothiazole derivatives.
Anticancer Activity Evaluation
The antiproliferative activity of novel 5-Amino-2-methylbenzothiazole derivatives is a primary focus of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[6][7][8]
The assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt MTT into a purple formazan product.[8] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, which is directly proportional to the number of viable cells.
Caption: Workflow for determining anticancer activity using the MTT assay.
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative 5-Amino-2-methylbenzothiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Derivative Structure | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| BTZ-1 | 2-amino-N-(pyridin-2-yl)acetamide | - | - | - | [9] |
| BTZ-2 | 2-amino-N-[4-(hydrazinylcarbonyl)-1,3-thiazol-2-yl]acetamide | - | - | - | [9] |
| BTZ-3 | 2-aminobenzothiazole-CT hybrid | - | - | 10.34 - 12.14 | [5] |
| BTZ-4 | 2-aminobenzothiazole with 1,3,4-oxadiazole | - | 39.33 | - | [5] |
Note: Specific IC₅₀ values for BTZ-1 and BTZ-2 were not provided in the source but were identified as having significant antioxidant potential and were further investigated for anticancer activity.
Antimicrobial Activity Evaluation
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 5-Amino-2-methylbenzothiazole derivatives have shown promise in this area.[3][4][10][11][12] The antimicrobial activity is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
This method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the target microorganism is added to each well. After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that shows no visible growth.
| Compound ID | Derivative Structure | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| ABT-1 | N-(Benzothiazole-2-yl)-2-((4-sulfamoylphenyl) amino) acetamide | 22-33 (Zone of Inhibition in mm) | - | - | [3] |
| ABT-2 | 2-(Pyrrolidinyl)thiazole-4-carboxylic acid | Moderate Activity | Moderate Activity | - | [11] |
| ABT-3 | 2-aminooxazole derivative | - | - | - | [12] |
Note: Data for ABT-1 is presented as zone of inhibition, a qualitative measure of antimicrobial activity. Specific MIC values were not provided in the source for ABT-2 and ABT-3, but they were reported to have moderate activity.
Antioxidant Activity Evaluation
Oxidative stress is implicated in various diseases, and compounds with antioxidant properties are of significant interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of benzothiazole derivatives.[13][14][15]
-
DPPH Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13]
-
ABTS Assay: The ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.[13]
Caption: Workflow for the DPPH radical scavenging assay.
| Compound ID | Assay | Concentration (µg/mL) | % Inhibition | Reference |
| BTA-1 | DPPH | 60 | Better than Ascorbic Acid at 40 µg/mL | [13] |
| BTA-5 | DPPH | 80 | Better than Ascorbic Acid at 60 µg/mL | [13] |
| BTA-8 | DPPH | 100 | Comparable to Ascorbic Acid at 80 µg/mL | [13] |
| Compound 10 | DPPH | - | Good Antioxidant Profile | [14] |
DNA Interaction and Cleavage Studies
Some benzothiazole derivatives can interact with DNA through intercalation or groove binding, and some can even induce DNA cleavage, which is a desirable property for anticancer agents.[16][17][18][19] These interactions can be studied using various biophysical techniques.
-
UV-Visible Spectroscopy: Changes in the absorption spectra of the compounds upon binding to DNA can indicate the mode of interaction.[16][17]
-
Fluorescence Spectroscopy: The quenching of the intrinsic fluorescence of a compound in the presence of DNA can be used to determine binding constants.[17]
-
Viscometry: An increase in the viscosity of a DNA solution upon addition of a compound is a strong indication of intercalation.[16][17]
-
Gel Electrophoresis: This technique is used to assess the ability of a compound to cleave plasmid DNA, often in the presence of a reducing agent or an external nuclease.[16][17][18][19][20]
| Compound Type | Method | Observation | Conclusion | Reference |
| Cu(II) complexes of benzothiazole Schiff bases | UV-Vis, Fluorescence, Viscometry | Evidence of binding | Good intercalators | [16][17] |
| Cu(II) complexes of benzothiazole Schiff bases | Gel Electrophoresis (pBR322 DNA) | DNA cleavage observed | Potential for anticancer activity | [16][17] |
| Co(III) and Ni(II) complexes of benzothiazole Schiff base | Gel Electrophoresis (pBR322 DNA) | Conversion of circular to nicked form | Effective DNA incision property | [18] |
Enzyme Inhibition Assays
The ability of 5-Amino-2-methylbenzothiazole derivatives to inhibit specific enzymes is a key area of investigation for various therapeutic targets.[1][21][22][23]
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.
The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopaquinone by mushroom tyrosinase, which can be monitored spectrophotometrically.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Standard | Reference |
| BT2 | Mushroom Tyrosinase | 1.3431 ± 0.0254 | Kojic acid (16.8320 ± 1.1600) | [21] |
| 3b | Urease | 6.01 ± 0.23 | Thiourea (11.58 ± 0.34) | [22] |
Structure-Activity Relationship (SAR) Insights
The comparative data presented above allows for the deduction of preliminary structure-activity relationships. For instance, in the case of tyrosinase inhibitors, the presence of a thiourea linkage to the benzothiazole core appears to be crucial for potent activity.[21] Similarly, for anticancer agents, the nature of the substituent at the 2-amino position significantly influences cytotoxicity.[5] A thorough analysis of SAR is vital for the rational design of more potent and selective derivatives.
Conclusion and Future Directions
The reveals a rich and diverse pharmacological profile. The assays detailed in this guide provide a robust framework for identifying and characterizing promising lead candidates for further development. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts, guided by SAR studies, to enhance their therapeutic potential and minimize off-target effects. The versatility of the benzothiazole scaffold ensures that it will remain a significant area of interest in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jchr.org [jchr.org]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Structural, DNA Binding and Cleavage Studies of Cu(II) Complexes Containing Benzothiazole Cored Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nanobioletters.com [nanobioletters.com]
- 19. iosrphr.org [iosrphr.org]
- 20. Controlled Chemical DNA Cleavage Method (Chemical Sequencing) [tud.ttu.ee]
- 21. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-2-methylbenzothiazole Analogs for Kinase Inhibition
Introduction: The Privileged Scaffold of 5-Amino-2-methylbenzothiazole
In the landscape of modern drug discovery, the benzothiazole moiety stands out as a "privileged scaffold."[1] This bicyclic heterocycle, comprising a benzene ring fused to a thiazole ring, is a cornerstone in the architecture of numerous pharmacologically active agents.[2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4] The 2-aminobenzothiazole variant is particularly noteworthy, forming the core of clinically used drugs like Riluzole, which is used to treat amyotrophic lateral sclerosis and also shows promising antitumor effects.[5]
This guide focuses on the specific analog, 5-Amino-2-methylbenzothiazole, as a foundational structure for designing potent and selective kinase inhibitors. The strategic placement of the 2-methyl and 5-amino groups provides critical vectors for chemical modification, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties. As a bioisostere of the adenine portion of ATP, the benzothiazole core is exceptionally well-suited to interact with the hinge region of kinase ATP-binding pockets, a feature that has been extensively exploited in the development of targeted cancer therapies.[6] We will dissect the structure-activity relationships of this scaffold by comparing analogs with modifications at key positions, supported by experimental data and detailed protocols to guide researchers in this promising field.
Comparative SAR Analysis: Decoding the Structural Determinants of Kinase Inhibition
Our analysis of the 5-Amino-2-methylbenzothiazole scaffold is structured around three primary points of chemical modification: the 5-amino group, the aromatic benzene ring, and the 2-methyl group. The insights are synthesized from studies on closely related 2-aminobenzothiazole analogs targeting various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38α Mitogen-Activated Protein Kinase (MAPK), both crucial mediators in cancer progression and inflammation.[5][7]
A. The Critical Role of the 5-Amino Group: A Gateway to Potency
The 5-amino group serves as a primary handle for introducing diverse chemical moieties that can form crucial interactions with solvent-exposed regions of the kinase active site or allosteric pockets. Unsubstituted, the amino group itself can act as a hydrogen bond donor. However, its acylation into amides or conversion into ureas and sulfonamides has been a consistently successful strategy to enhance potency.
Causality: This enhancement is often attributed to several factors:
-
Additional H-Bonding: The resulting amide or urea moieties introduce new hydrogen bond donors and acceptors.
-
Improved Lipophilicity: The addition of aryl or alkyl groups can modulate the compound's lipophilicity, improving cell permeability and target engagement.
-
Vectorial Projection: These modifications project into specific sub-pockets of the kinase domain, allowing for tailored interactions that can significantly boost affinity and selectivity.
For instance, studies on related 2-aminobenzothiazole scaffolds have shown that introducing substituted benzamides at the amino position can lead to potent inhibition of kinases like VEGFR-2.[5] The substituents on the benzamide ring can then be optimized to fit into hydrophobic pockets, demonstrating a clear structure-activity relationship.
B. Aromatic Ring Substitutions: Fine-Tuning Selectivity and Physical Properties
Modifications at positions 4, 6, and 7 of the benzothiazole core directly influence the electronic environment of the heterocyclic system and provide opportunities for further target interactions.
-
Position 6: This is one of the most explored positions. The introduction of small, lipophilic groups such as methyl (-CH3) or ethoxy (-OCH2CH3) has been shown to be favorable for antiproliferative activity.[4][5] For example, a 6-ethoxy group on a 2-aminobenzothiazole scaffold was found to enhance cytotoxicity compared to the unsubstituted analog.[5]
-
Electron-Withdrawing vs. Electron-Donating Groups: The placement of electron-withdrawing groups (e.g., -Cl, -F, -NO2) or electron-donating groups (e.g., -OCH3, -OH) can alter the pKa of the benzothiazole nitrogen, potentially affecting the key hinge-binding interactions. SAR studies on p38α MAPK inhibitors revealed that specific substitutions on the benzothiazole ring were crucial for potent activity.[7]
C. The 2-Methyl Group: A Modest but Important Player
While the 2-position is often occupied by a larger aryl group in many potent kinase inhibitors, the 2-methyl group in our core scaffold serves as a simple, space-filling element. SAR studies have indicated that replacing this methyl group with larger substituents can be detrimental to activity in some kinase targets, suggesting it occupies a small, well-defined pocket.[5] However, bioisosteric replacement with other small groups could be a viable strategy for modulating secondary interactions or improving metabolic stability.
Data Presentation: Quantitative Comparison of Benzothiazole Analogs
To provide a clear, quantitative comparison, the following table summarizes the inhibitory activities (IC50) of representative benzothiazole analogs against key cancer-related kinases from various studies. This allows for an objective assessment of how structural modifications impact potency.
| Compound ID | Core Scaffold | R1 (at Amino Group) | R2 (at Position 6) | Target Kinase | IC50 (µM) | Reference |
| Analog 1 | 2-Aminobenzothiazole | H | -H | VEGFR-2 | > 10 | [5] |
| Analog 2 | 2-Aminobenzothiazole | H | -OCH2CH3 | EGFR | 2.80 | [5] |
| Analog 3 | 2-Aminobenzothiazole | H | -CH3 | VEGFR-2 | 0.6 | [5] |
| Analog 4 | N-(Benzothiazol-2-yl)acetamide | -COCH3 (at N-2) | -H | p38α MAPK | 3.37 | [7] |
| Analog 5 | 2-Arylbenzothiazole | (Aryl group at C2) | -F | Breast Cancer Cells | (Potent) | [6] |
Note: This table synthesizes data from related benzothiazole scaffolds to illustrate SAR principles relevant to the 5-Amino-2-methylbenzothiazole core.
Visualizations: Mapping SAR Strategies and Biological Pathways
To visually conceptualize the drug design process and the biological context, the following diagrams are provided.
Caption: General SAR strategy for 5-Amino-2-methylbenzothiazole analogs.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Drug-Likeness of 5-Amino-2-methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] Among its many derivatives, 5-Amino-2-methylbenzothiazole has emerged as a particularly promising starting point for the development of novel therapeutics. However, the journey from a biologically active "hit" to a viable drug candidate is fraught with challenges, a primary one being the optimization of its drug-like properties. This guide provides a comprehensive framework for assessing the drug-likeness of 5-Amino-2-methylbenzothiazole derivatives, integrating computational modeling with key in vitro experimental assays.
The core principle of this guide is to provide a logical, multi-faceted approach to de-risk drug candidates early in the development pipeline. We will explore the foundational concepts of drug-likeness, delve into predictive in silico models, and provide detailed protocols for essential experimental evaluations.
Pillar 1: Foundational Principles of Drug-Likeness
Lipinski's Rule of Five: A First Pass Filter
In 1997, Christopher Lipinski formulated a set of simple physicochemical parameters, now famously known as the "Rule of Five," to predict the oral bioavailability of a compound.[5][6] These rules, derived from the analysis of successful oral drugs, provide a valuable first-pass filter for identifying compounds with a higher probability of good absorption and permeation.[5][7]
The core tenets of Lipinski's Rule of Five are:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[5][7]
-
LogP (octanol-water partition coefficient) ≤ 5: This parameter reflects the lipophilicity of a compound. A balanced lipophilicity is crucial for membrane permeability.[5][6]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[5]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[5]
While a valuable heuristic, it is crucial to remember that Lipinski's Rule of Five is not absolute. Many successful drugs, particularly those that utilize active transport mechanisms, violate one or more of these rules.[5][8][9]
Pillar 2: In Silico ADMET Prediction - The Digital Laboratory
Recent studies on benzothiazole derivatives have successfully employed in silico methods to predict their ADMET properties and guide further experimental investigations.[10][13][14][15]
Key In Silico Predictions for 5-Amino-2-methylbenzothiazole Derivatives:
| ADMET Parameter | In Silico Tool/Server | Significance in Drug Development |
| Absorption | SwissADME, admetSAR | Predicts gastrointestinal absorption and blood-brain barrier penetration.[14] |
| Distribution | SwissADME, ProTox-II | Estimates plasma protein binding and tissue distribution. |
| Metabolism | SwissADME, ProTox-II | Predicts interactions with Cytochrome P450 (CYP) enzymes, key players in drug metabolism.[1] |
| Excretion | admetSAR | Provides insights into the likely routes of elimination from the body. |
| Toxicity | ProTox-II, admetSAR | Predicts potential for mutagenicity, carcinogenicity, and other toxic effects.[10] |
Logical Workflow for In Silico ADMET Assessment:
Caption: In Silico ADMET Assessment Workflow.
Pillar 3: In Vitro Experimental Validation - Bridging Prediction and Reality
While in silico models are powerful, experimental validation is non-negotiable for confirming the drug-like properties of 5-Amino-2-methylbenzothiazole derivatives.[16] This section details the protocols for a suite of essential in vitro assays.
A. Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The ability of a drug to passively diffuse across cellular membranes is a critical determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models this process.[17][18][19][20] It provides a rapid and cost-effective alternative to more complex cell-based assays like the Caco-2 model for initial screening.[17][19]
Experimental Protocol: PAMPA
-
Preparation of the Donor Plate: Dissolve the 5-Amino-2-methylbenzothiazole derivatives in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Preparation of the Acceptor Plate: Fill the wells of the acceptor plate with the same buffer.
-
Membrane Coating: Apply a solution of a synthetic lipid (e.g., lecithin in dodecane) to the filter membrane of the donor plate and allow the solvent to evaporate.
-
Assembly and Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Comparative Permeability Data for Hypothetical 5-Amino-2-methylbenzothiazole Derivatives:
| Compound | LogP (Predicted) | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Classification |
| Derivative A | 2.5 | 8.2 | High |
| Derivative B | 4.8 | 2.5 | Moderate |
| Derivative C | 1.2 | 0.5 | Low |
| Verapamil (Control) | 3.8 | 10.5 | High |
B. Metabolic Stability Assessment: Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a central role in this process.[21][22] The liver microsomal stability assay assesses the susceptibility of a compound to metabolism by these enzymes, providing an indication of its likely in vivo clearance.[21][22][23]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse), a NADPH-regenerating system, and the 5-Amino-2-methylbenzothiazole derivative (typically at a final concentration of 1 µM).
-
Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein and transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined.
Comparative Metabolic Stability Data:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |
| Derivative A | > 60 | < 10 | Low Clearance |
| Derivative B | 25 | 45 | Moderate Clearance |
| Derivative C | 5 | 150 | High Clearance |
| Verapamil (Control) | 15 | 80 | Moderate Clearance |
C. Cytotoxicity Assessment: MTT Assay
Early assessment of a compound's potential to cause cellular toxicity is a critical step in drug development.[24][25][26] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[26][27]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 5-Amino-2-methylbenzothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[24][25]
Comparative Cytotoxicity Data (HepG2 Cells):
| Compound | IC50 (µM) after 48h | Therapeutic Index (Hypothetical) |
| Derivative A | > 100 | High |
| Derivative B | 25.5 | Moderate |
| Derivative C | 3.8 | Low |
| Doxorubicin (Control) | 1.2 | - |
D. Cardiotoxicity Assessment: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[28] Therefore, assessing the potential of a compound to block this channel is a critical safety evaluation.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in response to a specific voltage protocol.[28][29]
-
Compound Application: Apply a range of concentrations of the 5-Amino-2-methylbenzothiazole derivatives to the cells.
-
Data Acquisition and Analysis: Record the hERG current before and after compound application to determine the percentage of inhibition and calculate the IC50 value.[28]
Comparative hERG Inhibition Data:
| Compound | hERG IC50 (µM) | Risk of Cardiotoxicity |
| Derivative A | > 30 | Low |
| Derivative B | 8.5 | Moderate |
| Derivative C | 0.9 | High |
| E-4031 (Control) | 0.01 | High |
Integrated Assessment of Drug-Likeness:
References
- 1. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. medium.com [medium.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veterinaria.org [veterinaria.org]
- 11. researchgate.net [researchgate.net]
- 12. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 13. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 18. PAMPA | Evotec [evotec.com]
- 19. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic Stability Assays [merckmillipore.com]
- 22. bioivt.com [bioivt.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. ijprajournal.com [ijprajournal.com]
- 27. researchgate.net [researchgate.net]
- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. fda.gov [fda.gov]
A Comparative Guide to the Cross-Reactivity of 2-Aminobenzothiazole Based Kinase Inhibitors
Introduction: The Promise and Peril of a Privileged Scaffold
The 2-aminobenzothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural versatility has led to its incorporation into numerous potent kinase inhibitors targeting critical nodes in cancer and inflammatory signaling pathways. However, the very feature that makes this scaffold so effective—its affinity for the conserved ATP pocket—also presents its greatest challenge: cross-reactivity.
Unintended interactions with off-target kinases can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[2] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a checkbox in the drug discovery process; it is a critical directive that informs every subsequent step, from lead optimization to clinical trial design.
While comprehensive public data on inhibitors derived specifically from the 5-Amino-2-methylbenzothiazole core is limited, the principles of their interaction and potential for cross-reactivity can be effectively understood by examining a closely related and extensively profiled analogue. This guide will use the FDA-approved, 2-aminothiazole-based inhibitor Dasatinib (BMS-354825) as an in-depth case study to explore the landscape of cross-reactivity. We will dissect its multi-kinase inhibitory profile and detail the state-of-the-art methodologies used to generate such crucial data, providing researchers with a robust framework for evaluating their own compounds.
Case Study: Dasatinib's Broad Kinome Footprint
Dasatinib was initially developed as a dual inhibitor of the BCR-ABL fusion protein and the SRC family of kinases (SFKs), offering a powerful therapeutic option for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance to first-generation inhibitors like imatinib.[3] Its potency against its primary targets is in the low nanomolar range.[4]
However, comprehensive kinase profiling revealed that Dasatinib's activity extends far beyond these initial targets. It is a highly promiscuous inhibitor, binding to a wide array of kinases from different families.[5] This broad activity is a direct consequence of its ability to bind the kinase active site with high affinity, a characteristic shared by many inhibitors built on aminothiazole and benzothiazole cores.
Key Off-Target Kinases for Dasatinib Include:
-
c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[4][6]
-
PDGFRβ (Platelet-Derived Growth Factor Receptor β): A key driver of angiogenesis and cell growth in various cancers.[7]
-
Ephrin (EPH) Receptors: A large family of receptor tyrosine kinases involved in cell migration, adhesion, and developmental processes.[3][8]
-
TEC Family Kinases: Including BTK and TEC, which are critical regulators of immune cell signaling.[7][9]
This multi-targeted profile contributes to both its therapeutic efficacy and its side-effect profile. Inhibition of targets like c-KIT and PDGFRβ may provide broader anti-cancer activity, but off-target inhibition can also lead to adverse events.[10] This underscores the necessity of viewing kinase inhibitors not as single-target agents, but as compounds with a complex "pharmacological footprint."
The following table summarizes the inhibitory profile of Dasatinib against a selection of its key on- and off-targets, illustrating its promiscuous nature.
| Kinase Target | IC50 (nM) | Kinase Family | Associated Disease/Process | Reference |
| BCR-ABL | 3.0 | Tyrosine Kinase | Chronic Myeloid Leukemia | [11] |
| SRC | 0.55 | Tyrosine Kinase | Cell Growth, Adhesion, Cancer | [11] |
| c-KIT | <10 | Tyrosine Kinase | GIST, AML, Mastocytosis | [4][6] |
| PDGFRβ | <20 | Tyrosine Kinase | Angiogenesis, Cancer | [7] |
| LCK | <1 | Tyrosine Kinase (Src Family) | T-cell Signaling | [9] |
| YES | <1 | Tyrosine Kinase (Src Family) | Cell Growth | [9] |
| BTK | <10 | Tyrosine Kinase (Tec Family) | B-cell Signaling | [1] |
| EPHA2 | ~25 | Tyrosine Kinase (Ephrin) | Cell Migration, Cancer | [3] |
Methodologies for Comprehensive Cross-Reactivity Profiling
To build a complete picture of an inhibitor's selectivity, a multi-pronged approach is essential, moving from high-throughput biochemical assays to more physiologically relevant cellular models.
Protocol 1: High-Throughput Biochemical Profiling (Competition Binding Assay)
This is the foundational experiment for determining a compound's kinome-wide selectivity. Platforms like Eurofins' KINOMEscan® utilize a competition binding assay to quantify the interaction of a compound against a large panel of hundreds of human kinases.[12]
Experimental Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is measured, and a lower signal indicates stronger competition by the test compound.
Step-by-Step Methodology:
-
Kinase Preparation: A comprehensive panel of DNA-tagged human kinases (e.g., 456 kinases) is prepared.[13]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto a solid support (e.g., beads).
-
Competition Reaction: The test compound (e.g., a 5-Amino-2-methylbenzothiazole derivative) at a fixed concentration (e.g., 1 µM) is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Affinity Capture: The kinase-ligand complexes are captured on the solid support. Kinases that are strongly bound by the test compound in solution will not bind to the immobilized ligand and will be washed away.
-
Quantification: The amount of each kinase captured on the beads is quantified using a highly sensitive method like qPCR to detect the unique DNA tag of each kinase.
-
Data Analysis: The results are typically expressed as "% of Control," where a lower percentage signifies stronger binding of the test compound. This can be used to calculate dissociation constants (Kd) for high-affinity interactions.
Caption: Workflow for a KINOMEscan® competition binding assay.
Protocol 2: Cell-Based Target Engagement
While biochemical assays are excellent for identifying direct interactions, they do not account for cell permeability, target accessibility, or the competitive cellular environment (e.g., high ATP concentrations). Therefore, validating hits in a cellular context is a mandatory next step.
Experimental Principle: Cellular Thermal Shift Assays (CETSA) or NanoBRET™ assays measure target engagement inside intact cells. In CETSA, the principle is that a protein becomes more thermally stable when bound to a ligand.
Conceptual Step-by-Step Methodology (CETSA):
-
Cell Treatment: Culture relevant cells (e.g., a cancer cell line expressing the target kinase) and treat them with varying concentrations of the test inhibitor or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures.
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct target engagement in the cellular environment.
Visualizing Cross-Reactivity: A Signaling Pathway Perspective
The promiscuity of an inhibitor like Dasatinib means it can simultaneously block multiple signaling pathways. This can be visualized to better understand its overall cellular impact. The diagram below illustrates how Dasatinib not only inhibits its primary target, BCR-ABL, but also key off-targets that drive parallel oncogenic pathways.
Caption: Multi-pathway inhibition by Dasatinib.
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold and its relatives are, and will continue to be, a rich source of potent kinase inhibitors. However, the case of Dasatinib serves as a powerful illustration that high potency against a primary target often comes with a broad cross-reactivity profile. This is not inherently a negative attribute; such "polypharmacology" can be therapeutically advantageous. The key is to characterize it comprehensively and early.
For researchers working with 5-Amino-2-methylbenzothiazole based inhibitors, the path forward is clear. A deep understanding of a compound's selectivity is paramount. The strategic application of high-throughput biochemical screening, followed by rigorous validation of target engagement in cellular models, is the self-validating system required for success. This approach transforms the "peril" of off-target effects into a predictable and potentially exploitable feature of the inhibitor, paving the way for the development of safer and more effective therapeutics.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bms-626529.com [bms-626529.com]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. guidetopharmacology.org [guidetopharmacology.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-2-methylbenzothiazole Dihydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper disposal of chemical reagents like 5-Amino-2-methylbenzothiazole dihydrochloride is not merely a regulatory formality but a critical component of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety data and best practices. Our goal is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is paramount to understand the hazards associated with this compound. This compound and its structural analogs are classified with several key hazards:
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritation: Causes serious eye irritation and potential skin irritation.[1][3]
-
Environmental Hazards: Some benzothiazole derivatives are noted as being harmful or very toxic to aquatic life.[1][4][5]
Given these hazards, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and fine dust particles.[1][6]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice, but always check the manufacturer's compatibility chart for the specific chemical.[6][7] If gloves become contaminated, they must be removed and replaced immediately.
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator should be used. All handling of the solid material should ideally take place within a certified chemical fume hood to minimize inhalation risks.[1][8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. It must not be disposed of in general laboratory trash or down the drain.[9][10] The recommended final disposal method is incineration by a licensed hazardous waste disposal facility.[11]
Waste Segregation and Collection
Proper segregation at the point of generation is the foundation of a safe waste management system.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state the full chemical name: "this compound".[11] Also, include the approximate quantity of the waste.
-
Solid Waste: Collect any solid waste, including the pure compound, contaminated weighing boats, and filter paper, directly into the designated hazardous waste container.[11]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads used for cleaning up minor spills, should also be placed in the same hazardous waste container.
Handling of Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[9][12] For a solution, absorb the spill with an inert material like vermiculite or sand, and then place the absorbent material into the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.
Operational Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and the policies of the waste disposal facility, the following table summarizes key hazard information that informs these decisions.
| Parameter | Value/Information | Source |
| CAS Number | 32770-99-3 | |
| Molecular Formula | C₈H₈N₂S · 2HCl | |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Eye Irritation, Skin Irritation, STOT SE 3 | [1] |
| Incompatible Materials | Strong oxidizing agents, Acids | [9] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [9][10][12] |
Causality and Best Practices
-
Why a designated container? Using a dedicated and clearly labeled container prevents accidental mixing of incompatible waste streams, which could lead to hazardous reactions.
-
Why work in a fume hood? The compound can be harmful if inhaled.[1] A fume hood provides essential protection by capturing and exhausting any dust or aerosols generated during handling and waste collection.
-
Why incineration? Incineration is a common and effective method for the complete destruction of organic chemical waste, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides.[11] This method is particularly suitable for compounds like this compound to prevent their release into the environment.
-
Why consult with Environmental Health and Safety (EHS)? Your institution's EHS department is the definitive resource for understanding and complying with local, state, and federal hazardous waste regulations.[12] They can provide specific guidance on approved waste containers, labeling requirements, and pickup schedules.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined here are not just about following rules but about understanding the rationale behind them to make informed and responsible decisions in your daily work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ethz.ch [ethz.ch]
- 7. uottawa.ca [uottawa.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. geneseo.edu [geneseo.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Navigating the Safe Handling of 5-Amino-2-methylbenzothiazole Dihydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3] |
| Required PPE | Chemical-resistant gloves (Nitrile), safety goggles or face shield, lab coat, and in cases of poor ventilation or dust generation, a NIOSH-approved respirator. |
| Handling Environment | A well-ventilated area is mandatory. A chemical fume hood is strongly recommended for all weighing and transfer operations.[4] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] |
Introduction: Understanding the Risks
5-Amino-2-methylbenzothiazole dihydrochloride is a chemical compound utilized in various research and development applications, particularly as a pharmaceutical intermediate.[3] While its specific toxicological properties may not be exhaustively documented, the available safety data for the parent compound, 5-Amino-2-methylbenzothiazole, and related aminothiazole derivatives, indicates that it should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The main health hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2][3] Therefore, the implementation of appropriate personal protective equipment (PPE) and safe handling procedures is paramount to ensure the safety of laboratory personnel.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not merely a checklist but a dynamic system that adapts to the specific procedures being undertaken. The following sections detail the essential PPE and the rationale behind their use when handling this compound.
Hand Protection: The First Line of Defense
Nitrile gloves are the recommended choice for handling this compound. They provide a robust barrier against chemical splashes and are less permeable than latex or vinyl gloves. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin.
Eye and Face Protection: Shielding Against Splashes
Safety goggles that provide a tight seal around the eyes are mandatory to protect against accidental splashes of solutions or airborne particles of the solid compound.[1] For procedures with a higher risk of splashing, such as when dissolving the solid or during vigorous mixing, a face shield should be worn in conjunction with safety goggles for full facial protection.[4][5]
Body Protection: Minimizing Skin Contact
A laboratory coat should be worn at all times when handling this compound. This prevents the contamination of personal clothing. In the event of a significant spill, the lab coat should be removed immediately and decontaminated before reuse.
Respiratory Protection: Guarding Against Inhalation
Handling of the solid compound, especially during weighing and transfer, can generate dust.[4] To mitigate the risk of inhalation, these operations should be performed in a chemical fume hood .[4] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4] Surgical masks do not provide adequate protection against chemical dusts and should not be used.[5]
Operational Plan: Step-by-Step Safe Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that a calibrated eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before commencing work.
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within a certified chemical fume hood to control dust.[4]
-
Use anti-static weighing paper or a suitable container to minimize the dispersal of the powder.
-
Handle the solid with care to avoid generating dust.
Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the process closely.
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Collection:
-
Collect all waste material, including excess compound, contaminated PPE (gloves, etc.), and cleaning materials, in a designated and clearly labeled hazardous waste container.[4]
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[1][4]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a culture of safety within the laboratory. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established protocols for handling and disposal, researchers can minimize their risk of exposure and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
